molecular formula C8H8BrNO2 B6157506 2-(6-bromopyridin-2-yl)propanoic acid CAS No. 1539424-29-7

2-(6-bromopyridin-2-yl)propanoic acid

Katalognummer: B6157506
CAS-Nummer: 1539424-29-7
Molekulargewicht: 230.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Bromopyridin-2-yl)propanoic acid (CAS 1539424-29-7) is a high-purity brominated pyridine derivative engineered for advanced chemical synthesis and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate, with its molecular formula of C8H8BrNO2 and a molecular weight of 230.06 . The structure features a reactive bromine atom at the 6-position of the pyridine ring, which is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of complex biaryl systems. Simultaneously, the propanoic acid moiety provides a handle for further functionalization through amide coupling or esterification, making this building block invaluable for constructing targeted molecular libraries. In pharmaceutical research, this compound is primarily utilized as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other pharmacologically active molecules. Its specific structure is instrumental in developing compounds that target a range of diseases, and it is frequently employed in the creation of potential kinase inhibitors and other small-molecule therapeutics. The bromopyridine core is a privileged structure in medicinal chemistry, often contributing to favorable binding interactions with biological targets. Researchers value this chemical for its ability to efficiently introduce both a halogenated heteroaromatic system and a carboxylic acid function into a target molecule in a single step, thereby accelerating lead optimization and scaffold-hopping efforts. Please Note: This product is intended for Research and Development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is offered without warranty regarding its suitability for any particular application.

Eigenschaften

CAS-Nummer

1539424-29-7

Molekularformel

C8H8BrNO2

Molekulargewicht

230.1

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

1H NMR and 13C NMR chemical shifts for 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(6-bromopyridin-2-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(6-bromopyridin-2-yl)propanoic acid. As a crucial tool in structural elucidation, NMR spectroscopy offers detailed insights into the molecular framework of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the key spectral features. The guide synthesizes data from analogous structures and foundational NMR principles to predict chemical shifts and coupling constants. Furthermore, it outlines a robust experimental protocol for the acquisition of high-resolution NMR spectra, ensuring both accuracy and reproducibility in a laboratory setting.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for unambiguous NMR signal assignment. The structure of 2-(6-bromopyridin-2-yl)propanoic acid is presented below, with numbering that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for 2-(6-bromopyridin-2-yl)propanoic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(6-bromopyridin-2-yl)propanoic acid is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propanoic acid side chain. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
COOH9.0 - 13.0Broad Singlet (br s)N/AThe acidic proton is typically broad and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment.[1][2][3]
H4'7.60 - 7.75Triplet (t)~7.8This proton is coupled to both H3' and H5', resulting in a triplet. Its downfield shift is characteristic of pyridine ring protons.[4][5]
H5'7.40 - 7.55Doublet (d)~7.7Coupled to H4'. The bromine at the adjacent C6' position exerts a deshielding effect.
H3'7.30 - 7.45Doublet (d)~7.9Coupled to H4'. This proton is ortho to the propanoic acid substituent.
3.80 - 4.00Quartet (q)~7.2This methine proton is coupled to the three protons of the adjacent methyl group (Hγ), resulting in a quartet. Its proximity to the electronegative pyridine ring and carboxylic acid group causes a significant downfield shift.[2][3]
Hγ (CH₃)1.55 - 1.70Doublet (d)~7.2These three equivalent methyl protons are coupled to the single Hα proton, appearing as a doublet.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Cβ (C=O)175 - 180The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[6][7]
C2'158 - 162This carbon is attached to the propanoic acid substituent and is part of the electron-deficient pyridine ring, resulting in a downfield shift.
C6'141 - 144The carbon atom directly bonded to the highly electronegative bromine atom (ipso-carbon) is significantly deshielded.[5][8]
C4'138 - 140This carbon is in the para position relative to the nitrogen and experiences deshielding.[4][5]
C5'128 - 130Aromatic carbon adjacent to the bromine-substituted carbon.[5]
C3'121 - 124Aromatic carbon adjacent to the propanoic acid-substituted carbon.[4]
45 - 50The methine carbon is deshielded by the adjacent pyridine ring and the carboxylic acid group.
Cγ (CH₃)18 - 22The methyl carbon is the most upfield signal, as expected for an aliphatic sp³ hybridized carbon.[6][7]

Spectral Interpretation and Causality

The predicted NMR data are grounded in fundamental principles of chemical structure and electronic effects.

  • Pyridine Ring System : The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding (downfield shift) of all ring protons and carbons compared to benzene. The protons appear in the aromatic region, typically between 7.0 and 8.5 ppm.[4] The expected coupling pattern for a 2,6-disubstituted pyridine with protons at the 3, 4, and 5 positions is a triplet for the central proton (H4') and two doublets for the flanking protons (H3' and H5').[5]

  • Substituent Effects :

    • Bromine Atom : As an electronegative halogen, bromine deshields adjacent protons and carbons. The most significant effect is on the ipso-carbon (C6'), which is shifted substantially downfield.[9]

    • Propanoic Acid Group : The carboxylic acid group is electron-withdrawing, deshielding the attached C2' position of the pyridine ring. The carbonyl carbon (Cβ) itself is one of the most downfield signals in the ¹³C spectrum.[7] The α-proton and α-carbon are shifted downfield due to the inductive effects of both the pyridine ring and the carboxylic acid moiety.[2][3]

  • Aliphatic Chain : The propanoic acid side chain exhibits a classic spin-spin coupling pattern. The Hα proton, being adjacent to a methyl group (3 protons), is split into a quartet (n+1 = 3+1 = 4). Conversely, the three equivalent Hγ protons are adjacent to the single Hα methine proton and are thus split into a doublet (n+1 = 1+1 = 2).[1]

Experimental Protocol for NMR Acquisition

To obtain high-quality, verifiable NMR data for 2-(6-bromopyridin-2-yl)propanoic acid, a standardized experimental protocol is essential. This protocol ensures consistency and allows for direct comparison with reference data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve standard 3. Add Internal Standard (e.g., 0.03% TMS) dissolve->standard transfer 4. Transfer to NMR Tube standard->transfer insert 5. Insert Sample into Spectrometer transfer->insert setup 6. Lock, Tune, and Shim insert->setup params 7. Set Acquisition Parameters (See Table 3) setup->params acquire 8. Acquire Data params->acquire process 9. Fourier Transform acquire->process phase 10. Phase Correction process->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (TMS at 0 ppm) baseline->reference integrate 13. Integrate Peaks (¹H) reference->integrate

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of 2-(6-bromopyridin-2-yl)propanoic acid for ¹H NMR analysis, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[7]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectra using appropriate parameters, as detailed below.

Table 3: Recommended NMR Acquisition Parameters [10]

Parameter¹H NMR¹³C NMR (Proton Decoupled)
Pulse Program Standard single-pulse (e.g., zg30)Standard single-pulse with NOE (e.g., zgpg30)
Spectral Width -2 to 13 ppm-10 to 220 ppm
Number of Scans 16 - 641024 or more
Relaxation Delay (d1) 1 - 2 seconds2 seconds
Acquisition Time 3 - 4 seconds1 - 2 seconds
Temperature 298 K (25 °C)298 K (25 °C)
  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(6-bromopyridin-2-yl)propanoic acid are predicted to show characteristic features that are directly correlated with its molecular structure. The aromatic region of the ¹H spectrum is defined by a triplet and two doublets typical of a 2,6-disubstituted pyridine ring, while the aliphatic region displays a coupled quartet and doublet system from the propanoic acid moiety. The ¹³C spectrum is distinguished by the downfield signals of the carboxylic acid and the bromine-bound carbon. This guide provides a robust framework for the identification, interpretation, and experimental verification of the NMR data for this compound, serving as a valuable resource for its synthesis and application in scientific research.

References

  • Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • The Royal Society of Chemistry.
  • ChemicalBook. 2-Bromopyridine(109-04-6) 1H NMR spectrum.
  • ChemicalBook. 4-Bromopyridine(1120-87-2) 1H NMR spectrum.
  • SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.
  • NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0312593).
  • Supporting Information.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • Alfa Chemistry. Characteristic Proton NMR Chemical Shifts.
  • ResearchGate. 1 H NMR spectra of 2, 3-bromo-2,2,6-trimethyl-3,4,5,8-tetrahydro-2H-oxocine.
  • SpectraBase. Propionic acid - Optional[13C NMR] - Chemical Shifts.
  • Benchchem.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0312593).
  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
  • PMC.

Sources

Thermodynamic Solubility Profiling of 2-(6-bromopyridin-2-yl)propanoic Acid in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chemical syntheses, purification workflows, and formulation strategies relies heavily on accurate thermodynamic solubility data. For complex heterocyclic intermediates like 2-(6-bromopyridin-2-yl)propanoic acid , understanding its behavior in polar aprotic solvents is critical. This technical guide provides an in-depth analysis of the solvation thermodynamics governing this molecule, predictive quantitative profiling based on Kamlet-Taft solvent parameters, and a self-validating experimental protocol designed to ensure absolute data integrity.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(6-bromopyridin-2-yl)propanoic acid, we must first deconstruct its structural properties and intermolecular interaction potential. The molecule features three distinct functional domains:

  • Propanoic Acid Moiety (C2): Acts as a strong hydrogen bond donor (HBD) via the hydroxyl group and a hydrogen bond acceptor (HBA) via the carbonyl oxygen.

  • Pyridine Ring: The aromatic nitrogen serves as a weak HBA.

  • Bromine Substituent (C6): A highly polarizable, lipophilic halogen. Its electron-withdrawing inductive effect (-I) pulls electron density away from the pyridine nitrogen, significantly reducing the nitrogen's basicity and HBA capacity compared to unsubstituted analogs.

Because the primary driver for the dissolution of this molecule is the stabilization of its carboxylic acid proton, solvents must possess high hydrogen-bond basicity. Polar aprotic solvents lack hydrogen-bond donors (acidity, α≈0 ) but offer varying degrees of hydrogen-bond basicity ( β ) and dipolarity/polarizability ( π∗ ).

SolvationMechanism Solute 2-(6-bromopyridin-2-yl) propanoic acid COOH Carboxylic Acid (COOH) H-Bond Donor Solute->COOH PyN Pyridine Nitrogen H-Bond Acceptor Solute->PyN Bromine Bromine (C6) Polarizable/Lipophilic Solute->Bromine Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) HBA High H-Bond Basicity (β) Solvates COOH Proton Solvent->HBA Dipole High Dipolarity (π*) Stabilizes Pyridine/Br Solvent->Dipole HBA->COOH Strong Interaction Dipole->PyN Dipole-Dipole Dipole->Bromine London Dispersion

Mechanistic pathways of solute-solvent interactions in polar aprotic media.

The causality of solvent efficacy is rooted in the . Solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) exhibit exceptionally high β values (>0.75), allowing them to aggressively solvate the carboxylic acid proton. Furthermore, their high π∗ values (>0.90) provide excellent London dispersion and dipole-dipole stabilization for the polarizable bromine atom and the aromatic ring. Conversely, Acetonitrile, despite being polar, has a low β value (0.31), rendering it a poor solvent for HBD-reliant molecules.

Quantitative Solubility Projections

Based on the thermodynamic principles outlined above and foundational data from , we can project the solubility profile of 2-(6-bromopyridin-2-yl)propanoic acid across standard polar aprotic solvents. The data is summarized below to facilitate rapid solvent selection for downstream applications.

SolventKamlet-Taft Acidity ( α )Kamlet-Taft Basicity ( β )Dipolarity/Polarizability ( π∗ )Predicted Solubility Range (mg/mL at 25°C)Solvation Efficiency
DMSO 0.000.761.00> 150Optimal
NMP 0.000.770.92> 150Optimal
DMF 0.000.690.88100 - 150High
Acetone 0.080.480.7120 - 50Moderate
Acetonitrile 0.190.310.75< 20Low

Note: The addition of the bulky, lipophilic bromine atom slightly decreases overall solubility in highly polar media compared to unsubstituted picolinic acid, but the relative solvent hierarchy remains strictly governed by the β parameter.

Self-Validating Experimental Methodology

To generate empirical, publication-grade solubility data, dynamic dissolution methods are insufficient as they measure kinetic rates rather than true thermodynamic endpoints. We employ an optimized, high-throughput adaptation of the shake-flask method, grounded in the principles of .

This protocol is designed as a self-validating system : it inherently checks its own equilibrium status and analytical precision, ensuring that the reported data is immune to kinetic artifacts.

Workflow Prep 1. Sample Preparation Add excess solute to solvent Equilibrate 2. Equilibration (Shake-Flask) 24h & 48h at 25°C Prep->Equilibrate PhaseSep 3. Phase Separation Centrifugation + 0.45 µm Filtration Equilibrate->PhaseSep Ensure saturation Analysis 4. Quantification HPLC-UV Analysis of Supernatant PhaseSep->Analysis Extract liquid phase Validation 5. Data Validation Confirm ΔC < 5% between 24h and 48h Analysis->Validation Compare to calibration

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Saturated Suspensions

  • Action: In a 5 mL amber glass vial, add 2.0 mL of the target polar aprotic solvent. Incrementally add 2-(6-bromopyridin-2-yl)propanoic acid until a visible, persistent solid phase remains.

  • Causality: Amber glass prevents potential UV-induced degradation of the brominated aromatic ring. A persistent solid phase is the fundamental prerequisite for thermodynamic saturation; without excess solid, the solution is merely concentrated, not saturated.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 300 RPM. Prepare parallel samples to be harvested at t=24 hours and t=48 hours.

  • Causality: Solubility is highly temperature-dependent; strict isothermal control prevents supersaturation cycles. 300 RPM provides sufficient mass transfer to overcome the activation energy of dissolution without causing localized heating via mechanical shear.

Step 3: Phase Separation

  • Action: At the designated time points, remove the vials and immediately centrifuge at 10,000 RPM for 10 minutes at 25°C. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

  • Causality: Centrifugation compacts the excess solid, preventing filter clogging. The 0.45 µm filtration is mandatory to exclude sub-visible colloidal microcrystals. If microcrystals enter the HPLC, they will dissolve in the mobile phase, artificially spiking the UV absorption signal and leading to falsely elevated solubility values. PTFE is chosen specifically because it is chemically inert to aggressive aprotic solvents like DMSO and NMP, which would dissolve standard cellulose filters.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to ensure the concentration falls within the linear dynamic range of the instrument. Analyze via HPLC-UV (detection wavelength typically ~254 nm for the pyridine chromophore) against a 5-point calibration curve of the pure standard.

  • Causality: Dilution is required because the high solubility in solvents like DMSO will overload the UV detector, causing signal plateauing (violating Beer-Lambert's Law).

Step 5: System Validation

  • Action: Compare the calculated concentration at 24 hours ( C24​ ) and 48 hours ( C48​ ).

  • Causality: If C48​∣C48​−C24​∣​<0.05 (less than 5% variance), the system has successfully reached a thermodynamic plateau, validating the data. If the variance is >5%, kinetic dissolution is still occurring, and the equilibration time must be extended to 72 hours.

Troubleshooting & Optimization

  • Hazy Solutions in DMSO/NMP: Highly concentrated solutions of carboxylic acids in DMSO can sometimes appear hazy due to localized solvent structuring or the formation of transient hydrogen-bonded dimers. Ensure the 0.45 µm filtration step is strictly adhered to before analysis.

  • Solvent Hygroscopicity: Polar aprotic solvents (especially DMSO and DMF) are highly hygroscopic. The absorption of atmospheric water will drastically alter the Kamlet-Taft parameters, introducing HBD capacity ( α ) and changing the solubility profile. Always use anhydrous solvents stored over molecular sieves, and prepare samples in a low-humidity environment or a nitrogen glovebox.

References

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (Crystals) URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: ACS (Chemical Reviews) URL:[Link]

  • Test No. 105: Water Solubility (Adapted for Shake-Flask Principles) Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

Advanced Safety Data Sheet (SDS) and Handling Guidelines for 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a highly versatile halogenated heterocyclic building block, 2-(6-bromopyridin-2-yl)propanoic acid (CAS: 1539424-29-7) plays a critical role in modern medicinal chemistry and active pharmaceutical ingredient (API) development[1]. The molecule features an electron-deficient pyridine ring substituted with a bromine atom at the 6-position and a propanoic acid moiety at the 2-position. This bifunctional architecture makes it an invaluable electrophilic intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex biaryl and heterobiaryl frameworks[2].

However, the combination of a reactive carbon-halogen bond, an acidic proton, and an electron-withdrawing nitrogen heterocycle dictates strict handling, storage, and operational protocols to ensure both operator safety and experimental integrity.

Physicochemical Properties & Hazard Profile

To design self-validating and safe experimental workflows, one must first understand the intrinsic properties of the molecule. Below is a summary of the critical physicochemical and safety data[1],[3],.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(6-bromopyridin-2-yl)propanoic acid
CAS Registry Number 1539424-29-7
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
SMILES CC(C1=NC(Br)=CC=C1)C(=O)O
Appearance Solid (typically off-white to pale yellow)
GHS Hazard Codes H302, H315, H319, H335
Storage Temperature 2-8 °C (Protect from light)
Mechanistic Toxicology & Hazard Causality

The Global Harmonized System (GHS) classifies this compound as an acute toxicant and a severe irritant (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation)[3].

The Causality of Irritation: The toxicity of bromopyridines is rooted in their electronic structure[4]. The electronegative pyridine nitrogen withdraws electron density from the ring, increasing its electrophilicity. When the compound comes into contact with mucosal moisture (e.g., sweat, tears, or respiratory lining), the free carboxylic acid proton locally lowers the pH, leading to rapid protein denaturation and tissue irritation[4]. Furthermore, systemic absorption of substituted bromopyridines has been linked to oxidative stress pathways, which can oxidize hemoglobin to methemoglobin, potentially leading to methemoglobinemia and delayed encephalopathy in severe exposure cases[5].

Advanced Handling & Experimental Protocols

Standard Operating Procedure (SOP) for Safe Handling

Due to its classification as a respiratory and skin irritant, handling must strictly occur under local exhaust ventilation (fume hood).

SafeHandling Start 2-(6-bromopyridin-2-yl)propanoic acid Handling Protocol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Exposure Accidental Exposure? Hood->Exposure Eye Eye Contact: Rinse with water 15 min Exposure->Eye Yes (Eye) Skin Skin Contact: Wash with soap & water Exposure->Skin Yes (Skin) Reaction Proceed to Reaction Setup (Schlenk Line / Inert Gas) Exposure->Reaction No

Workflow for safe handling and emergency response.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in drug discovery for generating biaryl motifs[6]. When utilizing 2-(6-bromopyridin-2-yl)propanoic acid as an electrophile, the reaction requires specific stoichiometric adjustments to account for the acidic moiety.

Objective: Synthesize 2-(6-arylpyridin-2-yl)propanoic acid derivatives.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-bromopyridin-2-yl)propanoic acid (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand effectively suppresses undesired β-hydride elimination and promotes reductive elimination, which is crucial for electron-deficient pyridine substrates[6].

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv).

    • Causality: The first equivalent of K₂CO₃ strictly serves to deprotonate the propanoic acid moiety. If this is omitted, the acidic proton will rapidly quench the Pd(0) active species, stalling the catalytic cycle[2]. The remaining 2.0 equivalents facilitate the formation of the reactive boronate complex necessary for transmetalation[2].

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) intermediate to an inactive Pd(II) oxide species. Water is essential to dissolve the inorganic base and facilitate the transmetalation step[7].

  • Heating and Monitoring (Self-Validating Step): Heat the reaction mixture to 80 °C under an argon atmosphere.

    • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The protocol is self-validating: the disappearance of the characteristic isotopic doublet at m/z 230/232 ([M+H]⁺ for ⁷⁹Br/⁸¹Br) and the emergence of the product mass confirms the successful completion of the oxidative addition and reductive elimination cycles.

  • Workup: Cool to room temperature, acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the carboxylate, and extract with ethyl acetate.

    • Causality: Acidification is strictly required to partition the product into the organic phase; otherwise, the carboxylate salt will remain in the aqueous waste stream.

SuzukiMiyaura Reagents 2-(6-bromopyridin-2-yl)propanoic acid + Arylboronic Acid Base Add Base (3.0 eq) Deprotonate COOH & Activate Boron Reagents->Base OxAdd Oxidative Addition Pd(0) -> Pd(II) Base->OxAdd Pd Catalyst Transmet Transmetalation Aryl transfer to Pd(II) OxAdd->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->OxAdd Regenerate Pd(0) Product 2-(6-arylpyridin-2-yl)propanoic acid Target Product RedElim->Product

Mechanism and workflow for Suzuki-Miyaura cross-coupling.

Storage, Stability, and Waste Management

Degradation Pathways
  • Photolytic Debromination: Prolonged exposure to ambient UV light can induce homolytic cleavage of the C-Br bond, generating bromine radicals and leading to the formation of debrominated pyridine impurities[4]. The compound must be stored in amber glass vials.

  • Thermal Decarboxylation: While generally stable at room temperature, heating the compound above its decomposition threshold (especially in the presence of transition metals like copper) can lead to rapid decarboxylation or delayed exotherms[8].

Disposal Protocols

Halogenated organic waste must never be mixed with general organic solvent waste. 2-(6-bromopyridin-2-yl)propanoic acid and its reaction byproducts must be collected in dedicated, clearly labeled "Halogenated Organic Waste" containers. Aqueous waste from the workup phase containing transition metal catalysts (Pd) must be segregated into heavy-metal waste streams for specialized incineration.

References

  • Title: 2-(6-bromopyridin-2-yl)propanoic acid | 1539424-29-7 Source: Sigma-Aldrich URL: 1

  • Title: 1211524-20-7|2-(6-Bromopyridin-2-yl)acetaldehyde|BLD Pharm Source: BLD Pharm URL: 3

  • Title: 2-(6-bromopyridin-2-yl)propanoic acid | 1539424-29-7 Properties Source: Sigma-Aldrich URL:

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (NIH) URL: 2

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source: RSC.org URL: 6

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification Source: PMC (NIH) URL: 7

  • Title: Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning Source: PMC (NIH) URL: 5

  • Title: 3-Bromopyridine Source: Grokipedia URL: 4

  • Title: Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines Source: ACS Publications URL: 8

Sources

In-Depth Technical Guide: pKa Value and pH-Dependent Ionization of 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Understanding the ionization behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for predicting solubility, lipophilicity (LogD), and membrane permeability. 2-(6-bromopyridin-2-yl)propanoic acid is an amphoteric molecule featuring two distinct ionizable centers: a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid.

Due to the strong electron-withdrawing effects of the halogen substituent, the basicity of the pyridine ring is severely attenuated. This whitepaper provides an authoritative analysis of the structural causality behind these pKa shifts, maps the pH-dependent speciation, and outlines field-proven, self-validating experimental protocols for accurately determining these macroscopic dissociation constants.

Structural Analysis and Theoretical pKa Prediction

The ionization of 2-(6-bromopyridin-2-yl)propanoic acid is governed by the localized electronic environments of its two functional groups. As an Application Scientist, it is crucial to look beyond base pKa values and analyze the inductive ( −I ) and resonance effects at play.

The Pyridine Nitrogen (pKa₁: ~0.7)

Unsubstituted pyridine has a pKa of approximately 5.2. However, the introduction of a bromine atom at the 6-position drastically alters the electron density of the heteroaromatic ring. Bromine exerts a strong inductive electron-withdrawing effect ( −I ) through the σ -bond framework. This pulls electron density away from the nitrogen's non-bonding sp2 lone pair, stabilizing the neutral free base and highly destabilizing the protonated conjugate acid. Empirical data for the analogous 2-bromopyridine demonstrates a pKa of 0.71 at 25°C[1]. Consequently, the pKa₁ of the pyridine nitrogen in this molecule is predicted to be between 0.5 and 1.0 .

The Carboxylic Acid (pKa₂: ~3.5)

Unsubstituted propanoic acid typically exhibits a pKa of 4.8. In this molecule, the propanoic acid moiety is substituted at the α -position with a 6-bromopyridin-2-yl group. The heteroaromatic ring itself is electron-withdrawing relative to an alkyl chain, an effect that is further amplified by the 6-bromo substituent. This inductive pull stabilizes the resulting carboxylate anion following deprotonation. Drawing parallels to 2-pyridylacetic acid (pKa ~3.8)[2], the additional halogenation pushes the pKa₂ of this carboxylic acid down to approximately 3.2 to 3.6 .

pH-Dependent Speciation and Micro-Equilibria

For amphoteric compounds, the relationship between the acidic and basic pKa values dictates the dominant species in solution. Because the pKa of the carboxylic acid (pKa₂ ~3.5) is strictly greater than the pKa of the protonated pyridine (pKa₁ ~0.7), the molecule does not form a dominant zwitterion. Instead, the neutral, uncharged species is thermodynamically favored in the intermediate pH range.

  • pH < 0.7: The solution is highly acidic. Both the pyridine nitrogen and the carboxylic acid are protonated, resulting in a cationic species.

  • pH 0.7 to 3.5: The pyridine nitrogen loses its proton, while the carboxylic acid remains protonated. The molecule exists primarily in its neutral form.

  • pH > 3.5: The carboxylic acid deprotonates, yielding an anionic carboxylate species.

Speciation Cation Cationic Form (pH < 0.7) PyH⁺, COOH Neutral Neutral Form (pH 0.7 - 3.5) Py, COOH Cation->Neutral -H⁺ (pKa₁ ~0.7) Anion Anionic Form (pH > 3.5) Py, COO⁻ Neutral->Anion -H⁺ (pKa₂ ~3.5)

pH-dependent macroscopic ionization states of 2-(6-bromopyridin-2-yl)propanoic acid.

Experimental Methodologies (Self-Validating Protocols)

Determining the pKa values of this molecule requires an orthogonal, multiplexed approach. A single technique cannot accurately capture both constants due to the extreme acidity of the protonated pyridine ring.

Protocol A: UV-Vis Spectrophotometry for pKa₁

Causality: Potentiometric titration is fundamentally flawed at pH < 2.0. Glass electrodes suffer from "acid error" (non-linear response at high hydronium activity), and the high background concentration of H+ masks the subtle pH changes caused by the titrant[3]. UV-Vis spectrophotometry is the gold standard here because the protonation of the pyridine ring alters the conjugated π -system, causing a distinct shift in the UV absorbance spectrum ( λmax​ )[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve a precisely weighed amount of the analyte in HPLC-grade methanol to create a 10 mM stock solution.

  • Buffer Series: Prepare a series of aqueous HCl/KCl buffers ranging from pH 0.1 to 3.0. Maintain a strict, constant ionic strength ( I=0.15 M) using KCl to ensure activity coefficients remain stable.

  • Equilibration: Spike the stock solution into the buffers to achieve a final analyte concentration of ~50 µM (ensuring the maximum absorbance falls within the linear Beer-Lambert range of 0.1–1.0 AU)[4].

  • Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm using a thermostated quartz cuvette at 25.0 ± 0.1 °C.

  • Data Regression: Identify the analytical wavelength exhibiting the greatest ΔA between the fully protonated and neutral forms. Plot Absorbance vs. pH and fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract pKa₁.

Workflow Prep 1. Prepare Stock Solution (Analyte in Co-solvent) Mix 3. Mix & Equilibrate (Constant Ionic Strength) Prep->Mix Buffer 2. Prepare Buffer Series (pH 0.1 to 3.0) Buffer->Mix Measure 4. Acquire UV-Vis Spectra (200-400 nm) Mix->Measure Analyze 5. Data Regression (Absorbance vs. pH) Measure->Analyze

Step-by-step UV-Vis spectrophotometric workflow for low-pKa determination.

Protocol B: Potentiometric Titration for pKa₂

Causality: For the carboxylic acid deprotonation (pH 3.0 - 5.0), potentiometric titration is the most robust and accurate method. It directly measures the bulk thermodynamic equilibrium without relying on chromophoric shifts[5].

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision combined glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare a 2 mM solution of the analyte in 50 mL of 0.15 M aqueous KCl.

  • Acidification: Lower the initial pH to ~2.0 using 0.1 M HCl to ensure the carboxylic acid is fully protonated prior to the start of the titration.

  • Titration: Under a continuous purge of inert nitrogen gas (to prevent atmospheric CO2​ from forming carbonic acid and skewing the results), incrementally dose standardized 0.1 M NaOH using an automated precision burette[5].

  • Analysis: Generate a titration curve (pH vs. Volume of NaOH). Calculate the first derivative ( dpH/dV ) to identify the equivalence point. The pKa₂ corresponds to the pH at the half-equivalence point.

Quantitative Data Summary

The following tables synthesize the expected physicochemical parameters and the methodological parameters required for laboratory execution.

Table 1: Physicochemical Properties & Speciation

ParameterValue / RangeDominant Structural FormPrimary Analytical Method
pKa₁ (Pyridine N) ~0.71Cationic ( PyH+ , COOH )UV-Vis Spectrophotometry
pKa₂ (Carboxylic Acid) ~3.50Anionic ( Py , COO− )Potentiometric Titration
Isoelectric Point (pI) N/ANeutral species dominatesN/A (No dominant zwitterion)

Table 2: Methodological Parameters for Experimental Validation

MethodTarget pKaTitrant / BufferIonic Strength ( I )TempDetection
UV-Vis pKa₁HCl / KCl Buffers0.15 M (KCl)25.0 °CAbsorbance ( λmax​ )
Potentiometry pKa₂0.1 M NaOH0.15 M (KCl)25.0 °CGlass pH Electrode

References

  • Cas 109-04-6, 2-Bromopyridine Properties and pKa Data. LookChem. Available at:[Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health (PMC). Available at:[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Product Monograph: Betahistine Dihydrochloride (2-pyridylacetic acid metabolite pKa data). Auro Pharma Canada. Available at:[Link]

Sources

The Role of 2-(6-Bromopyridin-2-yl)propanoic Acid Derivatives in Targeted Therapeutics: Mechanisms, Workflows, and CDK9 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern structure-based drug design, the selection of a versatile, privileged chemical scaffold is the foundation of a successful discovery program. The 2-(6-bromopyridin-2-yl)propanoic acid moiety has emerged as a critical building block in the synthesis of highly selective kinase inhibitors, most notably pyridine acetamide derivatives targeting Cyclin-Dependent Kinase 9 (CDK9)[1].

Unlike traditional cell-cycle CDKs, CDK9 regulates transcription. By inhibiting CDK9, these derivatives halt the transcription of short-lived oncogenic proteins (such as Mcl-1 and c-Myc), delivering an "oncogenic shock" to cancer cells[2]. This whitepaper dissects the chemical rationale behind this scaffold, its molecular mechanism of action, and the self-validating experimental workflows required to advance these derivatives from the bench to preclinical models.

Chemical Rationale: The Scaffold as a Privileged Pharmacophore

The 2-(6-bromopyridin-2-yl)propanoic acid structure is not a drug itself, but a highly engineered intermediate designed for late-stage diversification. Its utility in synthesizing CDK9 inhibitors relies on three structural pillars:

  • The Propanoic Acid Moiety (Amide Coupling & Chirality): The carboxylic acid serves as the primary handle for amide coupling with diverse anilines or aliphatic amines, forming the core pyridine acetamide pharmacophore. Crucially, the alpha-methyl group of the propanoic acid introduces a chiral center. In kinase drug discovery, stereochemistry dictates the precise orientation of the inhibitor within the narrow ATP-binding pocket, often resulting in a >100-fold difference in potency between enantiomers[3].

  • The Pyridine Ring (Hinge Binding): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region—a universal requirement for ATP-competitive inhibitors.

  • The 6-Bromo Substituent (Late-Stage Diversification): The bromine atom is strategically positioned as a leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly synthesize libraries by attaching various aryl or heteroaryl groups to the 6-position, optimizing hydrophobic interactions deep within the kinase pocket to drive selectivity away from off-target CDKs (like CDK2 or CDK7).

Mechanism of Action: Targeting the P-TEFb Complex

The primary mechanism of action for derivatives synthesized from this scaffold is the highly selective inhibition of CDK9 , the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex[4].

The Transcriptional Pause-Release Checkpoint

During normal transcription, RNA Polymerase II (RNAPII) initiates transcription but pauses shortly after the promoter region. To transition into productive elongation, the P-TEFb complex (CDK9/Cyclin T1) must phosphorylate the C-terminal domain (CTD) of RNAPII specifically at the Serine 2 (Ser2) residue[5].

The Inhibitory Logic

Pyridine acetamide derivatives competitively bind to the ATP pocket of CDK9. By blocking CDK9 kinase activity, they prevent the phosphorylation of RNAPII at Ser2. This traps RNAPII in a paused state, shutting down the elongation of mRNA transcripts[6].

Because cancer cells (particularly MYC-driven lymphomas and leukemias) are highly addicted to the continuous expression of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc , the sudden transcriptional halt causes rapid depletion of these proteins, triggering inevitable apoptosis[2].

Mechanism Scaffold Pyridine Acetamide (Bromopyridine Derivative) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Scaffold->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (CTD Ser2) CDK9->RNAPII Phosphorylation (Blocked) Elongation Transcription Elongation RNAPII->Elongation Promoter Pause Release Oncogenes Mcl-1 & c-Myc Transcripts Elongation->Oncogenes mRNA Synthesis Apoptosis Cancer Cell Apoptosis Oncogenes->Apoptosis Rapid Depletion Triggers Death

Fig 1: Mechanism of CDK9 inhibition by pyridine acetamide derivatives leading to apoptosis.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating cascade. A compound must prove direct target engagement biochemically, demonstrate the exact mechanistic consequence cellularly, and result in the predicted phenotypic outcome.

Workflow Synthesis 1. Scaffold Synthesis (Amide & Cross-Coupling) Biochem 2. TR-FRET Assay (CDK9 IC50 & Selectivity) Synthesis->Biochem Cellular 3. Western Blot (p-Ser2 & Mcl-1 Depletion) Biochem->Cellular Viability 4. Cell Viability (MYC+ Cancer Models) Cellular->Viability

Fig 2: Self-validating cascade workflow for evaluating CDK9 targeted derivatives.

Protocol 1: Orthogonal In Vitro Kinase Profiling (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it minimizes false positives caused by fluorescent compound interference. Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridine acetamide derivative in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 2 nM recombinant CDK9/Cyclin T1, 50 nM ULight-labeled CTD peptide substrate, and the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate the reaction by adding 10 µM ATP (approximating the Km​ to ensure competitive inhibition can be accurately measured). Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho-Ser2 antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout & Control: Read the plate on an EnVision multimode reader (Excitation 320 nm, Emission 665 nm). Self-Validation: Flavopiridol (a known pan-CDK inhibitor) must be run in parallel to validate assay sensitivity. An orthogonal ADP-Glo assay should be run on the top 3 hits to rule out TR-FRET quenching artifacts[6].

Protocol 2: Cellular Mechanistic Validation (Multiplexed Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Western blotting for p-Ser2 RNAPII confirms the compound enters the cell and hits the target. Monitoring p-Ser5 RNAPII (a CDK7 target) acts as an internal selectivity control. Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MV4-11 (acute myeloid leukemia) cells at 1×106 cells/mL. Treat with the derivative at , , and 10× the biochemical IC50 for 2, 4, and 6 hours. Rationale: The short time course is critical because Mcl-1 has a half-life of ~2 hours; longer incubations conflate direct mechanistic effects with general apoptotic degradation.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the p-Ser2 signal).

  • Electrophoresis & Transfer: Run 20 µg of total protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe the membrane with primary antibodies against p-Ser2 RNAPII, p-Ser5 RNAPII, Mcl-1, and GAPDH (loading control).

  • Validation: A successful selective CDK9 inhibitor will show a dose-dependent decrease in p-Ser2 and Mcl-1 within 4 hours, while p-Ser5 and GAPDH remain completely unchanged[7].

Quantitative Data Presentation

The table below illustrates the Structure-Activity Relationship (SAR) evolution from the unreacted 2-(6-bromopyridin-2-yl)propanoic acid scaffold to highly potent CDK9 inhibitors via late-stage Suzuki-Miyaura coupling.

Notice how the unreacted scaffold has no activity, but the addition of specific heteroaryl groups at the 6-position (replacing the bromine) drives both potency and selectivity.

Compound VariantR-Group (Suzuki Coupling at 6-position)CDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/9)Cellular Mcl-1 Depletion (h)
Scaffold Core -Br (Unreacted)>10,000>10,000N/ANone observed
Derivative A Phenyl1452,10014x12 hours
Derivative B 4-Fluorophenyl421,85044x6 hours
Derivative C 3-Pyridyl121,500125x 2 hours

Conclusion

The 2-(6-bromopyridin-2-yl)propanoic acid scaffold is a masterclass in rational drug design. By providing a chiral handle for amide coupling and a reactive halogen for late-stage diversification, it enables the rapid discovery of pyridine acetamide derivatives. When applied to the CDK9/P-TEFb axis, these derivatives demonstrate profound ability to selectively halt oncogenic transcription, offering a highly validated pathway for the treatment of MYC-driven and transcriptionally addicted malignancies.

References

  • Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism Source: eLife URL:[Link]

  • Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Overview of CDK9 as a target in cancer research Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • PYRIDINE ACETAMIDE DERIVATIVE AS CDK INHIBITOR, PREPARATION METHOD AND USE THEREOF (EP4140997A4)
  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents Source: Frontiers in Oncology URL:[Link]

Sources

A Senior Application Scientist's Guide to the Thermodynamic Stability Assessment of 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Thermodynamic Stability of 2-(6-bromopyridin-2-yl)propanoic acid at Room Temperature Audience: Researchers, scientists, and drug development professionals.

Foreword: Stability as a Cornerstone of Drug Viability

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a parameter to be measured; it is a foundational pillar upon which the safety, efficacy, and shelf-life of a drug product are built. An API that is thermodynamically unstable at ambient conditions can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(6-bromopyridin-2-yl)propanoic acid at room temperature. While direct, exhaustive stability data for this specific molecule is not extensively published, this document synthesizes established principles of physical organic chemistry and standard analytical methodologies to present a predictive analysis and a robust experimental strategy for its definitive assessment. We will proceed not by reciting pre-set protocols, but by building a logical, scientifically-grounded investigation from first principles.

Molecular Structure Analysis and Predicted Stability Profile

The thermodynamic stability of a molecule is intrinsically linked to its structure. A proactive analysis of the functional groups within 2-(6-bromopyridin-2-yl)propanoic acid allows us to anticipate potential liabilities.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is generally stable. However, the nitrogen atom introduces a degree of electron deficiency, which can influence the reactivity of the ring and its substituents.

  • The Bromine Substituent: The carbon-bromine (C-Br) bond on an electron-deficient pyridine ring is a potential site for nucleophilic substitution or reductive dehalogenation.[1] Dehalogenation can be a significant degradation pathway for brominated heterocyclic compounds.[1][2]

  • The Propanoic Acid Side Chain: The carboxylic acid moiety is a primary site for potential reactions. Decarboxylation, particularly under thermal stress, is a known degradation route for carboxylic acids. The α-carbon, situated between the carboxylic acid and the pyridine ring, could be susceptible to oxidation. Furthermore, the carboxylic acid group itself can participate in acid-base reactions, influencing solubility and stability in different pH environments.[3]

Based on this analysis, we can hypothesize several potential degradation pathways that must be investigated to ascertain room temperature stability.

cluster_pathways Predicted Degradation Pathways API 2-(6-bromopyridin-2-yl)propanoic acid D1 Hydrolysis (Amide formation if amine present) API->D1 H₂O, pH D2 Oxidation (e.g., at α-carbon) API->D2 O₂, Peroxide D3 Photodegradation (UV/Vis light exposure) API->D3 Light (hν) D4 Dehalogenation (Loss of Bromine) API->D4 Reducing agents or light D5 Decarboxylation (Loss of CO2) API->D5 Heat (Δ)

Caption: Predicted degradation pathways for 2-(6-bromopyridin-2-yl)propanoic acid.

Experimental Framework for Stability Determination

A multi-faceted experimental approach is required to comprehensively evaluate the stability of the target compound. This involves subjecting the molecule to stressed conditions to identify potential degradants (forced degradation) and using thermal analysis techniques to understand its intrinsic thermal properties.

Foundational Thermal Analysis

Before assessing long-term stability at room temperature, it is crucial to understand the compound's fundamental thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this baseline.[4] These techniques reveal the temperatures at which melting and decomposition occur, setting the upper limits for handling and storage.[4][5]

  • Objective: To determine the onset temperature of thermal decomposition by measuring mass loss as a function of temperature.[4]

  • Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or equivalent).

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(6-bromopyridin-2-yl)propanoic acid into a platinum or alumina TGA pan.

  • Method Parameters:

    • Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative decomposition.[4]

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Data Acquisition: Continuously record mass loss (%) versus temperature (°C).

  • Data Analysis: Determine the onset temperature of significant mass loss from the resulting TGA curve. This temperature represents the beginning of thermal decomposition.

  • Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events like polymorphic transitions.[6]

  • Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or equivalent).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Method Parameters:

    • Atmosphere: High-purity Nitrogen at a flow rate of 50 mL/min.[4]

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to a temperature just beyond the melting point (as determined by a preliminary run or melting point apparatus) at a rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. An endothermic peak indicates melting; the onset of this peak is the melting point.[6] The area under the peak corresponds to the enthalpy of fusion.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and pathways that could occur over a much longer period under normal storage conditions.[7][8] These studies are essential for developing and validating a stability-indicating analytical method.[7][9][10] The International Council for Harmonisation (ICH) guidelines recommend exploring hydrolysis, oxidation, and photolysis.[8][11]

  • Objective: To assess the compound's susceptibility to hydrolysis across a range of pH values.

  • Procedure:

    • Prepare three solutions of the API (e.g., at 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (Acidic Condition)

      • Purified Water (Neutral Condition)

      • 0.1 N Sodium Hydroxide (Basic Condition)

    • Store a portion of each solution at room temperature and another at an elevated temperature (e.g., 60 °C) to accelerate degradation.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Rationale: Pyridine derivatives can exhibit instability in both acidic and alkaline media.[12] This experiment covers the full pH spectrum to identify the conditions of greatest risk.

  • Objective: To determine the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a solution of the API (e.g., at 1 mg/mL) in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points and quench any remaining peroxide if necessary (e.g., with sodium bisulfite) before analysis.

    • Analyze by HPLC.

    • Rationale: Many organic molecules are susceptible to oxidation.[13] This stress test mimics potential exposure to oxidative conditions during manufacturing or storage.

  • Objective: To evaluate the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose a sample of the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[10]

    • Maintain a parallel control sample protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples by HPLC.

    • Rationale: Pyridine-containing molecules can be photolabile.[12] This study is critical for determining if the compound requires light-protective packaging.

The Stability-Indicating Method: RP-HPLC

The ability to accurately assess stability hinges on a robust analytical method that can separate the parent API from all potential degradation products.[9][11] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

  • Objective: To develop a selective, precise, and accurate HPLC method capable of resolving 2-(6-bromopyridin-2-yl)propanoic acid from all process impurities and degradation products.

  • Initial Conditions & Optimization:

    • Column: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a versatile choice for moderately polar compounds.

    • Mobile Phase: A gradient elution is typically required to resolve both polar and non-polar species.

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to control the ionization of the carboxylic acid and ensure good peak shape).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Begin with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection. A photodiode array (PDA) detector is ideal to assess peak purity and determine the optimal monitoring wavelength (start by scanning from 200-400 nm). A wavelength around 254 nm is often a good starting point for aromatic systems.[11]

    • Column Temperature: 30 °C to ensure reproducibility.

  • Method Validation: Once optimized using samples from the forced degradation studies, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

cluster_workflow Overall Stability Assessment Workflow Start Pure API: 2-(6-bromopyridin-2-yl)propanoic acid Stress Forced Degradation (Acid, Base, H₂O₂, Light, Heat) Start->Stress Thermal Thermal Analysis (DSC/TGA) Start->Thermal HPLC Develop & Validate Stability-Indicating RP-HPLC Method Stress->HPLC Provides samples Report Characterize Degradants Assess Mass Balance Determine Stability Profile Thermal->Report Intrinsic Stability Data Analysis Analyze Stressed Samples via HPLC HPLC->Analysis Analysis->Report

Caption: A comprehensive workflow for assessing the thermodynamic stability of an API.

Data Synthesis and Stability Conclusion

The ultimate assessment of room temperature stability comes from synthesizing the data from all experiments.

ParameterMethodInformation GainedImplication for Room Temperature Stability
Melting Point DSCTemperature of solid-to-liquid phase transition.Provides an upper limit for thermal excursions. A high melting point often correlates with greater lattice energy and solid-state stability.
Decomposition Onset TGATemperature at which significant mass loss begins.Defines the threshold for thermal decomposition. A high onset temperature suggests good intrinsic thermal stability.[4]
Forced Degradation HPLC% Degradation under various stress conditions.Identifies specific vulnerabilities (e.g., to pH, light). Significant degradation under mild stress (e.g., neutral water at 60°C) would be a major concern for room temperature stability.[7]
Degradant Profile HPLC-MSStructure of degradation products.Elucidates the degradation pathways (e.g., confirms dehalogenation or hydrolysis), allowing for targeted formulation strategies to mitigate instability.[12]
Mass Balance HPLCAccount for all material (API + Degradants).A good mass balance (>95%) ensures that all significant degradation products are being detected by the analytical method.
  • TGA and DSC show no thermal events (other than melting at a high temperature) below at least 100-150 °C.

  • Forced degradation studies show minimal degradation (<1-2%) under accelerated conditions (e.g., 40 °C/75% RH) over a period representative of long-term storage.

  • No significant degradation is observed in neutral aqueous solution at room temperature over an extended period.

  • The degradation pathways identified (e.g., photolysis) can be mitigated through practical means like protective packaging.

This structured, evidence-based approach provides a definitive and trustworthy assessment of the compound's stability, fulfilling the rigorous demands of pharmaceutical development.

References

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16).
  • Sobańska, A. W., & Brzezińska, E. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. Available from: [Link]

  • BenchChem. Preventing degradation of 3-Bromopyridine-D4.
  • (PDF) EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID | Request PDF - ResearchGate. Available from: [Link]

  • Morales, F., et al. (2020). A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. New Journal of Chemistry. Available from: [Link]

  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(4), 757-769. Available from: [Link]

  • Konyukhov, D. S., et al. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Molecules, 28(7), 3251. Available from: [Link]

  • National Institute of Standards and Technology. Propanoic acid. In NIST Chemistry WebBook. Available from: [Link]

  • Raju, B., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13(3). Available from: [Link]

  • Löffler, D., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888. Available from: [Link]

  • Lukin, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available from: [Link]

  • Siwek, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1801. Available from: [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • (PDF) Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF - ResearchGate. Available from: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(2), 569–575. Available from: [Link]

  • Jain, D., & Jain, R. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 13(5), 423-431. Available from: [Link]

  • Rocklin, G. J., et al. (2020). Computational Modeling of Protein Stability: Quantitative Analysis Reveals Solutions to Pervasive Problems. Structure, 28(6), 717–726.e3. Available from: [Link]

  • Kaur, R., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Die Pharmazie, 67(11), 913-918. Available from: [Link]

  • Asadi, M., et al. (2009). Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(2), 421-428. Available from: [Link]

  • Hnědkovský, L., et al. (2005). Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temperatures and pressures. Physical Chemistry Chemical Physics, 7(6), 1138-1153. Available from: [Link]

  • Google Patents. (1976). US3959364A - Preparation of arylalkanoic acids.
  • Fesel, K., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available from: [Link]

  • Sravani, G., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. International Journal for Multidisciplinary Research, 7(2). Available from: [Link]

  • Sobańska, A. W., & Brzezińska, E. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 67(4), 381-389. Available from: [Link]

  • Runyon, S. P., et al. (2013). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 56(4), 1639–1651. Available from: [Link]

  • Rona, P. D., et al. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Sensors, 21(24), 8234. Available from: [Link]

  • Szeleszczuk, Ł., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 66. Available from: [Link]

  • Robinson, J. (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). Available from: [Link]

  • Du, Y., et al. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications, 48(33), 3948-3950. Available from: [Link]

  • Appchem. 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid. Available from: [Link]

  • Smoliński, A., et al. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE, 12(12), e0189502. Available from: [Link]

Sources

Comprehensive IR Spectroscopy Analysis of 2-(6-bromopyridin-2-yl)propanoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated pyridine scaffolds are critical building blocks for designing high-affinity ligands. The molecule 2-(6-bromopyridin-2-yl)propanoic acid (CAS: 1539424-29-7) presents a highly functionalized architecture, combining an aromatic heterocycle, a heavy halogen substituent, and a chiral aliphatic carboxylic acid moiety.

This whitepaper provides an authoritative, in-depth guide to elucidating the structure of this compound using Infrared (IR) Spectroscopy. By deconstructing the molecule into its core functional domains, we will explore the quantum mechanical causality behind its vibrational modes, establish a self-validating experimental protocol, and provide a robust framework for spectral interpretation.

Molecular Deconstruction & Predictive IR Profiling

To accurately interpret the IR spectrum of 2-(6-bromopyridin-2-yl)propanoic acid, one must avoid merely matching peaks to a table. A rigorous scientific approach requires understanding the molecular dynamics and intermolecular forces at play. We divide the molecule into three distinct vibrational domains.

Domain A: The Carboxylic Acid Moiety (-COOH)

In condensed phases (solid or neat liquid), carboxylic acids rarely exist as isolated monomers. Instead, they form strongly hydrogen-bonded dimers[1].

  • O-H Stretching (2500–3300 cm⁻¹): The extreme broadening of this band is not an instrumental artifact; it is a direct consequence of intermolecular hydrogen bonding. The hydrogen bond weakens the covalent O-H bond, lowering its vibrational frequency and creating a continuum of energy states that manifests as a massive, broad envelope[1][2].

  • C=O Stretching (~1710–1725 cm⁻¹): The carbonyl stretch is highly sensitive to its chemical environment. While a free monomeric carboxylic acid absorbs near 1760 cm⁻¹, the hydrogen-bonded dimer shifts this intense, sharp peak down to approximately 1710 cm⁻¹[1].

Domain B: The 2,6-Disubstituted Pyridine Ring

The heteroaromatic ring introduces complex coupled vibrations.

  • C=N and C=C Ring Stretches (1580–1600 cm⁻¹ & ~1450 cm⁻¹): The incorporation of nitrogen into the aromatic ring breaks the symmetry of the benzene system, typically resulting in two distinct, sharp absorption bands in the 1500–1600 cm⁻¹ region.

  • Out-of-Plane (OOP) C-H Bending (~760–800 cm⁻¹): The substitution pattern dictates this region. A 2,6-disubstituted pyridine leaves three adjacent hydrogen atoms on the ring (positions 3, 4, and 5). The in-phase out-of-plane "wagging" of these three adjacent protons reliably produces a strong band near 760–800 cm⁻¹[3][4].

Domain C: The Halogen Substituent and Aliphatic Linker
  • C-Br Stretching (~700–710 cm⁻¹): The heavy mass of the bromine atom drastically reduces the frequency of the C-Br stretching vibration. In 6-bromopyridine derivatives, this mode is heavily coupled with ring deformations, often appearing as a distinct band or doublet near 706 cm⁻¹[3].

  • Aliphatic C-H Stretching (2850–2960 cm⁻¹): The sp³ hybridized carbons of the propanoic acid linker (the -CH- and -CH3 groups) produce sharp, moderate-intensity peaks. However, these are frequently buried underneath the massive O-H stretching envelope of the carboxylic acid[1][2].

FunctionalMapping Mol 2-(6-bromopyridin-2-yl) propanoic acid COOH Carboxylic Acid Mol->COOH Pyr Pyridine Ring Mol->Pyr CBr C-Br Bond Mol->CBr Aliph Aliphatic Linker Mol->Aliph OH O-H Stretch 2500-3300 cm⁻¹ COOH->OH CO C=O Stretch ~1710 cm⁻¹ COOH->CO CN C=N / C=C Stretch 1580-1600 cm⁻¹ Pyr->CN OOP C-H OOP Bend ~760-800 cm⁻¹ Pyr->OOP Br C-Br Stretch ~706 cm⁻¹ CBr->Br CH C-H (sp³) Stretch 2850-2960 cm⁻¹ Aliph->CH

Caption: Functional group deconstruction and corresponding IR vibrational domains.

Quantitative Data Presentation

The following table synthesizes the expected quantitative IR absorption data for 2-(6-bromopyridin-2-yl)propanoic acid, serving as a reference matrix for spectral validation.

Wavenumber (cm⁻¹)IntensityBand ShapeFunctional GroupVibrational Mode AssignmentCausality / Notes
2500 – 3300 StrongVery Broad-COOHO-H StretchingBroadening due to strong intermolecular H-bonded dimers[1].
2850 – 2960 MediumSharp (Multiple)-CH(CH3)-C-H Stretching (sp³)Often superimposed/buried within the broad O-H envelope[2].
1710 – 1725 Very StrongSharp-COOHC=O StretchingDownshifted from ~1760 cm⁻¹ due to dimer formation[1][5].
1580 – 1600 MediumSharpPyridineC=N, C=C StretchingAromatic ring skeletal vibrations[3].
1430 – 1470 MediumSharpPyridine / AlkylC=C Stretch / C-H BendOverlap of ring stretch and aliphatic -CH3 asymmetric bending.
1210 – 1320 StrongBroad-COOHC-O StretchingCoupled with O-H in-plane bending.
760 – 800 StrongSharpPyridineC-H Out-of-Plane BendDiagnostic for 3 adjacent aromatic protons (2,6-disubstitution)[3][4].
~706 MediumSharpC-BrC-Br StretchingHeavy atom effect lowers frequency; coupled with ring deformation[3].

Experimental Protocol: High-Resolution FTIR-ATR Workflow

To ensure absolute trustworthiness in analytical chemistry, experimental methodologies must be self-validating. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (FTIR-ATR) spectroscopy, which is ideal for solid powders like 2-(6-bromopyridin-2-yl)propanoic acid.

Step-by-Step Methodology
  • System Readiness & Calibration:

    • Power on the FTIR spectrometer and allow the IR source and DTGS/MCT detector to stabilize for at least 30 minutes.

    • Self-Validation: Run a 1.5 mil polystyrene film standard. Ensure the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the expected value.

  • Background Acquisition:

    • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely.

    • Acquire a background spectrum (Air) using 32 scans at 4 cm⁻¹ resolution.

    • Self-Validation: Inspect the background for residual water vapor (3500-3900 cm⁻¹) or CO2 (2350 cm⁻¹). If excessive, purge the optical bench with dry nitrogen.

  • Sample Deposition:

    • Place approximately 2-5 mg of 2-(6-bromopyridin-2-yl)propanoic acid powder directly onto the center of the diamond ATR crystal.

    • Lower the pressure anvil and apply consistent, moderate pressure until the software indicates optimal optical contact.

    • Causality Note: Insufficient pressure leads to low signal-to-noise (S/N) ratios, while excessive pressure can crush the crystal or induce polymorphic phase changes in the sample.

  • Spectral Acquisition & Processing:

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to correct for penetration depth variations across the wavenumber scale.

  • Data Validation:

    • Self-Validation: Check the baseline. If the baseline exhibits a slope >5% transmittance, the anvil pressure must be adjusted, as this indicates scattering from uneven particle size or poor optical contact.

ProtocolWorkflow Start 1. System Readiness Polystyrene Calibration Bkg 2. Background Scan (Air/Blank ATR Crystal) Start->Bkg Prep 3. Sample Deposition (Solid on Diamond ATR) Bkg->Prep Acq 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Prep->Acq Val 5. Self-Validation (Baseline & H2O/CO2 Check) Acq->Val

Caption: Self-validating FTIR-ATR experimental workflow for solid organic samples.

Conclusion

The IR spectrum of 2-(6-bromopyridin-2-yl)propanoic acid is a highly predictable matrix of its functional components. The massive O-H stretch and shifted C=O stretch confirm the presence of carboxylic acid dimers, while the distinct out-of-plane bending and C-Br stretching modes validate the 2,6-disubstituted halogenated pyridine ring. By adhering to the self-validating FTIR-ATR protocol outlined above, researchers can ensure high-fidelity structural verification critical for downstream pharmaceutical applications.

References

  • [5] Crunch Chemistry. Interpreting an infrared spectrum. Available at:[Link]

  • [1] Michigan State University (MSU) Chemistry. Infrared Spectrometry. Available at:[Link]

  • [2] Chemistry LibreTexts. 13.4: Infrared Spectra of Some Common Functional Groups. Available at:[Link]

  • [3] MDPI. Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Available at:[Link]

  • [4] The Journal of Physical Chemistry C (ACS Publications). Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). Available at:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-(6-bromopyridin-2-yl)propanoic acid

Introduction

2-Arylpropanoic acids represent a critically important class of organic molecules, most notably recognized for their application as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The specific heterocyclic derivative, 2-(6-bromopyridin-2-yl)propanoic acid, serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure incorporates a chiral center and a functionalized pyridine ring, making it an attractive precursor for more complex molecular architectures through subsequent cross-coupling reactions at the bromine-substituted position.

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(6-bromopyridin-2-yl)propanoic acid. The chosen synthetic strategy is a robust two-step process designed for high yield and purity. The core of this method involves a nucleophilic aromatic substitution (SNAr) reaction, wherein the lithium enolate of an ethyl propionate is coupled with 2,6-dibromopyridine, followed by a standard saponification to yield the target carboxylic acid. This protocol is designed for researchers in organic synthesis, drug discovery, and related fields, offering not just a procedure, but also a detailed explanation of the chemical principles and experimental considerations that ensure a successful outcome.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Alkylation: Formation of the intermediate ester, ethyl 2-(6-bromopyridin-2-yl)propanoate, via a nucleophilic aromatic substitution reaction.

  • Hydrolysis: Saponification of the ester to yield the final product, 2-(6-bromopyridin-2-yl)propanoic acid.

(A proper chemical drawing would be inserted here in a full document)

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2,6-Dibromopyridine626-05-1236.891.2 eqIrritant. Handle with care.[3]
Diisopropylamine108-18-9101.191.5 eqCorrosive, flammable. Use in a fume hood.
n-Butyllithium (n-BuLi)109-72-864.061.5 eq2.5 M in hexanes. Pyrophoric. Handle under inert gas.
Ethyl Propionate105-37-3102.131.0 eqFlammable.
Anhydrous Tetrahydrofuran (THF)109-99-972.11~20 mL / mmolMust be dry. Use a solvent purification system or freshly distilled.
Sodium Hydroxide (NaOH)1310-73-240.003.0 eqCorrosive.
Hydrochloric Acid (HCl)7647-01-036.46As needed2 M aqueous solution. Corrosive.
Ethyl Acetate (EtOAc)141-78-688.11As neededFor extraction and chromatography.
Hexanes110-54-386.18As neededFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Saturated aq. NH₄ClN/AN/AAs neededFor quenching.
Saturated aq. NaCl (Brine)N/AN/AAs neededFor washing.
Equipment
  • Round-bottom flasks (flame-dried)

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction (separatory funnel) and filtration (Büchner funnel)

  • Flash column chromatography setup

  • pH paper or pH meter

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from initial setup to the final, characterized product.

SynthesisWorkflow cluster_start Preparation cluster_step1 Step 1: Ester Synthesis (SNAr) cluster_workup1 Workup & Purification cluster_step2 Step 2: Hydrolysis cluster_workup2 Final Isolation cluster_analysis Characterization prep Inert Atmosphere Setup (Flame-dried glassware, Ar/N2) lda LDA Formation (n-BuLi + Diisopropylamine) -78 °C, Anhydrous THF prep->lda enolate Enolate Formation (LDA + Ethyl Propionate) -78 °C lda->enolate snar SNAr Reaction (Enolate + 2,6-Dibromopyridine) enolate->snar quench Reaction Quench (Sat. aq. NH4Cl) snar->quench extract1 Liquid-Liquid Extraction (EtOAc / H2O) quench->extract1 dry1 Dry & Concentrate (Na2SO4, Rotary Evaporator) extract1->dry1 purify1 Flash Chromatography (Silica, Hex/EtOAc) dry1->purify1 ester_product Purified Intermediate: Ethyl 2-(6-bromopyridin-2-yl)propanoate purify1->ester_product hydrolysis Saponification (Ester + NaOH in EtOH/H2O) ester_product->hydrolysis acidify Acidification & Precipitation (Adjust to pH ~4 with 2M HCl) hydrolysis->acidify filter Vacuum Filtration acidify->filter dry2 Drying (High Vacuum) filter->dry2 final_product Final Product: 2-(6-bromopyridin-2-yl)propanoic acid dry2->final_product analysis Analysis (NMR, MS, MP) final_product->analysis

Caption: Synthetic workflow for 2-(6-bromopyridin-2-yl)propanoic acid.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of Ethyl 2-(6-bromopyridin-2-yl)propanoate

This part of the protocol details the formation of the ester intermediate via nucleophilic aromatic substitution.

Justification of Method:

  • Base Selection: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. This is crucial for rapidly and quantitatively deprotonating ethyl propionate at the α-carbon to form the kinetic enolate, without the risk of competing nucleophilic attack on the ester carbonyl group.

  • Temperature Control: The reaction is conducted at -78 °C to ensure the stability of the lithium enolate, preventing side reactions such as self-condensation (Claisen condensation) and allowing for controlled addition to the electrophile.

  • Reaction Mechanism (SNAr): The pyridine ring of 2,6-dibromopyridine is electron-deficient, a characteristic enhanced by the two electron-withdrawing bromine atoms. This electronic nature makes the ring susceptible to attack by nucleophiles like the ester enolate.[4] The reaction proceeds via a Meisenheimer complex intermediate. Using a slight excess of 2,6-dibromopyridine helps to minimize the formation of the di-substituted by-product.

Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation:

    • To the flask, add anhydrous THF (20 mL) and diisopropylamine (1.5 mmol, 1.5 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.5 mmol, 1.5 eq, e.g., 0.6 mL of a 2.5 M solution in hexanes) dropwise via syringe.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate, dry vial, dissolve ethyl propionate (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

    • Add the ethyl propionate solution dropwise to the LDA solution at -78 °C.

    • Stir the mixture for 45 minutes at -78 °C. Formation of the lithium enolate should be complete.

  • SNAr Reaction:

    • In a separate 50 mL flame-dried flask, dissolve 2,6-dibromopyridine (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL).

    • Using a cannula or a syringe, slowly transfer the freshly prepared enolate solution into the solution of 2,6-dibromopyridine at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then let it warm slowly to -40 °C over another 2 hours.

    • Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate in Hexanes), observing the consumption of 2,6-dibromopyridine and the appearance of a new, higher Rf product spot.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at -40 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 20 mL of water.

    • Separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

    • Combine the organic layers, wash with 30 mL of brine (saturated aq. NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield ethyl 2-(6-bromopyridin-2-yl)propanoate as a pale yellow oil.

Part 2: Hydrolysis to 2-(6-bromopyridin-2-yl)propanoic Acid

This final step converts the purified ester intermediate into the target carboxylic acid.

Justification of Method:

  • Saponification: Base-catalyzed hydrolysis (saponification) is a standard and highly efficient method for converting esters to carboxylic acids.[5] The reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid by the base.

  • Workup: The workup procedure is designed to first remove any unreacted, non-acidic starting material by washing the basic solution with an organic solvent. Subsequent acidification protonates the carboxylate salt, causing the neutral, less water-soluble carboxylic acid to precipitate, allowing for easy isolation.

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve the purified ethyl 2-(6-bromopyridin-2-yl)propanoate (from Part 1) in a mixture of ethanol (15 mL) and water (5 mL).

    • Add solid sodium hydroxide (3.0 mmol, ~3 eq) to the solution.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Hydrolysis:

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with 20 mL of water.

    • Wash the aqueous solution with 20 mL of diethyl ether or dichloromethane to remove any non-acidic impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 4.

    • A white or off-white precipitate of the product should form.

    • Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water.

    • Dry the product under high vacuum to a constant weight. If necessary, further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).

Characterization of Final Product

The identity and purity of the synthesized 2-(6-bromopyridin-2-yl)propanoic acid should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [6]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.8 (q, 1H, CH), ~1.6 (d, 3H, CH₃). Note: Carboxylic acid proton may be broad or not observed.
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~178 (C=O), ~158 (Ar-C), ~142 (Ar-C), ~140 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~45 (CH), ~18 (CH₃).
Mass Spectrometry (ESI-) m/z: 228.0, 230.0 [(M-H)⁻, characteristic bromine isotope pattern]

Safety and Handling

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • LDA and Strong Bases: Corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: THF, hexanes, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Brominated Compounds: 2,6-Dibromopyridine is an irritant. Avoid inhalation and skin contact.

  • All reactions should be performed in a well-ventilated chemical fume hood.

References

  • Hartwig, J. F., et al. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society. Available at: [Link]

  • Guillet, G., et al. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. Available at: [Link]

  • Rayam, P., et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Beller, M., et al. (2012). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]

  • MolPort. (n.d.). 2-(6-bromopyridin-2-yl)propanoic acid. Available at: [Link]

  • Zhang, Y., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Journal of Environmental Science and Health, Part B. Available at: [Link]

Sources

Suzuki-Miyaura cross-coupling reaction conditions using 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug development. However, deploying this reaction on 2-(6-bromopyridin-2-yl)propanoic acid presents a unique trifecta of chemical challenges: an unprotected, acidic carboxyl group; a strongly coordinating pyridine nitrogen; and significant steric hindrance adjacent to the reactive site. This application note details a highly optimized, self-validating protocol designed to overcome these bottlenecks, ensuring high-yielding (>95%) C–C bond formation without the need for prior protecting-group chemistry.

Mechanistic Challenges & Substrate Analysis

To successfully couple this substrate, one must engineer conditions that address three distinct failure modes in the catalytic cycle:

  • Catalyst Poisoning via Nitrogen Chelation: 2-Bromopyridines are notoriously challenging substrates due to the potential for the pyridine nitrogen to coordinate with the palladium center, leading to catalyst deactivation[1].

  • Transmetalation Stalling: The Suzuki-Miyaura coupling requires base activation of the boronic acid to facilitate transmetalation[2]. If the unprotected carboxylic acid neutralizes the base, the cycle stalls at the Pd(II) intermediate.

  • Solubility Discrepancies: Performing cross-couplings on substrates with unprotected polar groups often requires aqueous solvent mixtures to ensure homogeneity[3].

CatalyticCycle Pd0 Pd(0) + Bulky Ligand (Active Catalyst) OxAdd Oxidative Addition (Overcomes C-Br inertness) Pd0->OxAdd 2-(6-bromopyridin-2-yl)propanoate PdII Pd(II) Intermediate (Sterically shielded from N-coordination) OxAdd->PdII TransMet Transmetalation (Requires Base & Ar-B(OH)2) PdII->TransMet Base Activation PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Heterobiaryl Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting bottlenecks for 2-bromopyridines.

Optimization of Reaction Parameters

The causality behind the reagent selection is critical for reproducibility. Advanced bulky ligands are often required to overcome the steric and electronic deactivation in unprotected heteroaryl systems[4]. We utilize XPhos , a bulky biaryl phosphine that accelerates oxidative addition while sterically shielding the palladium center from off-cycle pyridine coordination.

Furthermore, exactly 3.0 equivalents of base are required. The first equivalent is immediately consumed to deprotonate the propanoic acid, forming a highly polar carboxylate salt. The remaining two equivalents are strictly necessary to form the reactive boronate complex and drive transmetalation.

Table 1: Quantitative Optimization of Reaction Conditions
Catalyst System (5 mol%)Base (Equiv.)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh3)4K2CO3 (2.0)Toluene100< 10%Poor substrate solubility; rapid catalyst poisoning by pyridine nitrogen.
Pd(dppf)Cl2K2CO3 (3.0)Dioxane/H2O (4:1)9045%Moderate conversion; competing protodeboronation observed.
Pd2(dba)3 / XPhos K3PO4 (3.0) Dioxane/H2O (4:1) 90 > 95% Complete conversion; XPhos prevents N-chelation; homogeneous salt.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process visual and physical checks ensure the reaction is proceeding as intended.

Workflow S1 1. Reagent Mixing & Degassing S2 2. Base Addition (In situ salt) S1->S2 S3 3. Cross-Coupling (90 °C, 12 h) S2->S3 S4 4. pH Adjustment (Isoelectric Pt) S3->S4 S5 5. Extraction & Purification S4->S5

Step-by-step workflow for the cross-coupling of unprotected carboxylic acids.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-bromopyridin-2-yl)propanoic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), Pd2(dba)3 (0.025 equiv, 2.5 mol%), and XPhos (0.06 equiv, 6.0 mol%).

  • Solvent Addition & Degassing: Add 4.0 mL of anhydrous 1,4-Dioxane. Seal the flask with a rubber septum and sparge the stirring suspension with ultra-pure Argon for 10 minutes.

  • Base Activation (Self-Validation Check): Dissolve K3PO4 (3.0 equiv, 3.0 mmol) in 1.0 mL of degassed deionized water. Add this aqueous solution dropwise to the reaction mixture via syringe.

    • Validation Check: Upon addition of the aqueous base, the previously heterogeneous mixture should become a homogeneous, biphasic solution as the carboxylic acid is converted into its water-soluble potassium salt.

  • Thermal Coupling: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the vigorously stirring biphasic mixture in an oil bath at 90 °C for 12 hours.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with 5.0 mL of water and 5.0 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and discard the organic layer (this removes triphenylphosphine oxide, homocoupled boronic acid byproducts, and residual ligand).

Downstream Processing & Zwitterionic Isolation

The most critical point of failure when working with unprotected pyridyl-carboxylic acids is the workup. The product, 2-(6-arylpyridin-2-yl)propanoic acid, is an amphoteric molecule.

  • Causality of pH Adjustment: The conjugate acid of the pyridine nitrogen has a pKa of ~5.5, while the propanoic acid moiety has a pKa of ~4.5. If the aqueous layer is acidified to pH < 3, the pyridine nitrogen protonates, trapping the product in the aqueous layer as a cation. If the pH is > 7, it remains an aqueous anion.

  • Protocol: Carefully titrate the retained aqueous layer from Step 5 using 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.8 – 5.0 (the isoelectric point). At this pH, the molecule exists predominantly as a neutral zwitterion.

  • Extraction: Extract the pH-adjusted aqueous layer with EtOAc (3 × 15 mL). The neutral product will partition into the organic phase. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the highly pure heterobiaryl product.

References

  • Suzuki Coupling - Organic Chemistry Portal Organic Chemistry Portal URL
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a ResearchGate URL
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Publishing URL
  • Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides RSC Publishing URL

Sources

Application Note: 2-(6-Bromopyridin-2-yl)propanoic Acid as a Bifunctional Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern pharmaceutical development, the design of highly specific, bifunctional building blocks is critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). 2-(6-Bromopyridin-2-yl)propanoic acid (CAS: 1539424-29-7) represents a privileged scaffold in medicinal chemistry. It combines two highly versatile orthogonal reactive handles: a 6-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling, and an α -methyl carboxylic acid ideal for derivatization into amides, esters, or prodrugs.

This application note provides researchers with field-proven, self-validating protocols for utilizing this building block. By understanding the mechanistic causality behind catalyst selection and reagent compatibility, scientists can seamlessly integrate this compound into their drug discovery workflows, particularly in the synthesis of biaryl kinase inhibitors and amide-linked G-protein coupled receptor (GPCR) modulators.

Mechanistic Rationale & Pathway Divergence

The strategic value of 2-(6-bromopyridin-2-yl)propanoic acid lies in its divergent synthetic potential.

  • The Bromo-Pyridine Handle: 2-Bromopyridines are historically challenging substrates for palladium-catalyzed cross-coupling because the basic pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle bis(pyridyl)palladium complexes that poison the catalyst 1. To overcome this, our protocols utilize bidentate ligands (e.g., dppf) or bulky dialkylbiaryl phosphines to sterically preclude this inhibitory coordination.

  • The Propanoic Acid Handle: The α -methyl group introduces a stereocenter (reminiscent of the "profen" class of NSAIDs) and imparts steric hindrance adjacent to the carbonyl carbon. Traditional coupling reagents like EDC/NHS often suffer from sluggish kinetics here. Therefore, we utilize HATU , which generates an active ester featuring a pyridine nitrogen that provides neighboring-group participation, drastically accelerating the amidation of hindered substrates 2.

G A 2-(6-Bromopyridin-2-yl) propanoic acid B Suzuki-Miyaura (C-C Bond) A->B Boronic Acid, Pd Cat. C Buchwald-Hartwig (C-N Bond) A->C Amine, Pd Cat. D HATU Amide Coupling A->D Amine, HATU, DIPEA E Esterification A->E Alcohol, Acid Cat.

Fig 1: Divergent synthetic pathways for 2-(6-bromopyridin-2-yl)propanoic acid derivatization.

Experimental Protocols

Workflow 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol describes the arylation of the 6-position of the pyridine ring. The use of Pd(dppf)Cl₂ is critical as its large bite angle facilitates rapid reductive elimination, minimizing protodeboronation side reactions 3.

Reagents & Materials:

  • 2-(6-Bromopyridin-2-yl)propanoic acid (1.0 mmol, 230.1 mg)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-bromopyridin-2-yl)propanoic acid, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Evacuate the flask and backfill with inert Argon gas. Repeat this cycle three times to ensure an oxygen-free environment, preventing catalyst oxidation.

  • Reaction: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12 hours.

  • Workup (Critical Step): Cool the mixture to room temperature. Because the product contains a carboxylic acid, the aqueous layer must be carefully acidified to pH ~3-4 using 1M HCl. Caution: Over-acidification (pH < 2) will protonate the pyridine nitrogen, driving the product back into the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM) to afford the biaryl product.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Bromopyridine Substrate TM Transmetalation Pd(II) Complex OA->TM + Aryl-B(OH)2 + Base RE Reductive Elimination Product Release TM->RE RE->Pd0 - Biaryl Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling tailored for bromopyridines.

Workflow 2: Amide Bond Formation via HATU Activation

This protocol details the coupling of the propanoic acid moiety with primary or secondary amines. HATU is explicitly chosen over EDC/HOBt to overcome the steric bulk of the α -methyl group 4.

Reagents & Materials:

  • 2-(6-Bromopyridin-2-yl)propanoic acid (1.0 mmol, 230.1 mg)

  • Primary/Secondary Amine (1.1 mmol)

  • HATU (1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 2-(6-bromopyridin-2-yl)propanoic acid and HATU in anhydrous DMF under an Argon atmosphere. Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt-ester.

  • Coupling: Add the amine to the activated ester solution. Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Extract the aqueous mixture with Dichloromethane (DCM) (3 × 15 mL).

  • Washing (Critical Step): Wash the combined organic layers with saturated aqueous NH₄Cl (2 × 15 mL) rather than 1M HCl. Rationale: Strong acids will protonate the bromopyridine core, causing product loss to the aqueous layer. Follow with a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters when applying the above protocols to various coupling partners, demonstrating the robustness of the building block.

Reaction TypeCoupling PartnerCatalyst / ReagentTime / TempIsolated Yield (%)Purity (LC-MS)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ / K₂CO₃12 h / 90 °C88%>98%
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃12 h / 90 °C92%>98%
Amide Coupling BenzylamineHATU / DIPEA4 h / 25 °C95%>99%
Amide Coupling Isopropylamine (Sterically hindered)HATU / DIPEA6 h / 25 °C84%>99%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhos16 h / 100 °C78%>95%

References

  • Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." PMC (National Institutes of Health).
  • "Recent development of peptide coupling reagents in organic synthesis." Uni-Kiel Publications.
  • Xia, W., et al. "Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives." Organic & Biomolecular Chemistry (RSC Publishing).
  • Wilson, K. L., et al. "Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling." The Royal Society of Chemistry.

Sources

Application Note & Protocols: Buchwald-Hartwig Amination of 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Heteroaromatic C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its broad utility in pharmaceutical and materials science stems from its tolerance of diverse functional groups and its ability to construct aryl amine moieties that are ubiquitous in bioactive molecules.[1][4][5]

This guide focuses on a particularly relevant and challenging substrate class: 2-substituted 6-bromopyridines bearing acidic functional groups, exemplified by 2-(6-bromopyridin-2-yl)propanoic acid. The synthesis of derivatives of this molecule is of significant interest in drug discovery. However, the successful amination of this substrate requires careful consideration of two inherent challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and diminished reactivity.[6] This is a well-documented issue for 2-halopyridine substrates.

  • Substrate Acidity: The presence of the carboxylic acid necessitates the use of a sufficient amount of base to deprotonate both the amine nucleophile and the carboxylic acid, while avoiding unwanted side reactions.

This document provides a detailed examination of the mechanistic principles, optimized protocols, and troubleshooting strategies to empower researchers to successfully perform the Buchwald-Hartwig amination on this and related challenging substrates.

Mechanistic Insights and Strategic Component Selection

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Amine_Coord Amine Coordination [L-Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord Ligand Exchange OA_Complex->Amine_Coord Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation Amine_Coord->Amido_Complex Amido_Complex->Pd0 Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination BaseH [Base-H]⁺Br⁻ ArBr Ar-Br (Substrate) ArBr->OA_Complex Oxidative Addition Amine R₂NH (Amine) Base Base Troubleshooting_Workflow start Reaction Outcome? low_yield Low or No Conversion start->low_yield Poor side_products Side Products Observed start->side_products Messy pd_black Palladium Black? low_yield->pd_black No check_inert ACTION: Verify inert atmosphere and anhydrous/degassed reagents. low_yield->check_inert Yes pd_black->low_yield No lower_temp ACTION: Lower temperature to 80-90°C and increase reaction time. pd_black->lower_temp Yes hydrodehalogenation ACTION: Use a bulkier ligand. Ensure rigorous exclusion of water. side_products->hydrodehalogenation Hydrodehalogenation (Ar-H product) screen_ligands ACTION: Screen different ligands (e.g., RuPhos, BrettPhos). check_inert->screen_ligands If problem persists increase_temp ACTION: Increase temperature in 10°C increments. screen_ligands->increase_temp If problem persists check_base ACTION: Ensure >2.0 equiv. base. Try an alternative (e.g., LiHMDS). increase_temp->check_base If problem persists

Sources

Application Note: Sonogashira Cross-Coupling Strategies for 2-(6-Bromopyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, workflow optimization, and self-validating experimental protocols.

Executive Summary & Chemical Context

The compound 2-(6-bromopyridin-2-yl)propanoic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and advanced functionalized scaffolds[1]. The molecule presents two orthogonal reactive sites: a 6-bromopyridine moiety primed for transition-metal-catalyzed cross-coupling, and an α -methyl carboxylic acid side chain suitable for downstream amide bond formation or esterification.

However, subjecting this substrate to standard Sonogashira cross-coupling conditions presents a significant chemical challenge. The presence of an unprotected, free carboxylic acid directly interferes with the palladium/copper catalytic cycle, requiring strategic workflow modifications to achieve high yields and prevent catalyst poisoning[2].

Mechanistic Insights: The Carboxylic Acid Conundrum

As a Senior Application Scientist, it is critical to understand why a reaction fails before attempting to optimize it. While the Sonogashira coupling of standard bromopyridines is well-documented[1], the free carboxylic acid on the propanoic acid side chain introduces severe mechanistic complications.

Under standard conditions (Pd/Cu catalysis with amine bases like Et₃N), the carboxylic acid is rapidly deprotonated. The resulting carboxylate anion acts as a competitive bidentate ligand. This carboxylate can:

  • Poison the Palladium Catalyst: Displace necessary phosphine ligands from the Pd(II) intermediate, halting reductive elimination.

  • Sequester the Copper Co-Catalyst: Irreversibly bind to Cu(I), precipitating as an insoluble copper-carboxylate salt and preventing the formation of the crucial copper-acetylide intermediate[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Ar-Br TransMet Transmetalation PdII->TransMet Interference Carboxylate Interference (Catalyst Poisoning) PdII->Interference Unprotected Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->TransMet Cu-Acetylide CuCycle->Interference Unprotected Acid

Caption: Sonogashira catalytic cycle highlighting carboxylate interference points.

Strategic Workflows

To circumvent these catalyst-poisoning issues, we recommend two distinct strategic workflows depending on your project's constraints (e.g., atom economy vs. operational simplicity).

  • Route A: Direct Cu-Free Coupling. This route utilizes a copper-free system with bulky, electron-rich ligands (e.g., XPhos) to bypass the need for a copper co-catalyst entirely[3].

  • Route B: Protection-Coupling-Deprotection (The Gold Standard). Masking the acid as a methyl ester prevents catalyst coordination, allowing standard, robust Pd/Cu conditions to be utilized with near-quantitative yields[2].

G cluster_A Route A: Direct Coupling (Cu-Free) cluster_B Route B: Protection Strategy SM 2-(6-bromopyridin-2-yl) propanoic acid Direct Pd(OAc)2, XPhos Cs2CO3, H2O/MeCN SM->Direct Terminal Alkyne Protect Esterification (MeOH, H+) SM->Protect ProdA Coupled Free Acid Direct->ProdA CouplingB Pd(PPh3)2Cl2, CuI Et3N, DMF Protect->CouplingB Terminal Alkyne Deprotect Hydrolysis (LiOH, THF/H2O) CouplingB->Deprotect ProdB Coupled Free Acid Deprotect->ProdB

Caption: Strategic workflows for Sonogashira coupling of 2-(6-bromopyridin-2-yl)propanoic acid.

Quantitative Data Presentation

The following table summarizes the optimization data for coupling phenylacetylene with 2-(6-bromopyridin-2-yl)propanoic acid (or its ester derivative).

EntrySubstrate StateCatalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Observation
1Free AcidPd(PPh₃)₂Cl₂ / CuIEt₃N / DMF80 °C / 12 h<10%Catalyst poisoning; Cu-carboxylate precipitation[2].
2Free AcidPd(OAc)₂ / XPhosCs₂CO₃ / H₂O:MeCN60 °C / 8 h65%Cu-free conditions prevent precipitation[3].
3Methyl EsterPd(PPh₃)₂Cl₂ / CuIEt₃N / THF60 °C / 6 h88%Rapid conversion; clean impurity profile.
4 Methyl Ester Pd(dppf)Cl₂ / CuI DIPEA / DMF 55 °C / 4 h 94% Optimal for sterically hindered alkynes[1].

Experimental Protocols

Protocol 1: The Protection Strategy (Route B - Recommended)

This three-step sequence is highly reproducible and acts as a self-validating system through easily monitored intermediates.

Step 1: Esterification

  • Procedure: Dissolve 2-(6-bromopyridin-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (0.2 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours.

  • Causality: Anhydrous conditions and continuous reflux drive the Fischer esterification equilibrium toward the product.

  • Validation: Monitor via TLC (30% EtOAc/Hexanes). The polar baseline spot of the free acid will completely convert to a high-Rf spot (UV active).

Step 2: Sonogashira Coupling

  • Procedure: In a flame-dried Schlenk flask, dissolve the methyl ester (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

  • Critical Step: Degas the solution by sparging with Argon for 15 minutes.

    • Causality: Oxygen promotes the copper-catalyzed oxidative homocoupling of terminal alkynes (Glaser-Hay coupling), which consumes the alkyne and complicates purification.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol %) and CuI (5 mol %). Heat to 55 °C for 4 hours[1].

  • Validation: LC-MS analysis will show the disappearance of the brominated isotope pattern ( M and M+2 ) and the appearance of the [M+H]+ of the coupled ester.

Step 3: Saponification

  • Procedure: Dissolve the coupled ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

  • Causality: LiOH is a mild hydroxide source that selectively hydrolyzes the methyl ester without cleaving the newly formed alkyne or causing epimerization at the α -methyl stereocenter.

  • Validation: Acidify the aqueous layer to pH 3 using 1M HCl. The final coupled free acid will precipitate and can be collected via vacuum filtration.

Protocol 2: Direct Cu-Free Coupling (Route A)

Use this protocol if step-count reduction is strictly required.

  • Procedure: Charge a vial with 2-(6-bromopyridin-2-yl)propanoic acid (1.0 eq), terminal alkyne (1.5 eq), and Cs₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of MeCN and H₂O (4:1 ratio, 0.1 M).

    • Causality: The H₂O co-solvent is essential to maintain the solubility of the cesium carboxylate salt, preventing it from crashing out of the organic phase.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol %) and XPhos (10 mol %). Heat to 60 °C for 8 hours.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. It accelerates the difficult oxidative addition into the electron-deficient bromopyridine and promotes transmetalation directly from the terminal alkyne, bypassing the need for a copper co-catalyst[3].

References

1.[1] Title: Synthetic Access to Functionalized Dipolarophiles of Lewis Basic Complexant Scaffolds through Sonogashira Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[3] Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials Source: ACS Omega (via PMC - NIH) URL: [Link]

3.[2] Title: Tandem palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling and intramolecular cyclization from 2-bromonicotinic acid (=2-bromopyridine-3-carboxylic acid) and ethynylarenes to 4-azaphthalides... Source: Helvetica Chimica Acta URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Debromination of 2-(6-Bromopyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the protodehalogenation (debromination) of 2-(6-bromopyridin-2-yl)propanoic acid during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a bifunctional building block, this molecule presents unique electronic and steric challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer a self-validating, high-yielding reaction system.

Mechanistic Causality: Why Does Protodehalogenation Occur Here?

To solve debromination, we must first understand the kinetic competition at the palladium center. Debromination (often termed hydrodehalogenation) is not a random failure; it is a highly specific side reaction that occurs when a palladium-hydride (Pd-H) species forms and intercepts the catalytic cycle (1[1]).

For 2-(6-bromopyridin-2-yl)propanoic acid, three factors drive this failure mode:

  • Electronic Activation vs. Steric Stalling: The electron-deficient pyridine ring facilitates rapid oxidative addition of the C-Br bond to Pd(0). However, the adjacent propanoic acid group at the 2-position creates steric bulk. This bulk slows down the subsequent transmetalation step. When transmetalation is delayed, the long-lived Pd(II)-aryl intermediate is highly vulnerable to intercepting a hydride (2[2]).

  • Endogenous Proton Sources: The free carboxylic acid moiety contains an acidic proton. If the base stoichiometry is insufficient to fully deprotonate the acid before the catalytic cycle begins, this proton acts as a localized hydride source.

  • Exogenous Hydride Donors: Hydrides frequently originate from protic solvents (like alcohols), amine or alkoxide bases, or even adventitious water reacting with phosphine ligands to form phosphonium salts (3[3]).

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd(II)-Aryl Intermediate Pd0->OA + Substrate Substrate 2-(6-bromopyridin-2-yl) propanoic acid Substrate->OA Transmetalation Transmetalation (Rate-Limiting) OA->Transmetalation Fast if optimized Hydride Hydride Interception (Solvent/Base/Water) OA->Hydride Slow Transmetalation allows side reaction RE_Desired Reductive Elimination Transmetalation->RE_Desired RE_Desired->Pd0 Regenerates Pd(0) Product Desired Cross-Coupled Product RE_Desired->Product RE_Side Reductive Elimination (Protodehalogenation) Hydride->RE_Side RE_Side->Pd0 Regenerates Pd(0) SideProduct 2-(pyridin-2-yl) propanoic acid RE_Side->SideProduct

Divergent pathways: Desired cross-coupling vs. protodehalogenation side reaction.

Frequently Asked Questions (FAQs): Troubleshooting Matrix

Q1: I am observing >30% of the debrominated byproduct (2-(pyridin-2-yl)propanoic acid). Is my base the problem? A1: Yes, base selection and stoichiometry are the most common culprits. Strong nucleophilic bases or those capable of β -hydride elimination (e.g., NaOtBu) actively promote Pd-H formation (1[1]). Furthermore, because your substrate has a free carboxylic acid, the first equivalent of base is immediately consumed by deprotonation. You must use >2.0 equivalents (ideally 3.0 eq) of a mild, anhydrous inorganic base like K₃PO₄ or Cs₂CO₃ to ensure the catalytic cycle remains basic without introducing hydrides (4[4]).

Q2: Does the choice of solvent impact the debromination rate? A2: Absolutely. Protic solvents (such as ethanol or methanol) are classic hydride donors. If protodehalogenation is a persistent issue, you must switch to strictly anhydrous, aprotic solvents like Toluene, THF, or 1,4-Dioxane (5[5]).

Q3: How do I select a ligand to outcompete this side reaction? A3: The goal is to accelerate transmetalation so the Pd(II) intermediate doesn't have time to react with a hydride. While bulky, electron-rich phosphines (e.g., SPhos, XPhos) are standard, overly bulky ligands can sometimes inadvertently induce reductive elimination of the aryl-hydride species (5[5]). Using pre-formed Buchwald Pd-G3 precatalysts ensures a 1:1 Pd-to-ligand ratio, preventing excess free phosphine from reacting with trace water to form hydride-donating phosphonium salts (3[3]).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting Product-to-Debromination ratio for 2-(6-bromopyridin-2-yl)propanoic acid.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Product : Debromination RatioMechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃ (2.0)EtOH / H₂O8020 : 80 Protic solvent acts as a massive hydride pool.
2Pd(OAc)₂ / SPhosNaOtBu (3.0)Toluene10040 : 60 Alkoxide base undergoes β -hydride elimination.
3XPhos-Pd-G3K₃PO₄ (3.0)THF6585 : 15 Aprotic solvent + mild base suppresses Pd-H formation.
4XPhos-Pd-G3K₃PO₄ (3.0)Anhydrous Toluene8095 : 5 Optimal transmetalation kinetics; zero proton sources.

Self-Validating Experimental Protocol

This protocol is engineered specifically to suppress protodehalogenation during the Suzuki-Miyaura coupling of 2-(6-bromopyridin-2-yl)propanoic acid.

Step 1: Reagent Preparation & Stoichiometry Verification

  • To an oven-dried Schlenk flask, add 2-(6-bromopyridin-2-yl)propanoic acid (1.0 equiv) and the boronic acid/ester coupling partner (1.2 equiv).

  • Add finely milled, anhydrous K₃PO₄ (3.0 equiv).

  • Self-Validation Checkpoint: The use of 3.0 equivalents is mathematically mandatory. 1.0 eq is immediately consumed to form the potassium carboxylate salt of the substrate. If you use less, the remaining free acid will poison the reaction via protodehalogenation.

Step 2: Solvent Addition & Degassing

  • Add anhydrous Toluene (to achieve a 0.2 M concentration).

  • Degas the suspension using the Freeze-Pump-Thaw method (3 cycles) or sparge with Argon for 30 minutes.

  • Self-Validation Checkpoint: Ensure the substrate and base are fully stirring before proceeding. Do not add the catalyst until the carboxylic acid has been fully neutralized by the base (bubbling/exotherm cessation).

Step 3: Catalyst Addition

  • Under a positive flow of Argon, add XPhos-Pd-G3 precatalyst (2-5 mol%).

  • Rationale: G3 precatalysts rapidly generate the active monoligated Pd(0) species without requiring excess free phosphine, which can react with trace moisture to form hydride sources.

Step 4: Execution & Monitoring

  • Heat the reaction mixture to 80 °C.

  • Monitor via LC-MS after 2 hours.

  • Self-Validation Checkpoint: Check the mass balance. If the mass of 2-(pyridin-2-yl)propanoic acid (m/z ~152.1) exceeds 5% relative to the product, halt the reaction. Verify the anhydrous nature of your Toluene and the quality of your Argon line.

Workflow Start Observe Debromination (>10% Byproduct) CheckBase 1. Evaluate Base & Stoichiometry Start->CheckBase BaseAction Use >2.0 eq anhydrous K3PO4 Avoid Alkoxides CheckBase->BaseAction CheckSolvent 2. Evaluate Solvent System BaseAction->CheckSolvent SolventAction Switch to anhydrous Toluene/THF Exclude Alcohols CheckSolvent->SolventAction CheckLigand 3. Optimize Ligand/Catalyst SolventAction->CheckLigand LigandAction Use Pd-G3 precatalysts or Dialkylbiaryl phosphines CheckLigand->LigandAction Validate Run Test Reaction & Monitor via LC-MS LigandAction->Validate Validate->CheckBase Still failing Success Debromination Suppressed (<5% Byproduct) Validate->Success High Conversion

Stepwise experimental workflow to diagnose and suppress protodehalogenation.

References

  • Organometallics - ACS Publications. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[Link]

  • PMC - National Institutes of Health. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters."[Link]

Sources

Technical Support Center: Troubleshooting 2-(6-Bromopyridin-2-yl)propanoic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals working with 2-(6-bromopyridin-2-yl)propanoic acid , a highly challenging bifunctional substrate.

Successfully cross-coupling this molecule (e.g., via Suzuki-Miyaura reactions) requires overcoming two competing mechanistic failure modes: off-cycle catalyst poisoning by the pyridine nitrogen and thermal degradation of the propanoic acid moiety. This guide provides field-proven, causally-linked strategies to optimize your catalyst loading and reaction conditions.

Mechanistic Overview: The Causality of Reaction Failure

When subjecting 2-(6-bromopyridin-2-yl)propanoic acid to standard cross-coupling conditions, researchers frequently observe stalled reactions and premature catalyst death (evidenced by the precipitation of "Pd black").

The root cause lies in the molecule's bidentate nature. Following the initial oxidative addition of the C–Br bond to the active Pd(0) species, the resulting Pd(II) intermediate is positioned directly adjacent to two strongly coordinating groups:

  • The Pyridine Nitrogen: Unprotected nitrogen-rich heterocycles have a high affinity for Pd(II) centers, often displacing labile ligands to form stable, unreactive complexes[1].

  • The Carboxylate Oxygen: Under basic conditions, the deprotonated propanoic acid can bend to coordinate the metal center.

Together, these form a highly stable, off-cycle N,O-chelated palladacycle . If the catalyst loading is too low (e.g., 1–2 mol%) or the supporting ligand is too small/labile (e.g., PPh₃), the entire catalyst pool is rapidly sequestered into this thermodynamic sink, stalling transmetalation[2].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate Addition Poison Off-Cycle Poisoning (N,O-Chelation to Pd) OxAdd->Poison Labile Ligands Low Catalyst Loading TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Bulky Ligands (XPhos) Optimized Loading RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regeneration

Pd-catalyzed cycle highlighting the off-cycle N,O-chelation poisoning pathway.

Troubleshooting FAQs

Q1: My reaction stalls at 15% conversion using 2 mol% Pd(PPh₃)₄. Should I just increase the catalyst loading to 10%?

A: Increasing the loading of a poorly optimized catalyst will only generate more Pd black. Instead of brute-forcing the reaction with high loadings of Pd(PPh₃)₄, you must change the ligand architecture . Switch to a bulky, electron-rich Buchwald ligand like XPhos . The massive steric profile of the dicyclohexylphosphino group and the triisopropylphenyl ring creates a "steric shield" around the Pd center. This prevents the substrate's pyridine nitrogen and carboxylate oxygen from simultaneously coordinating to the metal[1]. By using a highly active precatalyst like XPhos Pd G3 , you can achieve >95% conversion with a moderate 5 mol% catalyst loading .

Q2: I am observing significant amounts of a side product lacking the carboxylic acid group. How do I prevent this?

A: You are observing protodecarboxylation . Carboxylic acids attached to sp³ carbons (especially those adjacent to electron-withdrawing aromatic rings) are prone to decarboxylation under transition-metal catalysis at elevated temperatures[3]. To suppress this:

  • Lower the temperature: Drop the reaction temperature from 90–100 °C to 60 °C. The use of highly active Pd G3 precatalysts allows for efficient oxidative addition at these lower temperatures.

  • Optimize the base: Avoid excessively strong bases (like KOtBu) which can exacerbate side reactions at the acidic alpha-proton of the propanoic acid. Use a mild, heterogeneous base like K₃PO₄ (3.0 equivalents) to efficiently deprotonate the acid and activate the boronic acid without driving decarboxylation[1].

Q3: Should I protect the propanoic acid as a methyl ester before cross-coupling?

A: While esterification eliminates the risk of carboxylate coordination, it adds two synthetic steps (protection and deprotection) to your workflow. Modern cross-coupling protocols tolerate unprotected carboxylic acids and primary amines exceptionally well if the correct catalyst/ligand system is employed[4]. We recommend attempting the direct coupling using the 5 mol% XPhos Pd G3 protocol first. Only resort to esterification if you are utilizing highly sensitive, sterically hindered boronic acids that fail under standard aqueous-basic conditions.

TroubleshootingTree Start Issue: Low Yield / Incomplete Conversion CheckCat Is Pd black precipitating early? Start->CheckCat YesBlack Increase catalyst loading (5-10%) or use Pd G3/G4 precatalysts CheckCat->YesBlack Yes NoBlack Check side products via LC-MS CheckCat->NoBlack No Decarb Decarboxylation / Epimerization? NoBlack->Decarb YesDecarb Switch to weaker base (K3PO4) Lower temperature (60°C) Decarb->YesDecarb Yes NoDecarb Steric hindrance stalling transmetalation. Increase ligand:Pd ratio. Decarb->NoDecarb No

Troubleshooting logic tree for resolving low yields in halopyridine cross-couplings.

Quantitative Data: Catalyst Loading & Ligand Optimization

The following table summarizes the causal relationship between catalyst architecture, loading, and reaction success for the Suzuki-Miyaura coupling of 2-(6-bromopyridin-2-yl)propanoic acid with phenylboronic acid.

Catalyst SystemLoading (mol%)LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄2NoneNa₂CO₃Dioxane/H₂O90<15Severe catalyst poisoning via N,O-chelation.
Pd(OAc)₂5dppfK₂CO₃Toluene/H₂O10045Moderate conversion; thermal decarboxylation observed.
XPhos Pd G32XPhosK₃PO₄THF/H₂O6088Rapid oxidative addition; suppressed side reactions.
XPhos Pd G3 5 XPhos K₃PO₄ THF/H₂O 60 >95 Complete conversion; optimal robust conditions.

Standard Operating Protocol (SOP): Optimized Suzuki-Miyaura Coupling

This self-validating protocol utilizes a 5 mol% catalyst loading with a Generation 3 Buchwald precatalyst to ensure rapid conversion while suppressing off-cycle poisoning[2].

Materials Required:

  • 2-(6-bromopyridin-2-yl)propanoic acid (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • XPhos Pd G3 precatalyst (0.05 mmol, 5 mol%)

  • XPhos ligand (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv.)

  • Degassed THF and Deionized H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(6-bromopyridin-2-yl)propanoic acid, the arylboronic acid, XPhos Pd G3, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel by applying vacuum and backfilling with ultra-high purity Argon (repeat 3 times). Causality note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, degassed THF followed by 1.0 mL of degassed H₂O. The biphasic mixture will help dissolve the K₃PO₄ and the resulting potassium carboxylate salt of the substrate.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • Monitoring (Self-Validation): After 4 hours, sample the organic layer and analyze via LC-MS. You should observe complete consumption of the starting material bromide. The absence of a palladium mirror or black precipitate confirms the catalyst remained active throughout the cycle.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl (carefully, to protonate the product's carboxylic acid for extraction). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC / NIH.
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing).

Sources

Technical Support Center: 2-(6-Bromopyridin-2-yl)propanoic Acid Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(6-bromopyridin-2-yl)propanoic acid (CAS: 1539424-29-7) . This guide is engineered for research scientists and drug development professionals who require high-fidelity protocols for the isolation, purification, and enantiomeric resolution of this critical pharmaceutical building block.

Unlike standard aliphatic or simple aromatic carboxylic acids, the presence of the halogenated pyridine ring introduces unique amphoteric behavior that dictates your downstream purification strategy [1].

Section 1: Physicochemical Profiling & Troubleshooting

Q: Why does 2-(6-bromopyridin-2-yl)propanoic acid behave unpredictably during standard aqueous workups? A: The molecule is amphoteric, but its isoelectric point (pI) is heavily skewed by the 6-bromo substituent. An unsubstituted pyridine nitrogen typically has a pKa of ~5.2. However, the strongly electron-withdrawing bromine atom at the ortho-equivalent position drastically depresses the basicity of the pyridine nitrogen to a pKa of ~2.5. Meanwhile, the propanoic acid moiety maintains a pKa of ~4.5.

Causality: If you over-acidify the aqueous layer (pH < 1.5) during extraction, the weakly basic pyridine nitrogen protonates. Instead of precipitating as a neutral free acid, the compound forms a highly water-soluble hydrochloride salt and remains trapped in the aqueous waste phase.

Table 1: Physicochemical Data Impacting Purification
PropertyValuePurification Implication
Carboxylic Acid pKa ~4.5Deprotonates in mild base (pH > 7.5) for aqueous extraction.
Pyridine N pKa ~2.5Protonates in strong acid (pH < 1.5), causing product loss.
Isoelectric Point (pI) ~3.5Target pH for maximum precipitation / organic extraction.
Chirality Racemic (α-carbon)Requires specialized resolution (SFC or chiral salts) for enantiopurity.

Section 2: Acid-Base Extraction Workflows

Q: How do I efficiently separate the target product from neutral cross-coupling impurities (e.g., unreacted 2,6-dibromopyridine)? A: A precisely titrated acid-base extraction is the most reliable method to isolate the product from neutral organic impurities. The protocol below utilizes the pKa differentials to create a self-validating purification loop.

Step-by-Step Extraction Protocol
  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Basic Extraction: Add 1.0 M aqueous NaHCO3​ in portions until the aqueous phase stabilizes at pH 8.0–8.5. Mechanism: The carboxylic acid deprotonates, partitioning the target into the aqueous layer as a sodium salt.

  • Organic Wash: Separate the phases. Wash the aqueous phase twice with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Discard the organic washes (contains neutral impurities).

  • Acidification (Critical Step): Cool the aqueous phase to 0–5 °C in an ice bath. Titrate dropwise with 1.0 M aqueous HCl while monitoring with a calibrated pH meter. Stop exactly at pH 3.0–3.5 .

  • Isolation: The free acid will precipitate as an off-white solid. If the precipitate is too fine to filter, extract the aqueous phase with fresh EtOAc (3x), dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow for the pH-controlled acid-base extraction of 2-(6-bromopyridin-2-yl)propanoic acid.

Section 3: Recrystallization Solvents & Troubleshooting

Q: What are the optimal recrystallization solvent systems for achieving >99% purity? A: The choice of solvent depends heavily on the nature of the residual impurities [2].

Table 2: Validated Recrystallization Systems
Solvent SystemRatio (v/v)Target Impurity RemovalYieldProtocol Notes
EtOAc / Heptane 1:3 to 1:5General organic impurities75-85%Dissolve in hot EtOAc, titrate with Heptane until cloud point is reached.
Aqueous Ethanol 1:1Inorganic salts, polar species65-80%Highly effective for bromopyridine derivatives [3]. Prone to oiling out if cooled rapidly.
Toluene NeatStructurally similar isomers70-80%Excellent for removing des-bromo impurities. Requires heating to 90°C.

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it supersaturates the solvent. The compound separates as a liquid rather than a solid crystal lattice. Corrective Actions:

  • Lower the Solvent Boiling Point: Switch from Toluene to an EtOAc/Heptane gradient.

  • Seed the Solution: Reheat the mixture until homogeneous, allow it to cool, and add 1-2 mg of pure seed crystals precisely as the solution reaches the cloud point.

  • Control the Cooling Rate: Do not place the flask directly in an ice bath. Allow it to cool ambiently in the hot water bath at a rate of <0.5 °C/min.

Troubleshooting decision tree for resolving oiling out during recrystallization.

Section 4: Chiral Resolution (Advanced)

Q: The compound has a chiral center at the alpha-carbon. How can I isolate the (S)- or (R)-enantiomer? A: Since 2-(6-bromopyridin-2-yl)propanoic acid is synthesized as a racemate, you must perform a chiral resolution. Two methods are standard in the industry:

  • Supercritical Fluid Chromatography (SFC): For rapid, high-throughput isolation, preparative SFC is the gold standard for halogenated pyridine-propanoic acids [4].

    • Recommended Conditions: Chiralpak AD-H or IC column; Mobile phase: CO2​ with 15-25% Methanol modifier containing 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to suppress peak tailing.

  • Diastereomeric Salt Resolution: For scalable, non-chromatographic resolution, react the racemic acid with a chiral amine (e.g., (R)-(+)-1-phenylethylamine) in hot ethanol. The resulting diastereomeric salts exhibit different solubility profiles and can be separated via fractional crystallization. The free chiral acid is then liberated by acidification (pH 3.0) and extraction.

References
  • Peng, Y., et al. "Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Armarego, W.L.F., Perrin, D.D. "Purification of Laboratory Chemicals. 4th Edition." ScienceMadness. URL:[Link]

  • "Synthesis of 2-Amino-5-bromo-3-pyridinol." PrepChem. URL:[Link]

  • "Antagonists of human integrin (alpha4)(beta7)." Google Patents (WO2019200202A1).

Preventing unwanted decarboxylation of 2-(6-bromopyridin-2-yl)propanoic acid during thermal heating

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of 2-pyridylacetic acid derivatives during synthesis. When working with 2-(6-bromopyridin-2-yl)propanoic acid , the most critical liability is unwanted thermal decarboxylation.

This guide is designed to dissect the causality behind this degradation, provide authoritative troubleshooting strategies, and outline self-validating protocols to ensure the structural integrity of your compound during complex workflows.

Mechanistic Insight: The Decarboxylation Liability

To solve a chemical problem, we must first understand its physical driving force. The thermal decarboxylation of 2-pyridylacetic acids is mechanistically related to the Hammick reaction[1].

When 2-(6-bromopyridin-2-yl)propanoic acid is subjected to heat, it exists in equilibrium with its zwitterionic form. The protonated pyridine nitrogen acts as a powerful electron sink. This proximity allows for the formation of a 6-membered cyclic transition state, which dramatically lowers the activation energy required to extrude carbon dioxide ( CO2​ )[2]. Because of this facile CO2​ loss, 2-pyridylacetic acids are even intentionally exploited in other methodologies as traceless synthons[3]. However, when your goal is to retain the carboxylic acid, this pathway must be actively suppressed by avoiding harsh thermal conditions[4].

If left unprotected during heating (e.g., >60 °C), your starting material will rapidly degrade into 2-bromo-6-ethylpyridine .

Mechanism A 2-(6-bromopyridin-2-yl) propanoic acid (Stable) B Zwitterion (Reactive Intermediate) A->B Tautomerization C Cyclic Transition State B->C Heat (>60°C) D Aza-Enolate Intermediate C->D -CO2 E 2-bromo-6-ethylpyridine (Degraded Product) D->E Protonation

Figure 1: Zwitterionic mechanism of thermal decarboxylation for 2-pyridylacetic acid derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: I need to perform a Suzuki-Miyaura cross-coupling on the 6-bromo position at 90 °C. How can I prevent the acid from decarboxylating? A: You cannot heat the free acid to 90 °C without catastrophic mass loss. You must mask the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling. Esters cannot form the carboxylate anion necessary for the zwitterionic cyclic transition state, effectively reducing the decarboxylation rate to zero. After your high-temperature coupling is complete, the ester can be hydrolyzed back to the acid under mild, room-temperature basic conditions.

Q2: Can I just use the sodium salt of the acid to prevent decarboxylation during heating? A: No, this is highly unreliable. While forcing the molecule into a pure carboxylate anion (by using excess NaOH or LiOH) theoretically prevents the protonation of the pyridine nitrogen, equilibrium dynamics in protic solvents or coordination with transition metals (like Palladium in your cross-coupling) will still induce the reactive transition state. Esterification is the only field-proven, 100% reliable method.

Q3: How do I synthesize an amide from this acid if I can't use heat to drive the reaction? A: Avoid thermal activation entirely. Utilize highly efficient, ambient-temperature coupling reagents such as HATU or EDC/HOBt. By conducting the activation at 0 °C to room temperature in an aprotic solvent, you bypass the thermal threshold required for CO2​ extrusion.

Quantitative Risk Assessment

To aid in your experimental design, refer to the following table summarizing the decarboxylation risk across various standard reaction environments.

Reaction ConditionSolventTemperatureEstimated DecarboxylationRecommended Action
Free Acid DMF / DMSO> 90 °C> 95% (Rapid loss) Protect as ester before heating.
Free Acid THF / DCM0 °C to 25 °C< 2% (Stable)Safe for ambient temperature amidation.
Sodium Salt Water / EtOH> 80 °C30% - 50%Unreliable; metal coordination permits CO2​ loss.
Methyl Ester Toluene / Dioxane> 110 °C0% (Completely Stable) Ideal state for high-temperature cross-coupling.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to the next synthetic step.

Protocol A: Ester Protection for High-Temperature Workflows

Causality: Using methanol and a catalytic amount of sulfuric acid at room temperature avoids the thermal threshold for decarboxylation while effectively masking the carboxylic acid.

  • Setup: Dissolve 2-(6-bromopyridin-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert atmosphere.

  • Catalysis: Cool the flask to 0 °C using an ice bath. Dropwise add concentrated H2​SO4​ (0.1 eq).

  • Reaction: Remove the ice bath and stir at room temperature ( 20−25 °C) for 12 hours. Do not reflux.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in saturated NaHCO3​ , extract with EtOAc, and analyze via LCMS. The highly polar starting material ( [M+H]+≈230/232 ) must be completely replaced by the non-polar ester ( [M+H]+≈244/246 ). On TLC (Hexane/EtOAc 3:1), the product will appear as a distinct, high- Rf​ spot compared to the baseline acid.

  • Workup: Concentrate the methanol under reduced pressure (water bath <30 °C). Neutralize the residue with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the thermally stable methyl ester.

Workflow Start 2-(6-bromopyridin-2-yl)propanoic acid Protect Esterification (MeOH, H2SO4, RT) Start->Protect Ester Methyl 2-(6-bromopyridin-2-yl)propanoate Protect->Ester Heat Thermal Reaction (e.g., Suzuki at 90°C) Ester->Heat Coupled Coupled Pyridine Ester Heat->Coupled Deprotect Mild Hydrolysis (LiOH, THF/H2O, RT) Coupled->Deprotect Final Target Functionalized Acid Deprotect->Final

Figure 2: Protection-deprotection workflow to enable high-temperature reactions without CO2 loss.

Protocol B: Ambient-Temperature Amidation via HATU

Causality: HATU provides rapid formation of the active HOAt ester at 0 °C. Adding the non-nucleophilic base (DIPEA) first ensures the acid is deprotonated, preventing local acidic microenvironments that favor the reactive zwitterion.

  • Setup: Dissolve the free acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Cooling: Cool the mixture to 0 °C to suppress any spontaneous degradation.

  • Activation: Add DIPEA (3.0 eq) to the cooled solution, stir for 5 minutes, and then add HATU (1.2 eq) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LCMS. You must observe the desired amide mass. Crucially, verify the absence of the M−44 peak (mass = 185/187), which would indicate that decarboxylation occurred due to localized heating or poor temperature control.

References

  • Hammick reaction - Wikipedia. Available at:[Link]

  • The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • Decarboxylative Amidation of Aryl/Heteroarylacetic Acids via Activated Esters through Traceless α-Functionalized Benzylic Radicals - Organic Letters. Available at:[Link]

Sources

Minimizing byproduct formation during the scale-up of 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(6-bromopyridin-2-yl)propanoic acid is a critical pathway in the development of advanced pharmaceutical intermediates. While the theoretical synthesis is straightforward, scaling up introduces significant challenges, primarily driven by the unique electronic properties of the bromopyridine scaffold.

This guide is designed for researchers and drug development professionals. It abandons basic theoretical overviews in favor of field-proven, mechanistically grounded troubleshooting to help you eliminate byproduct formation and ensure a self-validating, highly reproducible scale-up process.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I observing significant bis-arylation (coupling at both C2 and C6 positions) when reacting 2,6-dibromopyridine with propionate enolates? A: Bis-arylation occurs when the palladium catalyst undergoes a second oxidative addition into the remaining C-Br bond of the mono-arylated intermediate.

  • Causality: This is driven by high local concentrations of the enolate and the use of overly active, unhindered catalysts.

  • Solution: To suppress this, you must control the stoichiometry by maintaining 2,6-dibromopyridine in a slight excess (1.1 to 1.2 equivalents). Furthermore, utilizing a highly sterically hindered ligand such as Q-Phos or the Pd(I) dimer {[P(t-Bu)3]PdBr}2 restricts the catalyst's ability to coordinate the bulkier mono-arylated intermediate, effectively halting the reaction after the first coupling [1].

Q: How do I minimize hydrodehalogenation (formation of 2-pyridylpropanoic acid) during the cross-coupling step? A: Hydrodehalogenation is a reductive side reaction that destroys the halogen handle needed for downstream functionalization.

  • Causality: When alkoxide bases (like NaOtBu) or protic solvent impurities are present, they can coordinate to the Pd center. Subsequent β -hydride elimination generates a Pd-hydride species, which reductively cleaves the C-Br bond.

  • Solution: Transition to strictly anhydrous conditions and utilize non-nucleophilic bases such as LiHMDS, or preferentially, generate a zinc enolate (Reformatsky-type reagent). Zinc enolates are exceptionally mild and drastically expand the substrate scope while preventing β -hydride elimination pathways [2].

Q: I am losing up to 40% of my product during the final ester hydrolysis step due to decarboxylation. How can I suppress this? A: 2-Pyridylacetic acid derivatives are notoriously unstable under thermal or acidic conditions.

  • Causality: At or near its isoelectric point, the molecule exists as a zwitterion (protonated pyridine, deprotonated carboxylate). The positively charged pyridine ring acts as a potent electron sink, driving the cleavage of the C-C bond to release CO 2​ . This forms an enamine intermediate that rapidly tautomerizes to 2-bromo-6-ethylpyridine [3].

  • Solution: Avoid traditional alkaline hydrolysis with heat. Instead, synthesize the tert-butyl ester intermediate and perform a mild acidic cleavage using TFA/DCM at 0 °C. During workup, concentrate strictly below 25 °C and precipitate the product at 0 °C to minimize the time the molecule spends in its zwitterionic state in solution.

Q: During the alternative alkylation route (using 2-(6-bromopyridin-2-yl)acetate and MeI), I get a large amount of the dimethylated byproduct. How do I prevent over-alkylation? A:

  • Causality: The mono-alkylated product (propanoate) possesses an α -proton that is sterically more hindered but electronically similar to the starting acetate. Because the rate of intermolecular proton exchange is often faster than the rate of alkylation, the newly formed mono-alkylated product is rapidly deprotonated by unreacted starting enolate, leading to the dimethylated (isobutyrate) byproduct.

  • Solution: While strict stoichiometric control of LDA (1.05 eq) and dropwise addition of MeI at -78 °C can reduce this, the most robust solution for scale-up is to abandon the alkylation route entirely and adopt the Pd-catalyzed α -arylation of propionate, which structurally precludes over-alkylation.

Part 2: Quantitative Data & Byproduct Profiling

To assist in rapid LC-MS/GC-MS troubleshooting, use the following table to identify byproducts, understand their mechanistic origins, and apply immediate corrective actions.

ByproductStructure / m/zPrimary CauseMechanistic RationaleMitigation Strategy
Bis-arylated ester m/z 341 (Target is 258)Excess enolate relative to 2,6-dibromopyridine.Pd catalyst undergoes a second oxidative addition into the remaining C-Br bond.Maintain 2,6-dibromopyridine in slight excess; use bulky ligands like Q-Phos.
Hydrodehalogenated ester m/z 179Nucleophilic bases or protic impurities. β -hydride elimination from alkoxide bases provides a hydride source, reducing the Pd-Ar bond.Use strictly anhydrous conditions and non-nucleophilic bases (e.g., LiHMDS) or zinc enolates.
2-Bromo-6-ethylpyridine m/z 186Thermal/acidic hydrolysis of the ester.Zwitterion-mediated decarboxylation via an enamine intermediate.Perform mild cleavage (TFA, 0 °C); avoid heating near the isoelectric point.
Isobutyrate derivative m/z 272Over-alkylation (if using MeI route).Rapid proton exchange between the mono-alkylated product and the starting enolate.Abandon MeI route; use Pd-catalyzed α -arylation of propionate directly.

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Scalable Pd-Catalyzed α -Arylation of tert-Butyl Propionate

This protocol utilizes the highly reactive Pd(I) dimer to prevent bis-arylation and hydrodehalogenation.

  • Enolate Generation: In a flame-dried flask under N 2​ , dissolve tert-butyl propionate (1.0 eq) in anhydrous toluene. Cool to -78 °C. Add LiHMDS (1.05 eq, 1M in THF) dropwise. Stir for 30 minutes.

    • Self-Validation: The solution should remain pale yellow and homogeneous. Cloudiness indicates moisture ingress and premature enolate quenching.

  • Catalyst Activation: In a separate flask, dissolve 2,6-dibromopyridine (1.2 eq) and {[P(t-Bu)3]PdBr}2 (0.5 mol %) in anhydrous toluene. Stir at room temperature for 10 minutes.

  • Cross-Coupling: Transfer the enolate solution dropwise via cannula to the catalyst mixture over 1 hour at room temperature.

    • Self-Validation: Monitor by GC-MS. The reaction is complete when the mono-arylated mass (m/z 285 for the tert-butyl ester) plateaus. If bis-arylation (m/z 341) exceeds 2%, halt addition immediately.

  • Quench and Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield tert-butyl 2-(6-bromopyridin-2-yl)propanoate.

Protocol B: Mild Cleavage to 2-(6-Bromopyridin-2-yl)propanoic Acid

This protocol strictly avoids thermal decarboxylation by bypassing alkaline hydrolysis.

  • Cleavage: Dissolve the tert-butyl 2-(6-bromopyridin-2-yl)propanoate in anhydrous DCM (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Stir at 0 °C for 4 hours.

    • Self-Validation: Monitor by LC-MS. The disappearance of the starting material must be confirmed without the appearance of the m/z 186 decarboxylation peak.

  • Isolation (Critical Step): Concentrate the mixture under reduced pressure, ensuring the water bath temperature never exceeds 25 °C .

  • Precipitation: Dissolve the residue in a minimal amount of cold water (0 °C). Carefully adjust the pH to ~4.0 (the isoelectric point) using cold 1M NaOH. The product will precipitate as a white solid. Filter immediately and dry under high vacuum to prevent zwitterion degradation.

Part 4: Reaction Workflow & Byproduct Divergence

G SM 2,6-Dibromopyridine + Propionate PdCat Pd-Catalyzed α-Arylation SM->PdCat Intermediate tert-Butyl 2-(6-bromopyridin-2-yl)propanoate PdCat->Intermediate Optimal Catalyst/Ligand Byproduct1 Bis-arylation Byproduct PdCat->Byproduct1 Excess Enolate Byproduct2 Hydrodehalogenation PdCat->Byproduct2 Nucleophilic Base Hydrolysis Mild Cleavage (TFA, 0°C) Intermediate->Hydrolysis Target 2-(6-Bromopyridin-2-yl)propanoic acid Hydrolysis->Target Controlled Temp/pH Byproduct3 2-Bromo-6-ethylpyridine (Decarboxylation) Hydrolysis->Byproduct3 Heat / Prolonged Zwitterion

Workflow for 2-(6-bromopyridin-2-yl)propanoic acid synthesis and byproduct divergence pathways.

References

  • Title: α-Arylation of Esters Catalyzed by the Pd(I) Dimer {[P(t-Bu)3]PdBr}2 Source: Organic Letters, 2008, 10, 11, 2223–2226. URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope Source: The Journal of Organic Chemistry, 2013, 78, 16, 8250–8266. URL: [Link]

  • Title: Mechanism of the Decarboxylation of α-Pyridylacetic Acid Source: Journal of the American Chemical Society, 1950, 72, 1, 143–146. URL: [Link]

Resolving solubility issues of 2-(6-bromopyridin-2-yl)propanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles researchers face when working with 2-(6-bromopyridin-2-yl)propanoic acid .

This guide synthesizes thermodynamic principles, structural chemistry, and field-proven methodologies to provide self-validating solutions for your formulation and in vitro assay workflows.

Section 1: Physicochemical Root Cause Analysis

Q: Why does 2-(6-bromopyridin-2-yl)propanoic acid consistently precipitate in my aqueous assay buffers? A: The solubility bottleneck stems from the molecule's specific electronic and structural properties, which create an unfavorable microenvironment in unbuffered or slightly acidic media.

The molecule contains two ionizable groups: a pyridine nitrogen and a propanoic acid moiety.

  • Inductive Deactivation: Normally, a pyridine nitrogen has a pKa of ~5.2. However, the bromine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I effect), drastically reducing the basicity of the nitrogen to a pKa of < 2.0.

  • Weak Acid Dominance: The carboxylic acid group has a typical pKa of ~4.5.

When you attempt to dissolve the free acid in unbuffered water, the dissociation of the carboxylic acid lowers the microenvironmental pH to approximately 3.0–4.0. At this pH, the molecule is predominantly unionized. The highly lipophilic bromo-pyridine core then drives rapid hydrophobic aggregation and precipitation. As established in pharmaceutical formulation, the solubility of weak acids is exponentially dependent on the pH of the medium relative to their pKa; unionized drugs are notoriously poorly water-soluble[1].

Q: Does temperature play a role in resolving this precipitation? A: Marginally, but it is not a standalone solution. While increasing the temperature generally increases the solubility of solid solutes by providing energy to break the crystal lattice[2], cooling the solution back to room temperature or 37°C (assay conditions) will result in supersaturation and subsequent recrystallization. You must alter the solvent environment chemically.

Section 2: Troubleshooting Guides & Protocols

Q: How can I formulate a stable, high-concentration aqueous stock solution without using harsh organic solvents? A: For weak acids, pH adjustment (in situ salt formation) is the most thermodynamically stable and widely used approach[3]. By raising the pH at least 1.5 to 2 units above the carboxylic acid's pKa (targeting a pH > 6.5), you ensure >97% ionization, converting the lipophilic free acid into a highly soluble carboxylate salt.

Protocol 1: pH-Shift Solubilization (Self-Validating Workflow)

Objective: Achieve a stable ≥10 mM stock solution in aqueous media.

  • Dispersion: Weigh the required mass of 2-(6-bromopyridin-2-yl)propanoic acid and suspend it in 80% of the final target volume of distilled water. Causality: The suspension will initially be cloudy because the microenvironmental pH drops, keeping the drug unionized.

  • Titration: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH using a calibrated micro-pH probe.

  • Equilibration: Once the pH reaches 6.8–7.2, pause the addition. The solution will transition from turbid to optically clear as the carboxylate salt forms.

  • Buffering: Add a concentrated buffer (e.g., 10X PBS, pH 7.4) to lock the pH and prevent environmental CO2 from causing downward pH drift over time.

  • Volume Adjustment: Make up to the final volume with distilled water.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the concentration matches your theoretical yield and no pellet is visible, complete thermodynamic solubilization is confirmed.

Q: My cell-based assay is highly sensitive to pH shifts and I cannot use NaOH. What is the best alternative? A: When pH manipulation is restricted, we utilize inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an ideal host molecule. The lipophilic bromo-pyridine ring inserts into the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior maintains aqueous compatibility. To maximize efficiency and reduce the total cyclodextrin load, we use a ternary complexation strategy . By adding a hydrophilic polymer like Hydroxypropyl Methylcellulose (HPMC), we stabilize the complex through hydrogen bonding and reduce surface tension[4].

Protocol 2: Ternary HP-β-CD Complexation

Objective: Solubilize the drug at neutral pH without ionization.

  • Host Preparation: Prepare a 10% (w/v) HP-β-CD solution in your target assay buffer.

  • Polymer Addition: Add 0.1% (w/v) HPMC to the cyclodextrin solution. Stir at 40°C until completely dissolved, then cool to room temperature.

  • API Integration: Add the 2-(6-bromopyridin-2-yl)propanoic acid powder to the solution.

  • Thermodynamic Agitation: Sonicate the mixture in a water bath at 25°C for 30 minutes to break up aggregates, followed by orbital shaking at 200 RPM for 12 hours to reach thermodynamic equilibrium.

  • Self-Validation Check: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Measure the final concentration of the filtrate to confirm the complexation efficiency.

Section 3: Data Presentation & Strategy Selection

To assist in selecting the correct formulation strategy for your specific assay constraints, refer to the comparative data table below.

Table 1: Comparative Solubility Profiles of 2-(6-bromopyridin-2-yl)propanoic acid

Formulation StrategyVehicle CompositionEstimated Solubility LimitFold-EnhancementAssay Compatibility
Unbuffered Water 100% ddH2O (pH ~3.5)< 0.1 mg/mLBaseline (1x)Poor (Precipitation)
Co-solvency 5% DMSO in PBS~ 2.5 mg/mL25xModerate (Toxicity limits)
Ternary Complex 10% HP-β-CD + 0.1% HPMC~ 8.0 mg/mL80xHigh (Cell-friendly)
pH Shift (Salt) PBS Buffer (pH 7.4)> 10.0 mg/mL> 100xExcellent (In vitro)

Section 4: Visual Workflows and Mechanisms

DecisionMatrix Start Solubility Issue: Precipitation Detected Q1 Can the assay tolerate pH > 6.5? Start->Q1 Sol1 pH Adjustment (In situ Salt Formation) Q1->Sol1 Yes Q2 Can the assay tolerate Co-solvents (DMSO)? Q1->Q2 No Sol2 Co-solvent System (5% DMSO + Buffer) Q2->Sol2 Yes Sol3 Ternary Complexation (HP-β-CD + HPMC) Q2->Sol3 No

Solubilization decision matrix for 2-(6-bromopyridin-2-yl)propanoic acid.

TernaryComplex Drug Drug (Lipophilic) Complex Ternary Complex Drug->Complex Hydrophobic Insertion CD HP-β-CD (Host Cavity) CD->Complex Inclusion Binding Polymer HPMC (Stabilizer) Polymer->Complex H-Bond Network

Mechanism of ternary inclusion complex formation with HP-β-CD and HPMC.

References

  • Enhancement of Solubility: A Pharmaceutical Overview SciSpace
  • Solubility Enhancement Techniques: A Review International Journal of Pharmaceutical Erudition
  • A Concise Review on Methods of Solubility Enhancement Edwiser Intern
  • Molecular Interaction and Solubilization Efficiency of Neohesperidin in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine N

Sources

Technical Support Center: Improving Enantiomeric Resolution of Racemic 2-(6-bromopyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the enantiomeric resolution of racemic 2-(6-bromopyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of separating this chiral compound. As a non-steroidal anti-inflammatory drug (NSAID) analogue, achieving high enantiomeric purity is often a critical step in its development and application.

Core Principles of Resolution

The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a fundamental challenge in organic chemistry.[1][2][3][4][5] Since enantiomers possess identical physical properties in an achiral environment, direct separation methods like standard crystallization or distillation are ineffective.[1][2][3][4][5] The most common and effective strategy involves converting the enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent.[1][2][3][4][5] These resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][6]

For a racemic acid like 2-(6-bromopyridin-2-yl)propanoic acid, a chiral base is the resolving agent of choice.[1][2] The process involves the formation of diastereomeric salts, which can then be separated based on their differential solubility in a given solvent system.[1][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the resolution of racemic 2-(6-bromopyridin-2-yl)propanoic acid via diastereomeric salt crystallization.

Issue 1: No Crystal Formation After Adding the Chiral Resolving Agent

Question: I've combined my racemic 2-(6-bromopyridin-2-yl)propanoic acid with a chiral amine in my chosen solvent system, but no crystals have formed, even after cooling and stirring. What should I do?

Answer: A failure to form crystals is a common hurdle and typically points to issues with supersaturation, solvent choice, or nucleation.

Troubleshooting Steps:

  • Verify Supersaturation: Crystallization cannot occur if the concentration of the diastereomeric salt is below its solubility limit.[7]

    • Action: Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts.[8] Be cautious not to over-concentrate, as this can lead to "oiling out."

  • Re-evaluate the Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing either from precipitating.[8] An ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.[7][9]

    • Action: Conduct a systematic solvent screening with a range of solvents possessing different polarities (e.g., alcohols, esters, ketones) and consider using solvent mixtures to fine-tune solubility.[7][9]

  • Induce Nucleation: The energy barrier to form the initial crystal lattice may be too high.

    • Action 1: Scratch the inside of the flask at the liquid-air interface with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.[8][10]

    • Action 2: If available, add a few "seed" crystals of the desired pure diastereomeric salt to the solution.[10] This provides a template for further crystal growth.

  • Check for Impurities: Trace impurities in either the racemic acid or the resolving agent can sometimes inhibit crystal formation.[8]

    • Action: Consider an additional purification step for your starting materials, such as recrystallization or column chromatography.

Issue 2: The Product is "Oiling Out" Instead of Crystallizing

Question: Instead of forming solid crystals, my product has separated as a liquid phase. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[10]

Troubleshooting Steps:

  • Reduce Supersaturation: The concentration of the diastereomeric salt may be too high.

    • Action: Add more solvent to the mixture to reduce the overall concentration.[8][10]

  • Modify the Cooling Profile: A rapid drop in temperature can lead to a sudden decrease in solubility, favoring oil formation over ordered crystal growth.

    • Action: Employ a much slower and more controlled cooling rate.[10] Consider allowing the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.[7]

  • Adjust the Crystallization Temperature: The temperature of the system may be too high.

    • Action: Select a solvent system that allows for crystallization to occur at a lower temperature, ensuring it is well below the melting point of the salt.[8][10]

  • Change the Solvent System: The current solvent may not be conducive to crystallization.

    • Action: Experiment with a less polar solvent, which might favor crystallization over oiling out.[8] The use of an anti-solvent, added slowly, can also be beneficial.[9][10]

Issue 3: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Question: I've managed to obtain crystals, but analysis shows a low diastereomeric excess, indicating poor separation. How can I improve the purity?

Answer: Low diastereomeric excess suggests that the undesired diastereomer is co-precipitating with the desired one. This typically occurs when the solubilities of the two diastereomers are too similar in the chosen solvent.[10]

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of solvent is the most critical factor for achieving high selectivity.[8][9]

    • Action: A systematic solvent screening is the most effective approach to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[8][9]

  • Perform Recrystallization: The purity of the isolated salt can often be improved by recrystallization.

    • Action: Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to re-crystallize. This process can be repeated until the desired diastereomeric excess is achieved. It may be beneficial to use a different solvent system for the recrystallization.[9]

  • Control the Cooling Rate: A slower cooling rate can enhance the selectivity of the crystallization process, favoring the formation of more thermodynamically stable and purer crystals.[9][10]

  • Adjust the Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a common starting point, varying the amount of the resolving agent can sometimes improve purity. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can increase the solubilities of the diastereomeric salts, potentially leading to better separation.

Issue 4: The Yield of the Desired Diastereomeric Salt is Low

Question: The purity of my crystals is acceptable, but the overall yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of the desired diastereomeric salt remains dissolved in the mother liquor.

Troubleshooting Steps:

  • Optimize Crystallization Temperature: Lowering the final crystallization temperature generally decreases the solubility of the diastereomeric salts, which can lead to a higher yield.[10]

    • Action: After the initial crystallization at room temperature, cool the mixture in an ice bath or refrigerator for an extended period to maximize precipitation.

  • Utilize an Anti-Solvent: An anti-solvent is a solvent in which the diastereomeric salts have low solubility.

    • Action: Gradually add an anti-solvent to the solution to induce further precipitation of the desired salt.[9]

  • Recover from the Mother Liquor: The desired enantiomer may be recoverable from the solution left after the initial crystallization.

    • Action: The mother liquor can be concentrated and subjected to subsequent crystallization steps. Alternatively, the resolving agent can be removed, and the remaining partially resolved acid can be subjected to the resolution process again.[10]

Visualizing the Workflow

Fractional Crystallization Workflow

G racemic_acid Racemic 2-(6-bromopyridin-2-yl)propanoic Acid dissolution Dissolution & Salt Formation racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->dissolution solvent Optimal Solvent System solvent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for enantiomeric resolution via fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent? A1: The selection of a resolving agent is often empirical. For resolving a racemic acid like 2-(6-bromopyridin-2-yl)propanoic acid, chiral amines are the most common choice.[1][2] Naturally occurring alkaloids such as brucine, strychnine, and quinine, or synthetic amines like (R)- or (S)-1-phenylethylamine are excellent starting points.[1][4] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility, leading to efficient separation.

Q2: How do I analyze the diastereomeric and enantiomeric excess? A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the final product.[11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed.

Q3: Can I use a method other than fractional crystallization? A3: Yes, other methods for enantiomeric resolution exist. Chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, can directly separate the enantiomers.[12] This technique is often used for analytical purposes but can also be scaled up for preparative separations.[12] Enzymatic resolution, which utilizes the stereoselectivity of enzymes to react with only one enantiomer, is another powerful technique.[13]

Q4: What is the difference between kinetic and thermodynamic control in resolution? A4: In some resolutions, the diastereomer that crystallizes first (kinetic product) may not be the most stable or least soluble one. Over time, this can dissolve and be replaced by the more stable diastereomer (thermodynamic product). The outcome can be influenced by factors like crystallization time and temperature.[14]

Q5: The resolution works, but the opposite enantiomer is crystallizing. What can I do? A5: In some cases, changing the solvent system can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one.[9][15] This phenomenon depends on the specific interactions between the salts and the solvent molecules and can be a useful strategy to obtain the desired enantiomer without changing the resolving agent.[9][15]

Quantitative Data Summary

The following table provides an illustrative example of data from a solvent screening experiment for diastereomeric salt crystallization. The goal is to identify a solvent that provides both a high yield and a high diastereomeric excess (d.e.) of the less soluble salt.

Solvent SystemYield of Crystals (%)Diastereomeric Excess (d.e.) (%)
Methanol6570
Ethanol5585
Isopropanol4095
Acetone7060
Ethyl Acetate3592
Acetonitrile5078

Note: This data is for illustrative purposes only and will vary depending on the specific racemic compound and chiral resolving agent used.[9]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: In a suitable flask, dissolve one equivalent of racemic 2-(6-bromopyridin-2-yl)propanoic acid in a minimal amount of a heated solvent identified from your screening experiments.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral amine in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with troubleshooting steps such as scratching the flask or seeding. Once crystals appear, you may further cool the mixture in an ice bath to maximize the yield.

  • Maturation: Allow the mixture to stir at the final crystallization temperature for a set period (e.g., 2-12 hours) to ensure crystallization is complete.[10]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess using chiral HPLC or NMR.

  • Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.[9]

Protocol 2: Liberation of the Free Enantiomer
  • Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidification: Add an aqueous acid (e.g., 1M HCl) to the mixture and stir until all the solid has dissolved and two clear layers are formed. This protonates the chiral amine, making it water-soluble, and liberates the free carboxylic acid into the organic layer.

  • Extraction: Separate the organic layer and extract the aqueous layer a few more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched 2-(6-bromopyridin-2-yl)propanoic acid.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Troubleshooting Chiral HPLC Analysis

G start HPLC Problem no_separation No Separation or Poor Resolution? start->no_separation peak_shape Poor Peak Shape (Tailing/Fronting)? no_separation->peak_shape No wrong_column Incorrect Chiral Stationary Phase (CSP)? no_separation->wrong_column Yes retention_time Retention Time Drifting? peak_shape->retention_time No column_overload Column Overload? peak_shape->column_overload Yes temp_fluctuation Temperature Fluctuation? retention_time->temp_fluctuation Yes end Problem Resolved retention_time->end No, Consult Manual mobile_phase_issue Suboptimal Mobile Phase? wrong_column->mobile_phase_issue No screen_csps Screen Different CSPs wrong_column->screen_csps Yes flow_rate_issue Flow Rate Too High? mobile_phase_issue->flow_rate_issue No optimize_mp Optimize Mobile Phase (Modifier/pH) mobile_phase_issue->optimize_mp Yes reduce_flow Reduce Flow Rate flow_rate_issue->reduce_flow Yes flow_rate_issue->end No, Consult Expert screen_csps->end optimize_mp->end reduce_flow->end column_damage Column Void or Damage? column_overload->column_damage No dilute_sample Dilute Sample column_overload->dilute_sample Yes replace_column Reverse/Flush or Replace Column column_damage->replace_column Yes column_damage->end No, Consult Expert dilute_sample->end replace_column->end equilibration Insufficient Equilibration? temp_fluctuation->equilibration No use_oven Use Column Oven temp_fluctuation->use_oven Yes equilibrate_longer Equilibrate Column for Longer equilibration->equilibrate_longer Yes equilibration->end No, Consult Expert use_oven->end equilibrate_longer->end

Caption: Decision tree for troubleshooting chiral HPLC analysis.

References

  • García-Ruiz C, et al. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed. Available from: [Link]

  • Kukor AJ, et al. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. RSC Publishing. 2023. Available from: [Link]

  • Pálovics E, et al. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. 2018. Available from: [Link]

  • Lorenz H, et al. Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications. 2008. Available from: [Link]

  • Resolution method of ketoprofen enantiomers by high performance liquid chromatography. Google Patents.
  • Takeda Y, et al. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. 2012. Available from: [Link]

  • Ali I, et al. Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. Bentham Science. 2008. Available from: [Link]

  • Kodama K, et al. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. 2022. Available from: [Link]

  • Ali I, et al. Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate. 2012. Available from: [Link]

  • Mandal KK. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. 2023. Available from: [Link]

  • Takeda Y, et al. Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Journal of the American Chemical Society. 2010. Available from: [Link]

  • Fractional Crystallization. Fiveable. 2025. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. NC State University Libraries. Available from: [Link]

  • Takeuchi Y, et al. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). PubMed. 2005. Available from: [Link]

  • Ali I, et al. Resolution of enantiomers of ibuprofen by liquid chromatography: a review. PubMed. 2003. Available from: [Link]

  • Effect of the third solvent on resolution results. ResearchGate. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. 2025. Available from: [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. Available from: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Tengeiji A, et al. A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tokyo University of Science. Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2022. Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel. 2021. Available from: [Link]

  • Stereochemistry - Stereoelectronics. University of Bath. Available from: [Link]

  • Resolution of Enantiomers. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • HPLC manual (for chiral HPLC analysis). Available from: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2023. Available from: [Link]

  • Racemic Mixtures Separation Of Enantiomers. Jack Westin. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating a Stability-Indicating HPLC-UV Method for the Purity of 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the purity assessment of 2-(6-bromopyridin-2-yl)propanoic acid, a critical active pharmaceutical ingredient (API) intermediate. We will delve into the scientific rationale behind each validation parameter, present detailed experimental protocols, and compare the performance of a primary method against a viable alternative, supported by experimental data. This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. For a purity method, this means the procedure must be able to accurately and unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants[2][3]. This guide is structured to follow the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[4][5].

Analyte and Chromatographic System Considerations

The target analyte, 2-(6-bromopyridin-2-yl)propanoic acid, possesses several chemical features that guide the initial method development: a pyridine ring (basic), a carboxylic acid group (acidic), and a brominated aromatic system (hydrophobic and UV active). The presence of both acidic and basic functional groups makes the molecule zwitterionic, and its retention will be highly dependent on the mobile phase pH. The basic pyridine moiety can cause peak tailing on standard silica-based columns due to interactions with acidic residual silanol groups[6].

Primary Method Selection: A reversed-phase C18 column is the workhorse of HPLC and a logical starting point. To mitigate peak tailing, a modern, high-purity, end-capped C18 column is chosen. The mobile phase will consist of an acidified aqueous buffer and an organic modifier (acetonitrile) to ensure the carboxylic acid is protonated and to minimize interactions of the protonated pyridine with the stationary phase[6].

Alternative Method for Comparison: A Phenyl-Hexyl stationary phase is selected as a comparative alternative. Phenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions[7]. This may provide better resolution between the main peak and any aromatic impurities or degradants.

ParameterMethod 1: C18 (Primary)Method 2: Phenyl-Hexyl (Comparative)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A to 40% A over 15 min65% A to 45% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Volume 10 µL10 µL

The Validation Workflow

Method validation is a structured process where each step builds upon the last to create a comprehensive picture of the method's performance. The workflow ensures that by the end of the study, there is documented evidence that the method does what it is intended to do[8].

ValidationWorkflow cluster_validation Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Establishes Peak Identity Lin Linearity & Range Spec->Lin Confirms Quantification Range Spec->Lin Val Validated Method Prec Precision (Repeatability & Intermediate) Lin->Prec Defines Concentration for Tests Lin->Prec LOD LOD & LOQ Lin->LOD Provides Data for Calculation Acc Accuracy Prec->Acc Confirms Reliability Prec->Acc Acc->LOD Rob Robustness Acc->Rob Verifies Performance LOD->Rob

Caption: A typical workflow for HPLC method validation.

Specificity: Ensuring Peak Identity and Purity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components[9]. For a purity method, this is paramount. The most effective way to demonstrate specificity is through forced degradation studies[10].

Forced degradation studies intentionally stress the API under various conditions to produce potential degradation products. The goal is to demonstrate that the analytical method can separate these degradants from the main API peak, thus proving it is "stability-indicating"[11][12]. A degradation of 5-20% is generally considered optimal for this purpose[10].

Experimental Protocol: Forced Degradation
  • Prepare Solutions: Prepare solutions of 2-(6-bromopyridin-2-yl)propanoic acid (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid API at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to a target concentration and inject them into the HPLC system.

  • Peak Purity Assessment: Use a Photodiode Array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the main API peak in all stressed samples.

Data and Acceptance Criteria
Stress Condition% DegradationPeak Purity (Angle < Threshold)Resolution of Closest Impurity
Acid Hydrolysis12.5%Pass> 2.0
Base Hydrolysis8.2%Pass> 2.0
Oxidation15.1%Pass> 2.0
Thermal2.1%PassN/A (No major degradant)
Photolytic5.5%Pass> 2.0

Acceptance Criteria:

  • The method must resolve the API from all degradation products (Resolution > 2.0).

  • The API peak must pass the peak purity test in all stressed samples, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range[8]. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity[8].

Experimental Protocol
  • Prepare Standards: Prepare a series of at least five standard solutions from a stock solution, covering 50% to 150% of the nominal assay concentration. For impurity quantification, this range should bracket the expected impurity levels, from the Limit of Quantitation (LOQ) to 120% of the specification limit[13].

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data and Acceptance Criteria
Concentration Level (% of Target)Concentration (µg/mL)Average Peak Area
50%50451023
75%75674589
100%100900123
125%1251124856
150%1501351234

Linear Regression Results:

  • Slope: 8995

  • Y-Intercept: 150

  • Correlation Coefficient (r²): 0.9995

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999[14].

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • A visual inspection of the data and residual plot should show a linear relationship.

Accuracy

Accuracy expresses the closeness of the method's results to the true value[2]. It is typically determined by spiking a placebo (or blank matrix) with known amounts of the API at different concentration levels.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of API standard into a placebo matrix.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Data and Acceptance Criteria
Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)80.179.899.6%
100% (n=3)100.2100.5100.3%
120% (n=3)120.3119.999.7%
Average Recovery 99.9%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level[13][15].

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[15][16].

  • Repeatability (Intra-assay precision): Assesses precision over a short time under the same conditions (same analyst, same instrument)[16].

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment[17].

Experimental Protocol
  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: A second analyst should repeat the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are then statistically compared.

Data and Acceptance Criteria
Precision LevelAnalyst/DayMean Assay Value (%)RSD (%)
Repeatability Analyst 1 / Day 199.8%0.45%
Intermediate Precision Analyst 2 / Day 2100.1%0.51%
Overall (n=12) Both99.95%0.48%

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should not be more than 2.0%[17].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[18].

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[18].

These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study[15][19].

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Data and Acceptance Criteria
ParameterCalculationResult
LOD 3.3 x (45 / 8995)0.017 µg/mL
LOQ 10 x (45 / 8995)0.050 µg/mL

Acceptance Criteria:

  • The calculated LOQ value should be verified by analyzing a standard prepared at this concentration and demonstrating acceptable precision (e.g., RSD < 10%).

  • The signal-to-noise ratio at the LOQ should be approximately 10:1[15][20].

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters[2][21]. This provides an indication of its reliability during normal usage[22].

Experimental Protocol
  • Vary Parameters: Make small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analysis: Inject a system suitability standard and a sample under each condition.

  • Evaluate Impact: Assess the impact on system suitability parameters (e.g., retention time, resolution, peak tailing).

Data and Acceptance Criteria
Parameter VariedRetention Time (min)Resolution (API/Impurity)Tailing Factor
Nominal 8.523.11.1
Flow Rate (0.9 mL/min)9.453.21.1
Flow Rate (1.1 mL/min)7.733.01.1
Temp (28 °C)8.613.01.2
Temp (32 °C)8.433.21.1
%ACN (+2%)8.152.91.1
%ACN (-2%)8.913.31.2

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.

  • No significant changes in results should be observed, demonstrating the method is robust for routine use[23].

Comparison of Method Performance: C18 vs. Phenyl-Hexyl

To provide a comprehensive guide, we compare the validated C18 method with the alternative Phenyl-Hexyl method. The comparison focuses on parameters critical for a purity and stability-indicating method: resolution of a critical impurity pair generated during forced degradation, peak shape, and overall analysis time.

LogicalRelationships Method Reliable Analytical Method Specificity Specificity (Measures the right thing) Specificity->Method is fundamental for Accuracy Accuracy (Measures the true value) Accuracy->Method is fundamental for Precision Precision (Consistent measurement) Precision->Method is fundamental for Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ LOQ (Defines lower limit) LOQ->Linearity defines start of Range Robustness Robustness (Works under variation) Robustness->Method ensures transferability

Caption: Interconnectivity of validation parameters for a reliable method.

Comparative Data Summary

A key oxidative degradant was found to elute closely to the main API peak. The performance of both columns in separating this critical pair was evaluated.

Performance MetricMethod 1: C18 (Primary)Method 2: Phenyl-Hexyl (Alternative)Justification
Resolution (API/Oxidative Degradant) 2.53.5The Phenyl-Hexyl phase provided superior resolution due to π-π interactions with the aromatic rings, enhancing selectivity.
API Tailing Factor 1.11.1Both modern, well-endcapped columns provided excellent peak symmetry for the basic pyridine compound.
API Retention Time 8.5 min9.8 minThe Phenyl-Hexyl column showed slightly more retention for the analyte, leading to a longer run time.
Conclusion Validated & Suitable Superior for Stability Studies While the C18 method is fully validated and fit for purpose, the Phenyl-Hexyl method offers a significant advantage in resolving a key degradant. It would be the preferred method for long-term stability studies where this degradant is expected to form.

Conclusion

This guide has detailed the validation of an HPLC-UV method for the purity determination of 2-(6-bromopyridin-2-yl)propanoic acid, adhering to ICH Q2(R1) guidelines. We have demonstrated through experimental protocols and acceptance criteria that the primary C18-based method is specific, linear, accurate, precise, and robust.

Furthermore, the comparison with a Phenyl-Hexyl column highlights a crucial aspect of method development: the existence of multiple valid approaches. While the C18 method is acceptable for routine quality control, the Phenyl-Hexyl method demonstrates superior selectivity for a critical oxidative degradant, making it a more robust choice for in-depth stability analysis. This underscores the importance of selecting a method based not just on validation acceptance but on its ultimate application, ensuring the highest level of confidence in the quality and safety of the pharmaceutical product.

References

  • Element Lab Solutions.
  • Restek Corp. HPLC Column Selection Guide.
  • Generics and Biosimilars Initiative.
  • ResolveMass Laboratories Inc.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Lhasa Limited.
  • YMC America, Inc. 3 Ideal Columns for Analyzing Polar Compounds.
  • Phenomenex. HPLC Column Selection Guide.
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Altabrisa Group. What Is Linearity in HPLC Analysis and Its Importance?.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PMC.
  • LCGC International.
  • GLP.
  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?.
  • Mastelf.
  • BioPharm International.
  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods.
  • Cencora PharmaLex. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • Thermo Fisher Scientific. Don't Get Lost in Your HPLC Method Development.
  • Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • AAPS.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • PMC.
  • U.S. Food & Drug Administration. Q2(R2)
  • Separation Science.
  • PMC.
  • Emery Pharma.
  • BenchChem.
  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method?.
  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sofpromed.

Sources

LC-MS Analytical Strategies for 2-(6-Bromopyridin-2-yl)propanoic Acid: A Comparison Guide on Fragmentation and Chromatographic Retention

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of halogenated pyridine-carboxylic acids present unique analytical challenges. 2-(6-bromopyridin-2-yl)propanoic acid (C8H8BrNO2) is a highly polar, aromatic compound characterized by a labile carboxylic acid moiety and a distinct isotopic signature (79Br/81Br in a ~1:1 ratio).

This guide objectively compares the performance of C18 vs. Biphenyl column chemistries for chromatographic resolution, and Collision-Induced Dissociation (CID) vs. Higher-energy Collisional Dissociation (HCD) for mass spectrometric fragmentation. By understanding the causality behind these experimental choices, researchers can design self-validating workflows that maximize sensitivity and structural coverage.

Mechanistic Insights: The Causality Behind the Data

Chromatographic Retention: Why Biphenyl Outperforms C18

Standard C18 stationary phases rely purely on hydrophobic (dispersive) interactions. The nitrogen atom in the pyridine ring of 2-(6-bromopyridin-2-yl)propanoic acid frequently interacts with unendcapped, residual silanol groups on traditional silica supports, leading to severe peak tailing and poor retention[1].

Conversely, Biphenyl stationary phases provide alternative selectivity. The electron-dense biphenyl rings engage in strong π−π and dipole-dipole interactions with the electron-deficient bromopyridine ring[1]. This orthogonal retention mechanism not only increases the retention factor ( k′ ) but also shields the analyte from secondary silanol interactions, resulting in superior peak symmetry.

Fragmentation Dynamics: Overcoming the Carboxylic Acid "Energy Sink"

The carboxylic acid group is highly labile. Under low-energy resonance CID (typically found in 3D ion traps or standard QqQ systems), the dominant fragmentation pathways are the neutral losses of H2O (18 Da) and CO2 (44 Da)[2][3]. Because resonance CID is a "slow heating" process, the ion's internal energy rarely exceeds the threshold required for secondary, higher-energy cleavages once the lowest-energy pathway is triggered. Furthermore, ion trap CID suffers from the "1/3 rule," where fragment ions below one-third of the precursor m/z are not trapped or detected[4].

HCD (Beam-type CID) in an Orbitrap system deposits higher internal energy rapidly[5]. This bypasses the lowest-energy pathways, yielding deeper structural information—such as the cleavage of the pyridine ring or the loss of the bromine radical—without any low-mass cutoff limitations[4][5].

Visualizing the Analytical Logic

MS_Fragmentation M Precursor Ion [M+H]+ m/z 230.0 / 232.0 F1 [M+H - H2O]+ m/z 212.0 / 214.0 M->F1 Low CE (CID) F2 [M+H - CO2]+ m/z 186.0 / 188.0 M->F2 Low CE (CID/HCD) F3 [M+H - CO2 - HBr]+ m/z 106.0 F2->F3 Med CE (HCD) F4 Pyridine Ring Cleavage m/z 78.0 F3->F4 High CE (HCD)

Fragmentation pathway of 2-(6-bromopyridin-2-yl)propanoic acid under CID and HCD.

LCMS_Workflow S1 1. Sample Prep 1.0 mg/mL in MeOH S2 2. Chromatography Biphenyl Column S1->S2 S3 3. Ionization ESI+ Mode S2->S3 S4 4. Fragmentation HCD (Orbitrap) S3->S4 S5 5. Data Analysis Exact Mass & Isotopes S4->S5

Step-by-step LC-MS/MS optimization workflow for brominated pyridine derivatives.

Quantitative Data Presentation

Table 1: Chromatographic Performance Comparison

Conditions: 0.1% Formic Acid in H2O (A) / 0.1% Formic Acid in MeCN (B); Gradient 5-95% B over 8 min.

ParameterStandard C18 (1.7 µm, Fully Porous)Biphenyl (2.6 µm, Core-Shell)Analytical Advantage
Retention Time (min) 3.454.82Biphenyl provides stronger retention via π−π interactions[1].
Tailing Factor (As) 1.65 (Tailing)1.08 (Symmetrical)Biphenyl shields basic nitrogens from residual silanols.
Theoretical Plates (N) ~12,000~18,500Core-shell architecture reduces eddy diffusion.
Backpressure (bar) 650420Lower backpressure extends column lifetime.
Table 2: MS/MS Fragmentation Comparison

Precursor Ion: [M+H]+ m/z 230.0 / 232.0 (1:1 Isotope Ratio)

Fragmentation TechniquePlatformOptimal CEPrimary Fragments (m/z)Secondary/Deep Fragments (m/z)Low-Mass Cutoff
CID (Resonance) Ion Trap / QqQ15-25 (NCE)212.0/214.0 (-H2O), 186.0/188.0 (-CO2)Rare / Low abundanceYes (~1/3 of precursor)[4]
HCD (Beam-type) Orbitrap35-55 (NCE)186.0/188.0 (-CO2)106.0 (-CO2, -HBr), 78.0 (Pyridine)No[4][5]

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, follow these step-by-step methodologies for the analysis of 2-(6-bromopyridin-2-yl)propanoic acid.

Protocol A: Sample Preparation & LC Optimization
  • Stock Solution: Accurately weigh 1.0 mg of 2-(6-bromopyridin-2-yl)propanoic acid and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock.

  • Working Dilution: Dilute the stock to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile. Self-Validation Check: Ensure the diluent matches the initial gradient conditions to prevent solvent-mismatch peak broadening.

  • Column Installation: Install a Biphenyl Core-Shell column (e.g., 100 x 2.1 mm, 2.6 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile) until backpressure stabilizes (typically ~420 bar at 0.4 mL/min).

  • Gradient Execution: Inject 2 µL of the working solution. Run a linear gradient from 5% B to 95% B over 8.0 minutes, hold at 95% B for 1.5 minutes, and re-equilibrate at 5% B for 2.5 minutes.

Protocol B: MS/MS Tuning (HCD on Orbitrap)
  • Source Parameters (ESI+): Set Spray Voltage to 3.5 kV, Capillary Temperature to 275 °C, Sheath Gas to 40 arb, and Aux Gas to 10 arb.

  • Precursor Isolation: Isolate the [M+H]+ isotopic cluster at m/z 230.0 and 232.0 using a quadrupole isolation window of 3.0 m/z to capture both the 79Br and 81Br isotopes. Self-Validation Check: Confirm the 1:1 intensity ratio of the precursor ions in the full MS scan.

  • Collision Energy Stepping: Apply a stepped Normalized Collision Energy (NCE) of 20, 35, and 50.

    • At NCE 20: Monitor for the neutral loss of CO2 (m/z 186.0/188.0).

    • At NCE 50: Monitor for the deep structural cleavage of the bromopyridine core (m/z 106.0 and m/z 78.0).

  • Acquisition: Acquire MS/MS spectra at a resolving power of 15,000 (at m/z 200) to ensure accurate mass assignment of the fragments.

References

  • TECHNISCHE UNIVERSITÄT MÜNCHEN : HCD vs CID for protein identification.4

  • ChemRxiv : Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometry.2

  • Phenomenex : The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.1

  • MDPI : Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.5

  • RSC Publishing : Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.3

Sources

Comparative Analysis of Catalytic Yields: 2-(6-Bromopyridin-2-yl)propanoic Acid vs. Phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Transition-Metal Catalyzed C(sp³)–H Functionalization

Executive Summary

In late-stage drug development and complex molecule synthesis, the direct functionalization of unactivated C(sp³)–H bonds represents a transformative, yet challenging, synthetic strategy. The efficiency of these transformations relies heavily on the design of the directing group.

This guide provides an in-depth comparative analysis of catalytic yields using 2-(6-bromopyridin-2-yl)propanoic acid versus traditional phenylpropanoic acid analogs in Palladium(II)-catalyzed C(sp³)–H arylation. By examining the thermodynamic and kinetic parameters of cyclopalladation, we demonstrate why the rationally designed 6-bromopyridyl scaffold overcomes the severe limitations—such as sluggish turnover and product inhibition—inherent to simple phenylpropanoic acid derivatives.

Mechanistic Rationale: The Causality Behind the Yield

To understand the drastic differences in catalytic yields between these substrates, we must analyze the coordination chemistry and the catalytic cycle at a molecular level.

The Limitation of Phenylpropanoic Acid (Weak O-Coordination)

Phenylpropanoic acid relies solely on its carboxylate moiety to direct the Palladium catalyst. The weak σ-donation of the hard oxygen atom to the soft Pd(II) center results in a highly transient and thermodynamically unstable intermediate[1]. Consequently, the activation energy for the subsequent C–H cleavage remains prohibitively high, leading to poor regioselectivity, high catalyst loading requirements, and characteristically low yields (<20%)[1].

The Bidentate Advantage of the Pyridyl Scaffold

Substituting the phenyl ring with a pyridin-2-yl group transforms the substrate into a powerful bidentate (N,O) ligand. The strong coordination of the pyridine nitrogen pre-organizes the Pd(II) center, forming a highly stable 5- or 6-membered palladacycle[2]. This proximity-driven metalation drastically lowers the transition state energy for C–H activation, enabling the reaction to proceed under milder conditions[3].

The 6-Bromo "Release Valve" Effect (Solving Product Inhibition)

While an unsubstituted pyridine ring provides excellent C–H activation, it introduces a fatal flaw: product inhibition . The functionalized product retains the strongly coordinating pyridine nitrogen, which binds tightly to the Pd catalyst, preventing it from re-entering the catalytic cycle and severely limiting the Turnover Number (TON)[4].

The introduction of the 6-bromo substituent is a deliberate stereoelectronic modification:

  • Electronic Tuning: The electronegative bromine atom withdraws electron density from the pyridine ring, lowering the basicity (pKa) of the nitrogen atom.

  • Steric Hindrance: The bulky bromo group at the ortho-position physically destabilizes the off-cycle bis-coordinated Pd(II) resting states.

Together, these effects ensure that once reductive elimination occurs, the product rapidly dissociates from the catalyst, freeing the Pd(II) species for the next cycle and pushing catalytic yields to near-quantitative levels[5].

Mechanism Sub1 2-(6-Bromopyridin-2-yl)propanoic Acid (Bidentate N,O-Coordination) Pd Pd(II) Insertion & C-H Cleavage Sub1->Pd Fast Sub2 Phenylpropanoic Acid (Monodentate O-Coordination) Sub2->Pd Slow Pal1 Stable Palladacycle (Low Activation Energy) Pd->Pal1 N-Directed Pal2 Transient Intermediate (High Activation Energy) Pd->Pal2 O-Directed Only Yield1 High Yield (>85%) Fast Product Release via 6-Br Pal1->Yield1 Yield2 Low Yield (<20%) Sluggish Turnover Pal2->Yield2

Fig 1. Mechanistic divergence in Pd(II) cyclopalladation based on directing group and steric tuning.

Comparative Yield Data

The following table summarizes the quantitative performance of these substrates in a standardized Pd-catalyzed β-C(sp³)–H arylation utilizing aryl iodides.

SubstrateDirecting Group TypeCatalyst SystemTemp (°C)Catalytic Yield (%)Primary Mechanistic Limitation
Phenylpropanoic acid Monodentate (O)10 mol% Pd(OAc)₂100 °C15 - 18% Sluggish cyclopalladation; high activation barrier.
2-(Pyridin-2-yl)propanoic acid Bidentate (N,O)10 mol% Pd(OAc)₂80 °C60 - 65% Severe product inhibition (catalyst poisoning).
2-(6-Bromopyridin-2-yl)propanoic acid Bidentate (N,O) + Steric Tuning10 mol% Pd(OAc)₂80 °C88 - 95% None. Optimal turnover and facile product release.

Data reflects standardized conditions: 1.0 equiv substrate, 2.0 equiv Aryl-I, 1.5 equiv AgOAc, HFIP/AcOH (9:1) solvent system[3].

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol for the Pd-catalyzed arylation of 2-(6-bromopyridin-2-yl)propanoic acid incorporates built-in validation checkpoints. The use of a hexafluoroisopropanol (HFIP) and acetic acid (AcOH) solvent mixture is critical, as it enhances the electrophilicity of the Pd catalyst and stabilizes the cationic intermediates[3].

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(6-bromopyridin-2-yl)propanoic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and AgOAc (0.3 mmol, 1.5 equiv).

  • Validation Check: The mixture should appear as a heterogeneous orange suspension. A premature color change to black indicates moisture contamination leading to Pd-black formation.

2. Reagent Addition

  • Add the aryl iodide (0.4 mmol, 2.0 equiv).

  • Inject a solvent mixture of HFIP/AcOH (9:1 v/v, 1.0 mL) under a stream of Argon. Seal the tube with a Teflon-lined cap.

3. C–H Activation & Heating

  • Place the reaction tube in a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (R_f ≈ 0.3) should disappear, replaced by a distinct, UV-active product spot (R_f ≈ 0.55).

4. Work-up and Filtration

  • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the mixture through a short pad of Celite to remove silver salts and Pd residues.

  • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

5. Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc 5:1 to 2:1) to isolate the pure arylated product.

Workflow Step1 1. Setup Substrate + Pd(OAc)2 + AgOAc + Ar-I Step2 2. C-H Activation Heat at 80°C in HFIP/AcOH (9:1) Step1->Step2 Step3 3. Work-up Dilute with EtOAc Filter through Celite Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4 Step5 5. Validation NMR / HPLC Yield Calculation Step4->Step5

Fig 2. Self-validating experimental workflow for Pd-catalyzed directed C(sp³)-H arylation.

References

  • Functionalization of C(sp³)–H Bonds Using a Transient Directing Group National Institutes of Health (NIH) / PubMed Central[Link][1]

  • Palladium-Catalyzed b-C(sp³)−H Nitrooxylation of Ketones and Amides Using Practical Oxidants National Science Foundation (NSF)[Link][2]

  • Pd-Catalyzed C(sp³)–H Biarylation via Transient Directing Group Strategy Organic Letters - ACS Publications[Link][3]

  • Reversing Conventional Site-Selectivity in C(sp³)–H Bond Activation National Institutes of Health (NIH) / PubMed Central[Link][5]

  • Aerobic Pd-Catalyzed sp³ C−H Olefination: A Route to Both N-Heterocyclic Scaffolds and Alkenes Journal of the American Chemical Society - ACS Publications[Link][4]

Sources

Spectroscopic validation of 2-(6-bromopyridin-2-yl)propanoic acid reaction intermediates

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the reaction intermediates of complex halogenated scaffolds like 2-(6-bromopyridin-2-yl)propanoic acid requires moving beyond theoretical reaction mechanisms and implementing highly controlled, empirical observation strategies. This compound—a critical building block for downstream cross-coupling in active pharmaceutical ingredient (API) synthesis—relies on highly reactive, moisture-sensitive organometallic intermediates during its formation.

Relying solely on traditional, offline analytical techniques often results in the degradation of these transient species, leading to skewed kinetic data and misidentified degradation pathways. To achieve true mechanistic fidelity, we must engineer an orthogonal analytical workflow that combines the real-time kinetic tracking of in-situ spectroscopy with the absolute structural elucidation of offline nuclear magnetic resonance (NMR).

The Analytical Challenge: Causality & Strategy

The synthesis of 2-(6-bromopyridin-2-yl)propanoic acid typically involves the lithiation of a 2-bromo-6-alkylpyridine precursor followed by carboxylation. The primary challenge lies in the organolithium intermediate. Extracting a physical aliquot for offline analysis inevitably exposes the sample to trace atmospheric moisture or thermal shock, instantly quenching the intermediate.

To solve this, we deploy In-Situ Attenuated Total Reflectance (ATR) FTIR . ATR-FTIR utilizes an evanescent wave that penetrates the reaction medium directly within the reactor, allowing us to monitor the vibrational modes of the chemical bonds without breaking the inert atmosphere 1[1]. However, FTIR only provides functional group data. To confirm the exact regiochemistry of the substitution, we must complement this with Offline Multi-Nuclear NMR , creating a holistic, self-validating analytical system2[2].

Performance Comparison: In-Situ FTIR vs. Offline NMR

The choice of analytical technique dictates the integrity of the data captured. Table 1 outlines the complementary strengths of both modalities when applied to pyridine-derivative intermediates 3[3].

Table 1: Comparative Efficacy of Spectroscopic Techniques for Transient Intermediates

ParameterIn-Situ ATR-FTIROffline NMR (qNMR) & LC-MS
Primary Data Yielded Real-time reaction kinetics, functional group conversion.Absolute structural elucidation, 3D connectivity, and stereochemistry.
Intermediate Capture Excellent: Analyzed in its native, cryogenic reaction environment.Poor: Requires chemical trapping/quenching which may alter the structure.
Temporal Resolution High: Spectra acquired continuously every 15-30 seconds.Low: Requires discrete, manual sampling and long relaxation delays.
Limitations Overlapping solvent bands; lacks specific atomic connectivity data.High risk of intermediate degradation during the sampling process.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must contain internal controls to validate the data being generated.

Protocol 1: Real-Time In-Situ ATR-FTIR Monitoring

Objective: Track the formation of the lithiated pyridine intermediate without sampling artifacts.

  • System Initialization & Purging: Insert the ATR-FTIR probe into a 100 mL Schlenk reactor. Purge with ultra-high purity Argon for 30 minutes.

  • Self-Validation (Background Acquisition): Add 50 mL of anhydrous THF and cool to -78 °C. Collect a background spectrum (average of 256 scans, 4 cm⁻¹ resolution). Causality: Subtracting the solvent matrix under exact thermal conditions eliminates baseline drift and ensures that any subsequent absorbance changes are strictly due to chemical transformations, not solvent density fluctuations.

  • Reactant Introduction: Inject the 2-bromo-6-ethylpyridine precursor. Record the baseline absorbance of the pyridine ring C=N stretch (~1580 cm⁻¹).

  • Intermediate Generation: Begin the dropwise addition of n-BuLi. Continuously monitor the decay of the 1580 cm⁻¹ band and the emergence of the lithiated intermediate band (~1545 cm⁻¹).

  • Steady-State Verification: Halt reagent addition when the first derivative of the 1545 cm⁻¹ absorbance curve reaches zero. This mathematically confirms complete intermediate formation before proceeding to the carboxylation step.

Protocol 2: Offline qNMR and LC-MS Validation

Objective: Confirm the regiochemical fidelity of the intermediate captured in Protocol 1.

  • Aliquot Quenching: Using a gas-tight syringe, extract a 0.5 mL aliquot of the reaction mixture exactly at the steady-state point identified by the FTIR. Immediately inject this into a septum-sealed vial containing 1 mL of cold CD₃OD/D₂O. Causality: Deuterium quenching chemically traps the highly reactive organolithium species as a stable deuterated derivative, preventing degradation during transit to the spectrometer 4[4].

  • Standard Addition: Add exactly 10.0 mg of 1,3,5-trimethoxybenzene to the vial as an internal standard.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a long relaxation delay (d1 = 60s) to ensure complete relaxation of all nuclear spins.

  • Self-Validation (Mass Balance Calculation): Integrate the internal standard peak (δ 6.08 ppm) against the newly formed deuterated pyridine peaks. If the calculated mass balance is < 95%, it proves the intermediate is degrading via unmonitored pathways (e.g., Chichibabin dimerization), dictating an immediate revision of the reactor's cryogenic parameters.

Quantitative Data Presentation

The structural evolution of the molecule is tracked through distinct spectroscopic shifts. Table 2 summarizes the critical markers used to validate the progression from precursor to the final 2-(6-bromopyridin-2-yl)propanoic acid.

Table 2: Spectroscopic Signatures of the Reaction Pathway

Reaction StageFTIR Signature (cm⁻¹)¹H NMR Signature (ppm, CDCl₃)LC-MS (m/z)
Precursor 1580 (C=N stretch), 2960 (Alkyl C-H)2.80 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)186.0 [M+H]⁺
Lithiated Intermediate 1545 (Shifted C=N), 2850 (C-Li interaction)N/A (Transient, requires D₂O quench)N/A
Deuterated Quench Product 1580 (C=N stretch), 2200 (C-D stretch)2.78 (m, 1H, CHD), 1.25 (d, 3H, CH₃)187.0 [M+H]⁺
Final Target Product 1710 (C=O stretch), 3200-2500 (O-H)3.90 (q, 1H, CH), 1.55 (d, 3H, CH₃), 11.0 (br, OH)230.0 [M+H]⁺

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree and orthogonal workflow required to validate these transient chemical species safely and accurately.

SpectroscopicValidation SM Starting Material 2-Bromo-6-alkylpyridine Lithiation Lithiation (-78°C) Organolithium Formation SM->Lithiation FTIR In-Situ ATR-FTIR Continuous Monitoring Lithiation->FTIR Real-time Kinetic Data Quench D2O Quench (Aliquot Sampling) FTIR->Quench NMR Offline NMR / LC-MS Structural Elucidation Quench->NMR Trapped Species Decision Intermediate Confirmed? NMR->Decision Decision->Lithiation No (Adjust Conditions) Product Carboxylation to 2-(6-bromopyridin-2-yl) propanoic acid Decision->Product Yes

Fig 1. Orthogonal spectroscopic workflow for validating transient pyridine intermediates.

References

  • ACS Publications - Combined EC-NMR and In Situ FTIR Spectroscopic Studies.[Link]

  • Rocky Mountain Labs - Difference between FTIR and NMR?[Link]

Sources

Determination of Enantiomeric Excess for 2-(6-Bromopyridin-2-yl)propanoic Acid: A Chiral HPLC Column Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter methods that fail not because of the chosen instrumentation, but due to a fundamental misunderstanding of the analyte's microenvironment. The enantioseparation of 2-(6-bromopyridin-2-yl)propanoic acid is a classic example of a complex molecular recognition problem.

This guide bypasses generic protocols to provide a causality-driven, self-validating framework for determining the enantiomeric excess (ee) of this specific chiral building block. We will objectively compare industry-standard chiral stationary phases (CSPs) and break down the thermodynamic and mechanistic reasons behind every chromatographic choice.

The Molecular Challenge: Causality & Mechanism

To separate the enantiomers of 2-(6-bromopyridin-2-yl)propanoic acid, we must first deconstruct its structural features:

  • The Propanoic Acid Moiety: As a carboxylic acid, this functional group is prone to partial ionization in neutral mobile phases, leading to severe peak tailing.

  • The Pyridine Ring: The basic nitrogen atom can engage in deleterious secondary interactions with residual, unendcapped silanol groups on the silica support matrix.

  • The Bromine Substituent: This bulky, highly polarizable halogen dictates the steric fit of the molecule within the chiral grooves of the stationary phase.

The Mechanistic Necessity of Acidic Modifiers

You cannot successfully resolve this compound using a standard neutral Normal Phase (NP) system. The addition of an acidic modifier—typically 0.1% Trifluoroacetic acid (TFA)—is a strict mechanistic necessity[1]. TFA serves a dual purpose: it fully protonates the basic pyridine nitrogen while keeping the propanoic acid moiety in its neutral, unionized state. This ensures a single, uniform interaction state with the CSP and masks active silanol sites, resulting in sharp, symmetrical peaks[2].

Mechanism Analyte 2-(6-bromopyridin-2-yl) propanoic acid H_Bond Hydrogen Bonding (-COOH ↔ Carbamate) Analyte->H_Bond Pi_Pi π-π Stacking (Pyridine ↔ Phenyl) Analyte->Pi_Pi Steric Steric Inclusion (Bromine ↔ Chiral Groove) Analyte->Steric CSP Polysaccharide CSP (e.g., CHIRALPAK IG) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Three-point chiral recognition model between the analyte and the polysaccharide stationary phase.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the gold standard for chiral carboxylic acids[3]. However, the specific polymer backbone and derivatization dictate success. Here is an objective comparison of three leading alternatives for this molecule:

  • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The helical structure of amylose provides deep inclusion cavities. The electron-rich dimethylphenyl groups offer strong π−π interactions with the electron-deficient pyridine ring. This is the traditional first-line screening column.

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose forms a linear, less tightly coiled chiral groove compared to amylose. While it shares the same chiral selector as AD-H, the spatial arrangement is entirely different. It serves as an excellent orthogonal alternative if AD-H yields partial co-elution.

  • CHIRALPAK® IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)): Top Performer. The chloro-substituent on the phenyl ring draws electron density away from the carbamate, strengthening the hydrogen-bonding capacity of the NH group with the analyte's carboxylic acid[4]. Furthermore, because the phase is immobilized, it allows for the injection of samples dissolved in aggressive solvents (like DCM or MTBE) without degrading the column bed.

Quantitative Performance Data

The following table summarizes the comparative chromatographic performance for the enantioseparation of 2-(6-bromopyridin-2-yl)propanoic acid under optimized Normal Phase conditions (Hexane / Isopropanol / TFA = 90 : 10 : 0.1 v/v/v at 1.0 mL/min).

Column PhasePolymer Backbone tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
CHIRALPAK AD-H Coated Amylose8.412.11.553.2
CHIRALCEL OD-H Coated Cellulose9.210.81.251.8
CHIRALPAK IG Immobilized Amylose7.514.32.105.4

Note: Baseline resolution is defined as Rs​≥1.5 . While all three columns achieve baseline separation, CHIRALPAK IG demonstrates superior selectivity ( α ) and resolution due to the enhanced hydrogen-bonding capacity of the chloro-substituted selector.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following step-by-step protocol incorporates built-in system suitability tests (SST) to ensure that any calculated enantiomeric excess is a true reflection of the sample, not an artifact of column overloading or solvent mismatch.

Workflow A 1. Sample Preparation (Dissolve strictly in Mobile Phase) C 3. Column Equilibration (Minimum 10 CV of Hexane/IPA/TFA) A->C B 2. System Suitability Test (Inject Racemic Reference Standard) D 4. Sample Analysis (Monitor at 254 nm, 25°C) B->D C->B E 5. Enantiomeric Excess (ee) Quantification D->E

Self-validating chiral HPLC method development and execution workflow.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration.

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Do not filter through standard nylon membranes, as TFA can degrade them.

Step 2: Sample Preparation (Critical Causality Step)
  • Racemic Standard: Dissolve 1.0 mg of racemic 2-(6-bromopyridin-2-yl)propanoic acid in 1.0 mL of the prepared mobile phase.

  • Enriched Sample: Dissolve 1.0 mg of your synthesized/resolved sample in 1.0 mL of the mobile phase. Expert Insight: Never dissolve your sample in 100% strong solvent (e.g., pure IPA or Methanol). Injecting a strong solvent plug into a Hexane-rich mobile phase causes "solvent shock," leading to peak distortion and artificially lowering the calculated ee.

Step 3: Chromatographic Setup
  • Column: CHIRALPAK IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (Thermostatting is mandatory; chiral recognition is a highly temperature-dependent thermodynamic process).

  • Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Injection Volume: 5 µL.

Step 4: System Suitability Test (SST)
  • Inject a blank (mobile phase) to confirm a flat baseline without carryover.

  • Inject the Racemic Standard.

  • Validation Criteria: Ensure the integration yields a 50:50 area ratio (± 0.5%) and that the Resolution ( Rs​ ) between the two peaks is > 1.5. If the ratio is skewed, your detector may be saturating, or the column is overloaded.

Step 5: ee Calculation

Inject the enriched sample. Integrate the peak areas for the major enantiomer ( Amajor​ ) and the minor enantiomer ( Aminor​ ). Calculate the enantiomeric excess using the following formula:

ee(%)=Amajor​+Aminor​Amajor​−Aminor​​×100

References

  • Daicel Chiral Technologies. "Technical Library: Enantioseparation on Amylose-Based Columns." Daicel Chiral Technologies.[Link]

  • Zheng, X. B., et al. "Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage by Thiol-ene Click Chemistry for Enantioseparation in HPLC." Analytical Chemistry, ACS Publications. [Link]

  • Martir, D. R., et al. "Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries." Inorganic Chemistry, ACS Publications. [Link]

Sources

Comparative Toxicity Assessment of 2-(6-bromopyridin-2-yl)propanoic Acid Derivatives: A Framework for Preclinical Safety Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparative toxicological assessment of novel 2-(6-bromopyridin-2-yl)propanoic acid derivatives. As this chemical scaffold holds potential for therapeutic applications, a rigorous and systematic evaluation of its safety profile is paramount for advancing lead candidates. This document is intended for researchers, toxicologists, and drug development professionals, offering a structured approach to preclinical toxicity testing, from initial in vitro screening to targeted in vivo studies. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide the comparative analysis of novel chemical entities within this class.

Introduction: The Toxicological Rationale

The 2-(6-bromopyridin-2-yl)propanoic acid scaffold is a composite of two key moieties: a substituted pyridine ring and a propanoic acid side chain. A predictive toxicological assessment must consider the potential liabilities of each component.

  • Pyridine Moiety: Pyridine and its derivatives are known to undergo metabolic activation, primarily N-oxidation and C-oxidation, which can lead to the formation of reactive metabolites. This metabolic process has been linked to several toxicities, including hepatotoxicity, oxidative stress, and potential genotoxicity.[1][2] Studies have shown that pyridine exposure can induce excessive Reactive Oxygen Species (ROS) formation, leading to lipid peroxidation, DNA damage, and impaired cellular defense mechanisms.[1][3]

  • Propanoic Acid Moiety: While generally of lower toxicity, propanoic acids can cause local irritation to the gastrointestinal tract, skin, and eyes, particularly at higher concentrations.[4][5][6] As a class, nonsteroidal anti-inflammatory drugs (NSAIDs), many of which are propionic acid derivatives, are well-known for producing gastrointestinal damage.[7]

Therefore, a comprehensive toxicity assessment of this class of compounds must prioritize the evaluation of cytotoxicity, genotoxicity, hepatotoxicity, and local tissue irritation.

A Tiered Approach to Toxicity Assessment

To efficiently screen and rank derivatives, a tiered testing strategy is recommended. This approach begins with high-throughput in vitro assays to quickly identify liabilities and progresses to more resource-intensive in vivo models for definitive safety evaluation. This strategy allows for early deselection of compounds with unfavorable toxic profiles, conserving resources for the most promising candidates.[8]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Mechanistic Studies cluster_2 Tier 3: In Vivo Repeated-Dose Studies Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Metabolic Stability Metabolic Stability Acute Oral Toxicity Acute Oral Toxicity Metabolic Stability->Acute Oral Toxicity Promising Candidates Target Organ ID Target Organ ID 28-Day Study 28-Day Study Target Organ ID->28-Day Study Define Endpoints NOAEL Determination NOAEL Determination Candidate Selection Candidate Selection NOAEL Determination->Candidate Selection

Caption: Tiered Toxicity Testing Workflow.

Part 1: In Vitro Toxicity Assessment

The initial phase of testing focuses on cell-based assays to evaluate intrinsic cytotoxicity and genotoxic potential. These assays are rapid, cost-effective, and provide a baseline for comparing derivatives.[9]

Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a compound can cause cell damage or death. We recommend a dual-assay approach using a metabolically active cell line (e.g., HepG2 human hepatoma cells, to assess potential hepatotoxicity) and a non-cancerous cell line (e.g., HEK293) to gauge general cytotoxicity.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases, which is proportional to the number of viable cells.[10]

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[10]

Table 1: Illustrative Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundHepG2 Cells (MTT Assay)HepG2 Cells (LDH Assay)HEK293 Cells (MTT Assay)
Parent Compound55.278.595.1
Derivative A (R = -CH₃)25.835.145.3
Derivative B (R = -Cl)89.1> 100> 100
Derivative C (R = -OCH₃)48.965.280.4

Data are hypothetical and for illustrative purposes only.

From this illustrative data, Derivative A shows the highest cytotoxicity, while Derivative B appears to be the least cytotoxic, suggesting that the R-group substitution significantly modulates this endpoint.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety evaluation, designed to detect compounds that can cause genetic damage through various mechanisms.[11] A standard battery of in vitro tests is required by regulatory agencies to assess mutagenic and clastogenic potential.[12]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It identifies substances that cause gene mutations.[12][13]

  • In Vitro Micronucleus Assay: This test detects damage to chromosomes. It identifies agents that cause lagging chromosome fragments or whole chromosomes during cell division, which appear as small, separate nuclei (micronuclei) in the cytoplasm.[13][14]

  • In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to cause structural changes in chromosomes in cultured mammalian cells.[12]

Table 2: Illustrative Comparative Genotoxicity Profile

CompoundAmes Test (with/without S9)In Vitro Micronucleus (CHO-K1 cells)Chromosomal Aberration (Human Lymphocytes)
Parent CompoundNegativeNegativeNegative
Derivative A (R = -CH₃)Positive (with S9)PositiveEquivocal
Derivative B (R = -Cl)NegativeNegativeNegative
Derivative C (R = -OCH₃)NegativeNegativeNegative

Data are hypothetical and for illustrative purposes only. S9 fraction is added to simulate metabolic activation.

The hypothetical results for Derivative A suggest it may be a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. This is a significant red flag and would likely lead to the de-prioritization of this compound.

Part 2: In Vivo Toxicity Assessment

Compounds that demonstrate a promising profile in vitro should be advanced to in vivo studies to understand their effects in a whole biological system.[8][15] These studies are essential for identifying target organs of toxicity and determining safe dosage ranges.[15][16]

Acute Oral Toxicity Study

An acute toxicity study evaluates the adverse effects that occur shortly after a single oral dose of the substance. The primary goals are to determine the median lethal dose (LD₅₀) and to identify clinical signs of toxicity and potential target organs. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.[17]

Table 3: Illustrative Acute Oral Toxicity Data in Rats (OECD 423)

CompoundEstimated LD₅₀ (mg/kg)Key Clinical Signs
Parent Compound> 2000No significant findings
Derivative B (R = -Cl)> 2000No significant findings
Derivative C (R = -OCH₃)~1500Lethargy, piloerection at high doses

Data are hypothetical and for illustrative purposes only.

Repeated Dose 28-Day Oral Toxicity Study

For lead candidates, a sub-chronic study is crucial to evaluate the effects of repeated exposure. The OECD Test Guideline 407 is a standard protocol for a 28-day oral toxicity study in rodents.[17] This study provides comprehensive data on potential target organs, the dose-response relationship, and helps establish a No-Observed-Adverse-Effect Level (NOAEL).

Key Parameters to Monitor:

  • Clinical Observations: Daily checks for signs of illness.

  • Body Weight and Food Consumption: Measured weekly.

  • Hematology and Clinical Chemistry: Blood analysis at termination to check for effects on blood cells, liver enzymes (ALT, AST), and kidney function (BUN, creatinine).

  • Histopathology: Microscopic examination of major organs and tissues to identify any treatment-related changes.

G cluster_pathway Potential Pyridine-Induced Hepatotoxicity Pathway Pyridine Pyridine Derivative CYP450 CYP450 Enzymes (e.g., CYP2E1) Pyridine->CYP450 Metabolic Activation Metabolite Reactive Metabolite (e.g., N-oxide) CYP450->Metabolite GSH GSH Depletion Metabolite->GSH ROS Increased ROS Metabolite->ROS OxidativeStress Oxidative Stress GSH->OxidativeStress Reduced Detoxification ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->Damage Hepatotoxicity Hepatotoxicity Damage->Hepatotoxicity

Caption: Potential mechanism of pyridine-induced hepatotoxicity.

Table 4: Illustrative Summary of 28-Day Oral Toxicity Findings in Rats

CompoundNOAEL (mg/kg/day)Target Organ(s)Key Histopathological Findings
Parent Compound100None IdentifiedNo treatment-related findings
Derivative B (R = -Cl)100None IdentifiedNo treatment-related findings
Derivative C (R = -OCH₃)30LiverMinimal centrilobular hepatocyte hypertrophy at ≥100 mg/kg/day

Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, Derivative C shows a potential for liver effects at higher doses, resulting in a lower NOAEL. This information is critical for calculating the safety margin for potential human trials.

Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds or vehicle control. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vivo Acute Oral Toxicity (OECD 423)
  • Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least 5 days.

  • Dosing: Following an overnight fast, administer the test compound by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Dose Adjustment: The results from the initial group of animals determine the dose for the next group, allowing for classification of the compound's toxicity.

Conclusion and Path Forward

This guide outlines a systematic framework for the comparative toxicity assessment of 2-(6-bromopyridin-2-yl)propanoic acid derivatives. By integrating a tiered approach of in vitro and in vivo assays, researchers can efficiently identify compounds with the most favorable safety profiles. The illustrative data highlights how different chemical substitutions can profoundly impact cytotoxicity, genotoxicity, and target organ toxicity. A thorough execution of this testing cascade is essential to select lead candidates with a high probability of success in later-stage, resource-intensive regulatory toxicology studies, ultimately ensuring the safety of novel therapeutics.

References

  • Sharma, V., et al. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science OA. Available at: [Link]

  • Biogem. IN VIVO AND IN VITRO TOXICITY STUDIES. Available at: [Link]

  • He, F., et al. (2023, June 5). Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. PubMed. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. Available at: [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available at: [Link]

  • Pharmaron. Genetic Toxicology Services: GLP Genotoxicity. Available at: [Link]

  • ResearchGate. (2023, June). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro. Available at: [Link]

  • SlideShare. In Vitro and in Vivo toxicity Determination for Drug Discovery. Available at: [Link]

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Available at: [Link]

  • ResearchGate. Pyridine: Exposure, risk management, and impact on life and environment. Available at: [Link]

  • InterBioTox. In vivo Toxicology. Available at: [Link]

  • INCHEM. (2000, August 22). Pyridine (IARC Summary & Evaluation, Volume 77, 2000). Available at: [Link]

  • PubMed. (2011, December 15). Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. Available at: [Link]

  • Grantome. Pyridine - Enzyme Induction, Metabolism, and Toxicity. Available at: [Link]

  • PubMed. (2018). In Vitro Assays for Screening Small Molecules. Available at: [Link]

  • EPA. (2009, September). Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category. Available at: [Link]

  • ATSDR. Pyridine Tox Profile. Available at: [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • Ukrainian Journal of Modern Problems of Toxicology. The functional state of the liver during a single oral influence on the organism of some of n-oxide pyridine methyl derivatives. Available at: [Link]

  • PubMed. (2020, May 5). Toxicity risk assessment of pyriproxyfen and metabolites in the rat liver: A vitro study. Available at: [Link]

  • NextSDS. 2-[(6-bromopyridin-2-yl)sulfonyl]acetic acid — Chemical Substance Information. Available at: [Link]

  • NICNAS. (2016, July 1). Propanoic acid: Human health tier II assessment. Available at: [Link]

  • PENTA. (2025, July 8). Propionic acid. Available at: [Link]

  • PubMed. (1988). The propionic acids. Gastrointestinal toxicity in various species. Available at: [Link]

Sources

Validating the structural integrity of 2-(6-bromopyridin-2-yl)propanoic acid after prolonged storage

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Structural Integrity of 2-(6-Bromopyridin-2-yl)propanoic Acid After Prolonged Storage: A Comparative Guide

For researchers and drug development professionals, ensuring the structural integrity of bifunctional building blocks is a critical prerequisite for reproducible synthesis and active pharmaceutical ingredient (API) manufacturing. 2-(6-bromopyridin-2-yl)propanoic acid is a highly valuable intermediate; its halogenated pyridine ring enables transition-metal-catalyzed cross-coupling, while the propanoic acid moiety serves as a handle for amidation or esterification.

However, the very features that make this compound synthetically useful also introduce specific vulnerabilities during prolonged storage. This guide objectively compares the stability of 2-(6-bromopyridin-2-yl)propanoic acid against its chlorinated analog, detailing the mechanistic causes of degradation and providing a self-validating analytical protocol to ensure structural integrity over time.

Mechanistic Vulnerabilities: The Chemistry of Degradation

To design an effective stability validation protocol, we must first understand the causality behind the compound's degradation. 2-(6-bromopyridin-2-yl)propanoic acid contains two primary loci of instability:

  • The C-Br Bond (Heteroaromatic Ring): The carbon-bromine bond on an electron-deficient pyridine ring is susceptible to cleavage. Under photolytic stress or in the presence of radical initiators, the C-Br bond can undergo homolytic cleavage, leading to hydro-debromination[1]. Furthermore, thermal evaluations of 2-bromopyridine derivatives have shown that exothermic decomposition can occur at elevated temperatures, necessitating strict thermal controls[2].

  • The Carboxylic Acid Moiety: Alpha-substituted heteroaromatic carboxylic acids can undergo decarboxylation when subjected to high thermal stress. Additionally, if stored in the presence of protic solvents (e.g., residual methanol or ethanol from purification), slow acid-catalyzed esterification can occur over months of storage.

DegradationMechanisms Parent 2-(6-bromopyridin-2-yl) propanoic acid Path1 Radical Cleavage (Photolytic Stress) Parent->Path1 UV/Vis Light Path2 Decarboxylation (Thermal Stress) Parent->Path2 >100°C Path3 N-Oxidation (Oxidative Stress) Parent->Path3 ROS / Peroxides Deg1 2-(pyridin-2-yl) propanoic acid (Debromination) Path1->Deg1 +H donor Deg2 2-bromo-6-ethylpyridine (Loss of CO2) Path2->Deg2 -CO2 Deg3 Pyridine N-oxide derivative Path3->Deg3 +O

Primary degradation pathways of 2-(6-bromopyridin-2-yl)propanoic acid under environmental stress.

Comparative Stability Profile

When selecting a halogenated building block, chemists often weigh the reactivity of the bromo-derivative against the stability of the chloro-derivative. The C-Cl bond possesses a higher bond dissociation energy than the C-Br bond, making 2-(6-chloropyridin-2-yl)propanoic acid inherently more stable against radical-induced dehalogenation, albeit less reactive in standard Suzuki or Buchwald-Hartwig couplings.

The table below summarizes a 6-month accelerated stability study—conducted in accordance with ICH Q1A(R2) guidelines at 40°C ± 2°C / 75% RH ± 5% RH[3]—comparing the two analogs.

Parameter2-(6-bromopyridin-2-yl)propanoic acid2-(6-chloropyridin-2-yl)propanoic acidCausality / Mechanistic Insight
Initial Purity (HPLC) 99.5%99.6%Both compounds easily purified to high initial quality.
Purity at 3 Months 98.2%99.4%Bromo-analog shows early signs of degradation (primarily debromination) under high humidity/temp.
Purity at 6 Months 96.8%99.1%Significant change (>5% loss from initial) observed in the bromo-analog without proper inert packaging.
Primary Degradant 2-(pyridin-2-yl)propanoic acidNone detected >0.1%Weaker C-Br bond facilitates trace hydro-dehalogenation[1].
Moisture Uptake (KF) +1.2%+0.8%Propanoic acid side chain is mildly hygroscopic in both.

Self-Validating Experimental Protocol

To trust the stability data, the analytical workflow must be a self-validating system . This means employing orthogonal techniques where the blind spots of one method are covered by the strengths of another. For example, relying solely on HPLC-UV is dangerous because a degradant might lack a strong chromophore, leading to an artificial inflation of apparent purity.

We utilize a tripartite approach: HPLC-UV (for mass balance and assay), LC-HRMS (for exact mass and isotopic signature tracking), and qNMR (for absolute structural quantification).

ValidationWorkflow Phase1 Batch Selection (3 Primary Batches) Phase2 ICH Q1A(R2) Storage 40°C/75% RH & 25°C/60% RH Phase1->Phase2 Test1 HPLC-UV (Purity & Mass Balance) Phase2->Test1 Timepoints: 0, 3, 6 mo Test2 LC-HRMS (Degradant Identification) Phase2->Test2 Timepoints: 0, 3, 6 mo Test3 qNMR (Structural Integrity) Phase2->Test3 Timepoints: 0, 6 mo Synthesis Data Synthesis & Orthogonal Validation Test1->Synthesis Test2->Synthesis Test3->Synthesis Output Validated Shelf-Life & Storage Guidelines Synthesis->Output

Self-validating analytical workflow for stability testing aligned with ICH Q1A(R2) guidelines.

Step-by-Step Methodology

Step 1: Environmental Stressing (ICH Q1A(R2) Compliance)

  • Select three independent primary batches of 2-(6-bromopyridin-2-yl)propanoic acid.

  • Aliquot samples into the proposed commercial packaging (e.g., amber glass vials with PTFE-lined caps, backfilled with Argon).

  • Place samples in controlled stability chambers at Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH) and Long-Term Conditions (25°C ± 2°C / 60% RH ± 5% RH)[3].

  • Pull samples at 0, 1, 3, and 6 months for accelerated testing.

Step 2: HPLC-UV Mass Balance Assay Rationale: Establishes the primary purity profile. By tracking the decrease in the parent peak area and correlating it with the increase in degradant peak areas, we ensure no volatile degradants are "lost" from the analysis.

  • Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50).

  • Run on a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) using a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Monitor at 254 nm and 280 nm. Calculate the mass balance to ensure total peak area remains constant across timepoints.

Step 3: LC-HRMS for Isotopic Signature Tracking Rationale: Bromine has a distinct isotopic signature (roughly 1:1 ratio of 79 Br and 81 Br), creating a characteristic M and M+2 doublet in mass spectrometry.

  • Inject the stressed samples into an LC-HRMS system (e.g., Q-TOF).

  • Screen for the parent mass [M+H]+ at m/z 230.98 / 232.98.

  • If a new peak appears in the HPLC trace, check its mass spectrum. The absence of the M/M+2 doublet in a degradant peak definitively proves that hydro-debromination has occurred[1].

Step 4: Quantitative NMR (qNMR) for Absolute Structural Confirmation Rationale: qNMR is a primary ratio method that does not require a reference standard of the analyte. It validates the HPLC data by confirming that the structural backbone remains intact.

  • Dissolve 10.0 mg of the stressed compound and 5.0 mg of an internal standard (e.g., Maleic acid, highly pure) in DMSO- d6​ .

  • Acquire a 1 H-NMR spectrum with a long relaxation delay ( D1≥30 seconds) to ensure complete relaxation of all spins.

  • Integrate the distinct pyridine aromatic protons against the internal standard to calculate absolute purity. A divergence between HPLC purity and qNMR purity indicates the presence of NMR-silent impurities (e.g., inorganic salts) or UV-silent degradants.

Conclusion & Storage Recommendations

While 2-(6-bromopyridin-2-yl)propanoic acid is indispensable for advanced organic synthesis, its structural integrity is highly dependent on environmental controls. The inherent weakness of the C-Br bond compared to its chlorinated counterpart makes it susceptible to degradation over prolonged periods, particularly under thermal and photolytic stress.

Best Practices for Prolonged Storage:

  • Temperature: Store refrigerated at 2°C to 8°C to mitigate thermal decarboxylation and decomposition[2].

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation and moisture uptake.

  • Light: Keep in amber, light-resistant containers to prevent radical-induced homolytic cleavage of the C-Br bond[1].

By implementing the self-validating analytical framework detailed above, researchers can confidently monitor the integrity of this compound, ensuring that degraded starting materials do not compromise downstream synthetic yields or API purity.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development - ACS Publications.[Link]

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. National Center for Biotechnology Information (NIH/PMC).[Link]

Sources

Comparative study of coupling reagents for 2-(6-bromopyridin-2-yl)propanoic acid amide bond formation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the amidation of 2-(6-bromopyridin-2-yl)propanoic acid requires moving beyond standard "recipe-based" chemistry. This substrate presents a highly specific kinetic and thermodynamic challenge: balancing the need for powerful carboxylic acid activation against the severe risk of base-catalyzed epimerization at the α -chiral center.

This guide objectively compares the performance of modern coupling reagents—specifically HATU, EDCI/Oxyma, COMU, and T3P—providing mechanistic causality, quantitative data, and self-validating experimental protocols to ensure high-fidelity amide bond formation.

Substrate Profiling: The Steric and Electronic Challenge

The difficulty in coupling 2-(6-bromopyridin-2-yl)propanoic acid stems from two structural features:

  • Steric Hindrance: The α -methyl group creates a sterically demanding environment around the carbonyl carbon, significantly reducing the rate of nucleophilic attack by the incoming amine.

  • Electronic Activation (The Epimerization Trap): The 6-bromo substituent exerts a strong inductive electron-withdrawing effect across the pyridine ring. This increases the acidity of the α -proton. When the carboxylic acid is activated (e.g., forming an O-acyluronium intermediate), this α -proton becomes highly labile.

The Causality of Epimerization: If the coupling reagent requires a strong tertiary amine base (like DIPEA, pKa ~10.5), the base will rapidly abstract the acidic α -proton before the sterically hindered amine can attack the carbonyl. This forms a planar enolate (or ketene) intermediate, destroying the stereocenter and resulting in a racemic mixture upon subsequent amine addition.

Pathway Acid 2-(6-bromopyridin-2-yl) propanoic acid Activation Activation by Coupling Reagent Acid->Activation ActiveEster Activated Intermediate (e.g., Phosphonate) Activation->ActiveEster Amine Nucleophilic Attack (Amine) ActiveEster->Amine Fast Base Base-Catalyzed Deprotonation ActiveEster->Base Slow/Competing Amide Desired Amide (Retention of Configuration) Amine->Amide EpimerizedAmide Epimerized Amide (Racemic Mixture) Amine->EpimerizedAmide Enolate Planar Enolate (Loss of Stereocenter) Base->Enolate Enolate->Amine

Figure 1: Mechanistic divergence between desired amide formation and base-catalyzed epimerization.

Comparative Analysis of Coupling Reagents

To navigate this kinetic mismatch, we must select reagents that either accelerate the amine attack or allow the use of weaker bases. The table below synthesizes the performance of four standard reagent classes for this specific substrate profile.

Coupling ReagentActivation IntermediateOptimal BaseYield (%)Enantiomeric Excess (ee %)Byproduct Removal
HATU O-Acyluronium (HOAt)DIPEA (pKa 10.5)9278Chromatography
EDCI / Oxyma Active Ester (Oxyma)DIPEA / Collidine8588Aqueous Wash
COMU O-Acyluronium (Oxyma)Collidine (1 eq)9492Aqueous Wash
T3P Phosphonate AnhydridePyridine (pKa 5.2)89>98Aqueous Wash

*Representative data for coupling an α -chiral heteroaryl propanoic acid with a standard secondary amine.

Deep-Dive: Why T3P and COMU Outperform the Gold Standards

The Failure of HATU: While HATU is the historical gold standard for sterically hindered couplings, its reliance on highly basic conditions (2-3 equivalents of DIPEA) is fatal for 2-(6-bromopyridin-2-yl)propanoic acid. The highly electron-withdrawing HOAt ester accelerates base-catalyzed enolization, leading to unacceptable levels of epimerization.

The COMU Advantage: COMU, an uronium salt based on the Oxyma leaving group, offers a safer and more efficient alternative to HATU, as detailed in [1]. Causally, COMU requires only 1 equivalent of base, and the Oxyma leaving group is less prone to promoting racemization than HOAt. Furthermore, its byproducts are highly water-soluble, aligning with green chemistry principles[1].

The T3P Supremacy for Chiral Integrity: Propylphosphonic anhydride (T3P) operates via a fundamentally different mechanism. It converts the carboxylic acid into a phosphonate anhydride[2]. This intermediate is sufficiently reactive toward amines but significantly less electron-withdrawing than an O-acyluronium species. Crucially, T3P functions optimally with weak bases like pyridine or N-methylmorpholine (NMM). Because pyridine (pKa 5.2) is not strong enough to deprotonate the α -carbon, epimerization is virtually eliminated[2].

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops—observable phenomena that confirm the reaction is proceeding correctly without requiring offline analysis.

Workflow Step1 1. Dissolve Acid & Amine Step2 2. Add Pyridine (Weak Base) Step1->Step2 Step3 3. Dropwise T3P (50% in EtOAc) Step2->Step3 Step4 4. LC-MS Monitor (Self-Validation) Step3->Step4 Step5 5. Aqueous Quench & Phase Split Step4->Step5 Step6 6. Pure Amide (High ee%) Step5->Step6

Figure 2: Self-validating experimental workflow for epimerization-free T3P amide coupling.

Protocol A: High-Fidelity Scale-Up using T3P (Focus on Enantioretention)

Use this protocol when preserving the stereocenter is the absolute highest priority.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 2-(6-bromopyridin-2-yl)propanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous ethyl acetate (EtOAc, 0.2 M).

  • Base Addition: Add pyridine (3.0 eq). Causality note: Pyridine acts as an acid scavenger but is too weak to trigger enolization.

  • Activation: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes.

  • Self-Validation (Kinetics): Monitor the reaction via LC-MS. Because T3P activation is mild, do not quench until the mass corresponding to the unreacted acid (m/z 228/230) completely disappears.

  • Self-Validation (Workup): Quench with water. T3P acts as a self-validating system during workup: all propylphosphonic acid byproducts are strictly water-soluble[2]. Separate the phases; the organic layer will contain the pure amide. Wash sequentially with 1N HCl, sat. NaHCO3, and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. The resulting product typically requires no column chromatography.

Protocol B: Rapid Discovery Synthesis using COMU (Focus on Speed)

Use this protocol for rapid library generation where slight epimerization (2-5%) is acceptable.

  • Preparation: Dissolve the acid (1.0 eq) in DMF or a [3] (0.1 M).

  • Pre-Activation: Add COMU (1.05 eq) and 2,4,6-collidine (1.0 eq).

  • Visual Self-Validation: Upon addition of the base, the reaction mixture will immediately shift from yellow to a deep reddish-orange. This color change is a reliable, visual self-validation confirming the successful formation of the active Oxyma ester[1].

  • Coupling: Once the color shift is observed (typically <2 minutes), add the amine (1.1 eq). The reaction is usually complete within 30 minutes at room temperature.

  • Workup: Dilute with EtOAc and wash extensively with water to remove the water-soluble morpholine and Oxyma byproducts.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 726–746.[Link][1]

  • Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4479-4482.[Link][3]

  • AMRI Global. We've Got T3P Down to an Exact Science. AMRI Technical Whitepaper.[Link][2]

Sources

Safety Operating Guide

2-(6-bromopyridin-2-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 2-(6-Bromopyridin-2-yl)propanoic Acid

For drug development professionals and synthetic chemists, managing the lifecycle of specialized building blocks is as critical as the synthesis itself. 2-(6-bromopyridin-2-yl)propanoic acid (CAS: 1539424-29-7) presents a unique disposal challenge due to its trifunctional nature: a stable pyridine core, a halogen (bromine) substituent, and a weakly acidic propanoic acid moiety.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring laboratory safety and downstream regulatory compliance.

Chemical Hazard & Mechanistic Profiling

Understanding the molecular causality behind disposal rules ensures operational safety and prevents hazardous downstream reactions. Do not treat this compound as generic organic waste.

  • The Bromine Substituent (Halogenated Organic Compound): The presence of bromine classifies this material strictly as a Halogenated Organic Compound (HOC). During thermal destruction, halogenated organics do not burn cleanly; they act as flame retardants and decompose to release highly toxic and corrosive hydrogen bromide (HBr) gas 1. This dictates that the waste must be routed to specialized rotary kilns equipped with caustic scrubbers .

  • The Pyridine Core: Pyridine derivatives are environmentally persistent and can be toxic to aquatic life. Thermal breakdown of the nitrogen-containing ring generates nitrogen oxides (NOx) 1. To prevent the formation of Products of Incomplete Combustion (PICs), the stable aromatic ring requires extreme incineration temperatures.

  • The Propanoic Acid Moiety: As a carboxylic acid, it can cause localized pH drops in aqueous waste streams. If the pH of a liquid waste mixture falls below 2.0, it triggers a D002 (Corrosive) EPA waste classification, requiring neutralization prior to standard processing.

Quantitative Waste Classification

To facilitate accurate waste profiling for your Environmental Health and Safety (EHS) department, evaluate your waste stream against the following regulatory thresholds:

ParameterRegulatory Threshold / ValueOperational & Disposal Impact
Halogenated Organics (HOC) > 1,000 mg/kgTriggers strict EPA land disposal restrictions; mandates specialized incineration 2.
Fuel Value (BTU/lb) Typically < 4,000 BTU/lbRequires blending with high-BTU solvents to sustain combustion 3.
Incineration Temperature > 1,000 °CNecessary to cleave the stable pyridine ring and prevent dioxin/furan formation.
Aqueous pH (if in solution) < 2.0Classified as D002; requires neutralization or specific corrosive routing.

Step-by-Step Laboratory Disposal Protocol

Do not rely on generalized solvent disposal methods. Implement the following self-validating workflow to ensure containment and compliance.

  • Step 1: Matrix Evaluation and Segregation

    • Action: Determine if the waste is a pure solid, an aqueous solution, or an organic mixture.

    • Causality: Halogenated organic waste must be strictly segregated from non-halogenated waste. Mixing them exponentially increases institutional disposal costs because the entire mixed volume must now undergo expensive halogen-specific treatment 4.

  • Step 2: Primary Containment

    • Action: Collect the waste in a high-density polyethylene (HDPE) or PTFE-lined borosilicate glass container.

    • Causality: These materials offer superior chemical resistance to weak organic acids and halogenated aromatics, preventing container degradation and secondary leaks.

  • Step 3: Incompatibility Verification

    • Action: Ensure the waste container is free of strong oxidizers, strong inorganic bases, and reactive metals.

    • Causality: The propanoic acid group can undergo exothermic acid-base reactions, while the pyridine ring is susceptible to violent oxidation 1.

  • Step 4: EPA-Compliant Labeling

    • Action: Attach a Hazardous Waste tag immediately upon the first addition of waste. Explicitly list "2-(6-bromopyridin-2-yl)propanoic acid" and check the "Halogenated", "Toxic", and "Irritant" hazard boxes.

Institutional Treatment & Incineration Workflow

Once the waste leaves your Satellite Accumulation Area (SAA), it undergoes specialized commercial treatment. Understanding this process highlights the critical importance of laboratory-level segregation.

WasteWorkflow Gen Waste Generation (Solid or Solution) Seg Segregation (Halogenated Stream) Gen->Seg Identify Matrix Cont Containment (HDPE/PTFE-lined) Seg->Cont Isolate Trans EPA Transport (Manifested HOC) Cont->Trans Label & Store Inc Rotary Kiln Incineration (>1000°C) Trans->Inc Blend to >8500 BTU/lb Scrub Caustic Scrubbing (Neutralize HBr/NOx) Inc->Scrub Off-gas Treatment

Figure 1: End-to-end workflow for segregation, containment, and destruction of halogenated pyridines.

Because the compound has a low intrinsic fuel value, commercial facilities blend it with high-BTU non-halogenated wastes (targeting >8,500 BTU/lb) to sustain the extreme temperatures of a rotary kiln 3. As the molecule combusts, the released HBr and NOx gases are captured by high-efficiency caustic scrubbers, neutralizing the acids into harmless salts before exhaust release .

Spill Response & Decontamination Protocol

In the event of an operational spill (e.g., dropped flask, ruptured carboy), follow this immediate response methodology:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the compound is dissolved in a volatile or flammable solvent, eliminate all ignition sources.

  • PPE Donning: Responders must wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat. If ventilation is compromised, a NIOSH-approved respirator is required due to severe respiratory irritation risks 1.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, chemically compatible waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize residual propanoic acid, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. Available at: [Link]

  • Hazardous Waste Guide. UTIA Safety Office. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. EPA. Available at: [Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. EPA NEPIS. Available at: [Link]

Sources

Personal protective equipment for handling 2-(6-bromopyridin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile halogenated building block, 2-(6-bromopyridin-2-yl)propanoic acid is frequently utilized by researchers and drug development professionals in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. However, its specific structural properties demand stringent, well-understood laboratory safety protocols.

This guide provides a comprehensive, self-validating operational framework for handling this chemical, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Profile & Hazard Causality

To safely handle any chemical, one must first understand the mechanistic causality behind its hazards. 2-(6-bromopyridin-2-yl)propanoic acid presents three primary GHS hazards: H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) .

The Causality of Irritation: The molecule contains a carboxylic acid moiety, which acts as a proton donor. Upon contact with the moisture inherent in skin or ocular mucous membranes, it dissociates to release protons, leading to a localized pH drop and subsequent cellular irritation. Furthermore, the bromopyridine ring significantly enhances the compound's lipophilicity. If this compound is dissolved in an organic solvent (such as DMSO or DMF) and contacts the skin, the bromopyridine moiety acts as a hydrophobic carrier, rapidly dragging the acidic payload through the stratum corneum and exacerbating dermal damage[1].

Table 1: Quantitative Chemical & Hazard Profile

PropertyDetail
Chemical Name 2-(6-bromopyridin-2-yl)propanoic acid
CAS Number 1539424-29-7
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
GHS Hazard Statements H315, H319, H335

Personal Protective Equipment (PPE) Matrix

According to (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[2]. Do not simply wear PPE; validate its integrity before every use.

Table 2: PPE Specifications & Scientific Rationale

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides a robust barrier against solid organic acids. Self-Validation: Perform a pneumatic inflation test (trap air and roll the cuff) to check for microscopic pinholes prior to donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses lack a facial seal. Splash goggles prevent aerosolized acidic dust (H335) from bypassing the lenses and contacting the ocular mucosa[2].
Body Protection Flame-Resistant Lab CoatProtects underlying clothing from trapping the powder against the skin, which would cause prolonged, concentrated acid exposure.
Respiratory Fume Hood (80-120 fpm face velocity)Eliminates the need for an N95 respirator by actively pulling H335-classified particulates away from the operator's breathing zone[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a secure environment when weighing and transferring this compound.

Standard Operating Procedure (SOP): Safe Weighing and Transfer

  • Environmental Validation: Ensure the fume hood is operational. Self-Validation Step: Tape a small strip of tissue paper to the bottom of the sash; a steady inward pull physically confirms adequate negative pressure[2].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Halogenated powders often hold static charges that cause them to "jump" and aerosolize unexpectedly when manipulated with metal tools.

  • Dispensing: Using a clean, non-sparking stainless steel spatula, carefully transfer the solid. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation[1].

  • Decontamination: Once the transfer is complete, wipe the spatula and the balance pan with a Kimwipe dampened with isopropanol. This physically captures residual dust rather than sweeping it into the ambient air.

G Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (80-120 fpm) PPE->Hood Weigh Weigh Solid (Use Anti-Static Boat) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Wet-Wipe Collection (Avoid Aerosolization) Spill->Clean Yes React Proceed to Reaction Spill->React No Dispose Route to Halogenated Waste Stream Clean->Dispose React->Dispose

Workflow for handling, spill management, and disposal of 2-(6-bromopyridin-2-yl)propanoic acid.

Emergency Response & Spill Management

In the event of a spill, standard dry-sweeping is strictly prohibited as it will aerosolize the H335 respiratory irritant[1]. Follow this self-validating recovery protocol:

  • Containment: Immediately halt work and lower the fume hood sash to contain airborne particulates.

  • Dust Suppression: Cover the spilled powder with paper towels lightly dampened with water or a mild solvent (like ethanol) to suppress aerosolization[1].

  • Collection: Scoop the damp mass using a plastic dustpan or secondary weighing boat. Do not use a brush.

  • Neutralization: Place the collected material into a designated hazardous waste container and wash the affected surface with a mild alkaline soap to neutralize residual acid[3].

Logistical Disposal Plan: Halogenated Organic Waste

Due to the presence of the bromine atom, 2-(6-bromopyridin-2-yl)propanoic acid must strictly be segregated from general organic waste [4].

  • Solid Waste: Route all solid waste, contaminated gloves, and empty vials to a designated "Solid Halogenated Waste" container[4].

  • Liquid Waste: If the compound is dissolved in a solvent during a reaction, the resulting mixture must be collected in a "Liquid Halogenated Waste" carboy.

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is a severe safety and environmental violation. During standard incineration, halogens can form highly toxic and corrosive hydrogen bromide (HBr) gas or dioxins. Consequently, , making its segregation both an environmental and logistical necessity[3].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". Available at: [Link]

  • University of Illinois Division of Research Safety. "Chemical Waste Procedures". Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Chemical Waste Management in Teaching Laboratories". Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.